molecular formula C10H16O B046549 Carveol CAS No. 99-48-9

Carveol

Número de catálogo: B046549
Número CAS: 99-48-9
Peso molecular: 152.23 g/mol
Clave InChI: BAVONGHXFVOKBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carveol is a naturally occurring monoterpenoid of significant interest in biochemical and pharmacological research, primarily found in caraway and dill seed oils. This compound serves as a key intermediate in the biosynthesis and metabolic pathways of other terpenes. Its primary research applications include investigating its potential as an antimicrobial agent against various bacterial and fungal strains, and as an anti-inflammatory compound through modulation of signaling pathways like NF-κB. Furthermore, this compound is a valuable standard in analytical chemistry for the quantification and identification of terpenoid compounds in essential oils and plant extracts via GC-MS or HPLC. In neurobiological studies, its structure-activity relationship is explored for potential interactions with neurotransmitter systems. The mechanism of action is multifaceted, often involving the disruption of microbial cell membranes and the scavenging of free radicals, contributing to its observed antioxidant properties. Available at high purity levels, our this compound is rigorously quality-controlled to ensure batch-to-batch consistency, making it an essential and reliable tool for advancing research in natural product chemistry, phytopharmacology, and the development of novel biocides or flavor/fragrance agents.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024736
Record name Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carveol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carveol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carveol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

99-48-9, 2102-58-1
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carveol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carveol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARVEOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-mentha-1(6),8-dien-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °F (NTP, 1992)
Record name CARVEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19960
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

The Biological Activities of Carveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Monoterpenoid for Researchers, Scientists, and Drug Development Professionals

Carveol, a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has emerged as a compound of significant interest in the scientific community.[1][2] Possessing a range of bioactive properties, this compound is being investigated for its potential therapeutic applications in various domains, including oncology, inflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Antioxidant and Anti-inflammatory Activities

This compound has demonstrated potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin (TRX).[3][6]

Modulation of the Nrf2 Signaling Pathway

Studies have shown that this compound can protect against acetaminophen (APAP)-induced hepatotoxicity by activating the Nrf2 pathway.[3][7] In a mouse model of APAP-induced liver injury, administration of this compound at a dose of 15 mg/kg significantly increased the expression of Nrf2, HO-1, and TRX.[3] This protective effect was abrogated by the use of an Nrf2 inhibitor, all-trans retinoic acid (ATRA), confirming the Nrf2-dependent mechanism of this compound.[3] Furthermore, this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation by activating the Nrf2/HO-1 signaling pathway.[6]

Inhibition of Pro-inflammatory Mediators

This compound also exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. It has been shown to significantly reduce the expression of c-Jun N-terminal kinase (JNK), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and phosphorylated nuclear factor-kappa B (p-NFκB) in a dose-dependent manner.[3][8]

G cluster_stress Cellular Stress (e.g., APAP, LPS) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Response Stress Oxidative Stress / Inflammatory Stimuli Keap1 Keap1 Stress->Keap1 activates NFkB NF-κB Stress->NFkB activates JNK JNK Stress->JNK activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes nuclear translocation This compound->Keap1 inhibits dissociation from Nrf2 This compound->NFkB inhibits This compound->JNK inhibits ARE ARE Nrf2->ARE binds to Keap1->Nrf2 sequesters in cytoplasm Antioxidant_Enzymes HO-1, TRX ARE->Antioxidant_Enzymes upregulates Inflammatory_Mediators TNF-α, COX-2 NFkB->Inflammatory_Mediators upregulates JNK->Inflammatory_Mediators upregulates Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Anti_inflammation Anti-inflammation Inflammatory_Mediators->Anti_inflammation Anti_inflammation->Hepatoprotection Anti_inflammation->Neuroprotection G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Male BALB/c mice Grouping Grouping: - Control - this compound - APAP - APAP + this compound - APAP + this compound + ATRA Animals->Grouping Treatment Treatment Administration (this compound, ATRA, Vehicle) Grouping->Treatment Induction APAP Injection (i.p.) Treatment->Induction Sacrifice Sacrifice and Sample Collection Induction->Sacrifice Histology Histological Analysis (H&E Staining) Sacrifice->Histology IHC Immunohistochemistry (Nrf2, HO-1, etc.) Sacrifice->IHC Biochemistry Biochemical Assays (ALT, AST) Sacrifice->Biochemistry

References

The Neuroprotective Mechanisms of Carveol in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carveol, a naturally occurring monoterpenoid, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neuronal cells. The primary mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses and anti-inflammatory processes. This compound effectively mitigates oxidative stress and neuroinflammation by upregulating Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), leading to the enhanced expression of antioxidant enzymes. Additionally, evidence suggests this compound's interaction with Transient Receptor Potential (TRP) channels and its ability to modulate intracellular calcium signaling and apoptotic pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The most extensively documented mechanism of this compound's neuroprotective action is its ability to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Studies have consistently demonstrated that this compound treatment in neuronal cells and animal models of neurological disorders leads to a significant increase in the expression of Nrf2 and its downstream target, HO-1.[1][2][3][4] This activation of the Nrf2/HO-1 axis results in the upregulation of several phase II antioxidant enzymes, including glutathione (GSH), glutathione-S-transferase (GST), and catalase.[1][2] The enhanced antioxidant capacity effectively neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation (LPO), thereby protecting neurons from oxidative damage.[1][5]

The critical role of the Nrf2 pathway in this compound-mediated neuroprotection has been further validated by experiments using Nrf2 inhibitors, such as all-trans retinoic acid (ATRA).[1][3][5] Co-administration of ATRA with this compound has been shown to abrogate the protective effects of this compound, leading to increased neuronal damage and inflammation.[1][3][5]

Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation

Carveol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Releases Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates transcription Antioxidant_Genes Antioxidant Enzyme Genes (GSH, GST, etc.) ARE->Antioxidant_Genes Activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translates to Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translates to Oxidative_Stress Oxidative Stress (ROS, LPO) HO1_Protein->Oxidative_Stress Inhibits Neuroprotection Neuroprotection HO1_Protein->Neuroprotection Promotes Antioxidant_Enzymes->Oxidative_Stress Inhibits Antioxidant_Enzymes->Neuroprotection Promotes Oxidative_Stress->Neuroprotection Causes damage to neurons ATRA ATRA (Inhibitor) ATRA->Nrf2_released Inhibits

Caption: this compound activates the Nrf2 signaling pathway, promoting neuroprotection.

Modulation of Inflammatory and Apoptotic Pathways

Chronic neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects in neuronal contexts.[6] This is, in part, a downstream consequence of Nrf2 activation, as HO-1 possesses anti-inflammatory properties.

Furthermore, this compound has been shown to suppress the expression of pro-inflammatory mediators. In models of neuroinflammation, this compound treatment significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and the phosphorylation of c-Jun N-terminal kinase (p-JNK).[1][7]

In addition to its anti-inflammatory effects, this compound exhibits anti-apoptotic properties in neuronal cells. Studies have shown that this compound can attenuate apoptosis by reducing the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8][9] This modulation of apoptotic signaling contributes to enhanced neuronal survival in the face of neurotoxic insults.

Logical Relationship Diagram: this compound's Anti-inflammatory and Anti-apoptotic Effects

Carveol_AntiInflammatory_Apoptosis This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation TNFa_COX2_pJNK TNF-α, COX-2, p-JNK (Pro-inflammatory mediators) This compound->TNFa_COX2_pJNK Inhibits Bax_Caspase3 Bax, Cleaved Caspase-3 (Pro-apoptotic) This compound->Bax_Caspase3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Increases Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival Promotes Neuroinflammation Neuroinflammation Nrf2_Activation->Neuroinflammation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TNFa_COX2_pJNK Induces TNFa_COX2_pJNK->Neuroinflammation Promotes Neuroinflammation->Neuronal_Survival Decreases Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) Apoptotic_Stimuli->Bax_Caspase3 Increases Apoptotic_Stimuli->Bcl2 Decreases Apoptosis Apoptosis Bax_Caspase3->Apoptosis Promotes Bcl2->Apoptosis Inhibits Apoptosis->Neuronal_Survival Decreases

Caption: this compound promotes neuronal survival by inhibiting neuroinflammation and apoptosis.

Interaction with TRP Channels and Calcium Signaling

Emerging evidence suggests that this compound may also exert its effects on neuronal cells through the modulation of Transient Receptor Potential (TRP) channels. Specifically, this compound has been identified as an activator of TRPV3, a warmth-sensitive ion channel.[10][11] The activation of TRPV3 by other monoterpenes like carvacrol has been shown to elicit sensations of warmth.[10]

While the direct downstream consequences of TRPV3 activation by this compound in the context of neuroprotection are still under investigation, the modulation of ion channels represents a plausible mechanism for influencing neuronal excitability and signaling. It is important to note that the related compound, carvedilol, has been shown to inhibit oscillatory intracellular calcium changes.[12] Although carvedilol is a different molecule, this finding suggests that the modulation of calcium signaling could be a class effect of related compounds. Excessive intracellular calcium is a key mediator of neuronal excitotoxicity.[4] Therefore, if this compound can modulate calcium influx, this could be another significant neuroprotective mechanism. Further research is warranted to fully elucidate the role of this compound in regulating intracellular calcium dynamics in neurons.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on neuronal cells.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Oxidative Stress Markers

ParameterModel SystemTreatmentResultReference
Nrf2 ExpressionLPS-treated rat brainThis compound (20 mg/kg)Significant increase vs. LPS group[1]
HO-1 ExpressionLPS-treated rat brainThis compound (20 mg/kg)Significant increase vs. LPS group[1]
Glutathione (GSH)LPS-treated rat brainThis compound (20 mg/kg)Significant increase vs. LPS group[1]
Lipid Peroxidation (LPO)LPS-treated rat brainThis compound (20 mg/kg)Significant decrease vs. LPS group[1]
Reactive Oxygen Species (ROS)LPS-treated rat brainThis compound (20 mg/kg)Significant decrease vs. LPS group[1]
Superoxide Dismutase (SOD)PTZ-kindled rat brainThis compound (10 & 20 mg/kg)Significant increase vs. PTZ group[2]
CatalasePTZ-kindled rat brainThis compound (10 & 20 mg/kg)Significant increase vs. PTZ group[2]

Table 2: Effect of this compound on Inflammatory and Apoptotic Markers

ParameterModel SystemTreatmentResultReference
TNF-αLPS-treated rat brainThis compound (20 mg/kg)Significant decrease vs. LPS group[1]
COX-2LPS-treated rat brainThis compound (20 mg/kg)Significant decrease vs. LPS group[1]
p-JNKMCAO rat brainThis compoundSignificant decrease vs. MCAO group[3]
Caspase-3MCAO rat brainThis compound (20 mg/kg)Significant attenuation of expression[4]
BaxOGD/R-PC12 cellsCarvedilol (related compound)Decreased expression[8][9]
Bcl-2OGD/R-PC12 cellsCarvedilol (related compound)Increased expression[8][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Neuronal Cell Culture and this compound Treatment

Objective: To culture primary neurons or neuronal cell lines and treat them with this compound to assess its effects.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary cortical neurons.

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin).

  • Poly-L-lysine or other appropriate coating for culture vessels.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Phosphate-buffered saline (PBS).

  • Incubator (37°C, 5% CO2).

Protocol:

  • Coat culture plates or flasks with poly-L-lysine according to the manufacturer's instructions to promote neuronal attachment.

  • Seed the neuronal cells at a predetermined density in the coated culture vessels.

  • Allow the cells to adhere and grow for 24-48 hours in a humidified incubator.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction, or RNA isolation.

Measurement of Intracellular Calcium Levels

Objective: To measure changes in intracellular calcium concentration in neuronal cells following treatment with this compound.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or coverslips.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera.

  • Image analysis software.

Protocol:

  • Culture neuronal cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

  • Wash the cells once with HBSS.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells two to three times with HBSS to remove excess dye.

  • Mount the dish or coverslip on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, images are typically acquired at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

  • Apply this compound at the desired concentration to the cells.

  • Immediately begin acquiring a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.

  • Analyze the fluorescence intensity or ratio over time to quantify changes in calcium concentration.

Western Blot Analysis for Signaling Proteins

Objective: To determine the expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, p-JNK, cleaved caspase-3) in response to this compound treatment.

Materials:

  • This compound-treated and control neuronal cell lysates.

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific to the target proteins.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Lyse the treated and control cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cells seeded in a 96-well plate.

  • This compound solutions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Start->Cell_Culture Carveol_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Carveol_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Carveol_Treatment->Viability_Assay Calcium_Imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) Carveol_Treatment->Calcium_Imaging Protein_Extraction Protein Extraction Carveol_Treatment->Protein_Extraction Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot Western Blot Analysis (Nrf2, HO-1, Caspases, etc.) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating this compound's effects on neuronal cells.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential primarily through the robust activation of the Nrf2 antioxidant response pathway. By upregulating key antioxidant enzymes and suppressing pro-inflammatory and pro-apoptotic signaling, this compound effectively shields neuronal cells from oxidative stress and inflammation-mediated damage. While the modulation of TRP channels and intracellular calcium signaling presents an intriguing additional mechanism, further investigation is required to fully delineate its contribution to this compound's overall neuroprotective profile.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex.

  • Investigating the specific role of TRPV3 activation in this compound-mediated neuroprotection.

  • Conducting comprehensive studies on the impact of this compound on intracellular calcium homeostasis in various neuronal subtypes.

  • Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of neurodegenerative diseases.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a clinically viable therapeutic agent for the treatment of neurological disorders.

References

Carveol Signaling Pathways in Cancer Chemoprevention: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of spearmint, caraway, and dill, has emerged as a promising agent in cancer chemoprevention. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in the context of cancer. Drawing from in vitro and in vivo studies, this document details this compound's mechanisms of action, including the induction of S-phase cell cycle arrest and the activation of the Nrf2 antioxidant response pathway. Quantitative data on its cytotoxic effects against various cancer cell lines are presented for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays and provides visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their potential therapeutic properties, including anticancer activities. This compound (p-mentha-6,8-dien-2-ol) is a monocyclic monoterpenoid alcohol that has demonstrated notable chemopreventive effects, particularly in preclinical models of mammary carcinogenesis.[1] Its ability to modulate critical cellular processes in cancer cells underscores its potential as a lead compound for the development of novel cancer chemopreventive and therapeutic agents. This guide synthesizes the current understanding of this compound's mechanisms of action at the molecular level, with a focus on its impact on key signaling pathways that govern cancer cell proliferation, survival, and stress responses.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The most well-documented of these are the Nrf2 antioxidant response pathway and the cell cycle regulatory machinery.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxifying enzymes.[2][3][4] this compound has been identified as a potent activator of the Nrf2 signaling pathway.[2][5][6]

Mechanism of Activation: Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][5][6]

Downstream Effects: Activation of the Nrf2 pathway by this compound leads to the increased expression of several Phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

  • Thioredoxin (TRX): A protein that plays a key role in redox signaling and antioxidant defense.

This upregulation of the cellular antioxidant capacity is a key mechanism behind this compound's chemopreventive effects, as it helps to mitigate the oxidative stress that can contribute to carcinogenesis.[2][5][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to sMaf sMaf Nrf2_nuc->sMaf ARE ARE sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, TRX) ARE->Antioxidant_Genes activates transcription caption This compound-mediated activation of the Nrf2 signaling pathway.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Cell Cycle Regulation

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, specifically in the S-phase.[7] The S-phase is the period of the cell cycle during which DNA is replicated. Arresting cells in this phase can prevent them from dividing and can trigger apoptosis if the DNA damage is irreparable.

While the precise molecular mechanism of this compound-induced S-phase arrest is not yet fully elucidated, it is hypothesized to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs) that are active during the S-phase.

This compound This compound S S Phase This compound->S induces arrest G1 G1 Phase G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition Apoptosis Apoptosis S->Apoptosis M M Phase G2->M G2/M Transition M->G1 Mitosis caption This compound-induced S-phase cell cycle arrest.

Caption: this compound-induced S-phase cell cycle arrest.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
P-815Murine Mastocytoma0.09
K-562Human Chronic Myeloid Leukemia0.24
CEMHuman T-cell Leukemia0.24
MCF-7Human Breast Adenocarcinoma0.26

Data extracted from a comparative study of natural monoterpenes.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Treatment with this compound: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I caption Experimental workflow for the MTT assay.

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis for Nrf2 Activation

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for detecting the nuclear translocation of Nrf2.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the cytoplasm and nucleus.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for cancer chemoprevention. Its ability to activate the Nrf2 antioxidant response pathway provides a clear mechanism for its protective effects against carcinogenic insults. Furthermore, its capacity to induce S-phase cell cycle arrest highlights its potential to inhibit the proliferation of cancer cells.

However, further research is warranted to fully elucidate the molecular mechanisms underlying this compound's anticancer activities. Future studies should focus on:

  • Identifying the specific molecular targets of this compound in the S-phase cell cycle machinery.

  • Investigating the effects of this compound on other critical cancer signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, for which there is currently limited direct evidence.

  • Conducting more extensive in vivo studies to evaluate the efficacy and safety of this compound in various cancer models and to determine optimal dosing and treatment regimens.

  • Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of this compound's multifaceted mechanisms of action will be crucial for its successful translation into clinical applications for cancer prevention and therapy.

References

Carveol: A Potential Therapeutic Agent for Neurodegenerative Diseases - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. A common thread linking these pathologies is the intricate interplay of oxidative stress, chronic neuroinflammation, and apoptosis. Emerging research has identified carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, as a promising neuroprotective agent. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanisms of action, experimental evidence from preclinical models, and detailed methodologies for its evaluation.

Mechanism of Action: A Multi-Target Approach

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily centered around antioxidant and anti-inflammatory responses.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Studies have consistently demonstrated that this compound is a potent activator of the Nrf2 pathway.[1][2] Treatment with this compound leads to the upregulation of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO-1), and various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[3][4] This enhancement of the endogenous antioxidant defense system is a cornerstone of this compound's neuroprotective activity. The critical role of this pathway is underscored by experiments where the inhibition of Nrf2 using all-trans retinoic acid (ATRA) abrogates the protective effects of this compound.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GSH) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Inhibition of NF-κB and MAPK/JNK Signaling Pathways

Chronic neuroinflammation is a key driver of neuronal damage in neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2).

This compound has been shown to effectively suppress the activation of the NF-κB pathway.[2] It inhibits the phosphorylation of NF-κB, preventing its translocation to the nucleus and thereby downregulating the expression of inflammatory mediators.[3]

Furthermore, this compound modulates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) family. The JNK pathway is implicated in stress-induced inflammatory cascades and apoptosis. By reducing the phosphorylation of JNK, this compound mitigates downstream inflammatory and apoptotic events.

Inflammatory_Pathways cluster_pathways Intracellular Signaling cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits pJNK p-JNK This compound->pJNK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->pJNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Neuroinflammation Neuroinflammation & Apoptosis pJNK->Neuroinflammation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFκB_nuc->Pro_inflammatory_Genes activates transcription of Pro_inflammatory_Genes->Neuroinflammation

Figure 2: Inhibition of NF-κB and JNK signaling by this compound.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings.

Table 1: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation
ModelTreatmentBiomarkerChange vs. Disease ControlReference
Scopolamine-induced Amnesia (Rats)This compound (200 mg/kg)Lipid Peroxidation (LPO)[2]
Glutathione (GSH)[2]
Catalase (CAT)[2]
TNF-α[2]
NF-κB[2]
COX-2[2]
MCAO-induced Ischemic Stroke (Rats)This compound (20 mg/kg)LPO↓ (from 119.8 to 63.14 nmol/mg protein)[5]
GSH↑ (from 13.65 to 41.4 nmol/mg protein)[6]
Catalase↑ (from 8.22 to 17.1 U/mg protein)[6]
TNF-α[5]
p-NFκB[3]
Nrf2[5]
HO-1[5]
PTZ-induced Seizures (Rats)This compound (20 mg/kg)LPO[7]
SOD[7]
Catalase[7]
TNF-α[7]
NF-κB[7]
COX-2[7]
Nrf2[7]
HO-1[7]
Aβ-induced Alzheimer's Model (Rats)(-)-cis-carveol (3%)LPO (MDA levels)[1]
SOD[1]
GPx[1]
GSH[1]
Table 2: Effects of this compound on Behavioral Outcomes
ModelBehavioral TestTreatmentOutcome vs. Disease ControlReference
Scopolamine-induced Amnesia (Rats)Morris Water MazeThis compound (50, 100, 200 mg/kg)↓ Escape Latency[2][8]
↑ Time in Target Quadrant[2][8]
Y-MazeThis compound (50, 100, 200 mg/kg)↑ Spontaneous Alternations[2][8]
Aβ-induced Alzheimer's Model (Rats)Y-Maze(-)-cis-carveol (1% and 3%)↑ Spontaneous Alternation Percentage[1]
Radial Arm Maze(-)-cis-carveol (1% and 3%)↓ Working and Reference Memory Errors[1]
MCAO-induced Ischemic Stroke (Rats)Neurological Deficit ScoreThis compound (10, 20 mg/kg)↓ Score (Improved Function)[5]
Infarct VolumeThis compound (20 mg/kg)↓ (from 33.14% to 19.2%)[5]
PTZ-induced Seizures (Rats)Seizure ScoreThis compound (10, 20 mg/kg)↓ Seizure Severity[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments used to evaluate the neuroprotective effects of this compound.

Experimental_Workflow start Start: Animal Model Induction model Induce Neurodegeneration (e.g., MCAO, LPS, Scopolamine, Aβ) start->model treatment Administer this compound (various doses) and Controls model->treatment behavioral Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection (Brain - Cortex, Hippocampus) behavioral->euthanasia biochemical Biochemical Assays (ELISA, Western Blot, Oxidative Stress Markers) euthanasia->biochemical histology Histopathological Analysis (Immunohistochemistry, Staining) euthanasia->histology data Data Analysis and Interpretation biochemical->data histology->data end End: Conclusion on Neuroprotective Efficacy data->end

Figure 3: General experimental workflow for evaluating this compound.

Animal Models of Neurodegenerative Diseases
  • Scopolamine-Induced Amnesia Model: [2][8]

    • Animals: Male Sprague-Dawley rats (200-250 g).

    • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

    • Grouping: Randomly divide animals into groups: Saline control, Scopolamine control, this compound treatment groups (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., Donepezil 5 mg/kg).

    • Drug Administration: Administer this compound or vehicle intraperitoneally (IP) daily for a specified period (e.g., 28 days).

    • Induction of Amnesia: Administer scopolamine (1 mg/kg, IP) 30-60 minutes after the final this compound/vehicle administration.

    • Behavioral Testing: Conduct behavioral tests (e.g., Morris Water Maze, Y-Maze) 30 minutes after scopolamine injection.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: [9][10]

    • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

    • Drug Administration: Pre-treat animals with this compound (e.g., 20, 50 mg/kg, IP) or vehicle for a specified number of days.

    • Induction of Neuroinflammation: Administer a single or repeated dose of LPS (e.g., 250 µg/kg or 1 mg/kg, IP).

    • Tissue Collection: Euthanize animals at a specific time point after the final LPS injection (e.g., 24 hours) and collect brain tissue for biochemical and histological analysis.

  • Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: [5][11]

    • Animals: Male Sprague-Dawley rats (250-300 g).

    • Anesthesia: Anesthetize the rats (e.g., isoflurane).

    • Surgical Procedure:

      • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the distal ECA and the CCA.

      • Insert a nylon monofilament suture (e.g., 4-0) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) and then withdraw the filament to allow for reperfusion.

    • Treatment: Administer this compound (e.g., 10, 20 mg/kg) at the onset of reperfusion.

    • Evaluation: Assess neurological deficits, infarct volume, and perform biochemical/histological analyses at a predetermined time point post-MCAO (e.g., 72 hours).

Behavioral Tests
  • Morris Water Maze (MWM): [2][8]

    • Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (22-25°C) containing a hidden escape platform.

    • Acquisition Phase (Training):

      • Place the rat into the pool facing the wall from one of four starting positions.

      • Allow the rat to swim and find the hidden platform (maximum 60-90 seconds).

      • If the rat fails to find the platform, guide it to it.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Conduct 4 trials per day for 3-5 consecutive days.

    • Probe Trial (Memory Test):

      • On the day after the last training session, remove the platform.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Y-Maze Test: [2][8]

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure:

      • Place the animal at the center of the maze.

      • Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

      • Record the sequence of arm entries.

    • Data Analysis:

      • An arm entry is counted when all four paws are within the arm.

      • A spontaneous alternation is defined as consecutive entries into three different arms.

      • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

Biochemical Assays
  • ELISA for Inflammatory Cytokines (e.g., TNF-α):

    • Sample Preparation: Homogenize brain tissue (cortex or hippocampus) in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

    • Assay Procedure: Use a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the sample to a microplate pre-coated with an antibody specific for the target cytokine, followed by the addition of a detection antibody and a substrate for color development.

    • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of the cytokine based on a standard curve.

  • Western Blot for Protein Expression (e.g., Nrf2, COX-2):

    • Protein Extraction: Extract total or nuclear proteins from brain tissue using appropriate lysis buffers.

    • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

      • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-COX-2).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity using densitometry software.

  • Lipid Peroxidation (LPO) Assay (TBARS Method):

    • Sample Preparation: Homogenize brain tissue in a suitable buffer.

    • Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and incubate at 95°C for a specified time (e.g., 60 minutes). This reaction forms a colored product with malondialdehyde (MDA), an end-product of lipid peroxidation.

    • Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

    • Quantification: Calculate the concentration of MDA using a standard curve.

Histopathological Analysis
  • Immunohistochemistry (IHC) for Protein Localization (e.g., COX-2):

    • Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and embed in paraffin.

    • Sectioning: Cut thin sections (e.g., 4-5 µm) of the brain tissue using a microtome.

    • Staining:

      • Deparaffinize and rehydrate the tissue sections.

      • Perform antigen retrieval to unmask the epitope.

      • Block endogenous peroxidase activity.

      • Incubate with a primary antibody against the target protein (e.g., anti-COX-2).

      • Incubate with a biotinylated secondary antibody and then with an avidin-biotin-peroxidase complex.

      • Develop the color using a chromogen such as diaminobenzidine (DAB).

      • Counterstain with hematoxylin.

    • Imaging and Analysis: Visualize the stained sections under a microscope and quantify the intensity of staining in specific brain regions.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its ability to simultaneously target oxidative stress and neuroinflammation through the modulation of the Nrf2, NF-κB, and JNK signaling pathways makes it a compelling candidate for further investigation. The quantitative data from various preclinical models consistently demonstrate its efficacy in improving both biochemical and behavioral outcomes.

Future research should focus on several key areas. Firstly, further elucidation of the specific molecular targets of this compound within these signaling cascades is warranted. Secondly, studies in a wider range of neurodegenerative disease models, including genetic models, will provide a more comprehensive understanding of its therapeutic potential. Finally, pharmacokinetic and toxicology studies are essential to establish a safety profile and to inform the design of future clinical trials in human subjects. The detailed protocols provided herein should facilitate the continued investigation of this compound and other natural compounds in the quest for effective treatments for these devastating diseases.

References

Unveiling the Anti-Inflammatory Potential of Carveol: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of Carveol, a naturally occurring monoterpenoid. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms of this compound's action.

Core Findings: this compound's Efficacy in Mitigating Inflammatory Responses

This compound has demonstrated significant anti-inflammatory effects across a range of in vitro models. Its primary mechanisms involve the suppression of key pro-inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Analysis of Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers.

Inflammatory MediatorCell LineInducerThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSVariousData suggests dose-dependent reduction.[1]
Prostaglandin E2 (PGE2)COX-2 AssayArachidonic Acid0.8 µMIC50[2][3]
TNF-αRAW 264.7 MacrophagesLPSDose-dependentSignificant reduction observed.[4][5][6]
IL-1βRAW 264.7 MacrophagesLPSDose-dependentSignificant reduction observed.[4]
IL-6RAW 264.7 MacrophagesLPSDose-dependentSignificant reduction observed.[7]
COX-2 ExpressionVariousInflammatory StimuliDose-dependentSignificant inhibition reported.[3][5][6][8]
iNOS ExpressionVariousInflammatory StimuliDose-dependentSignificant inhibition reported.[3][8]

Note: IC50 values represent the concentration of this compound required to inhibit the response by 50%. The data presented is a synthesis from multiple studies and specific experimental conditions may vary.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting crucial signaling cascades within the cell. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, this compound has been shown to activate the protective Nrf2/HO-1 pathway.[5][8][9][10][11][12][13]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing p65 translocation and subsequent gene expression.[9]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα P p65 p65 p65_nuc p65 p65->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65_nuc->Genes Transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical regulator of the inflammatory response.[9] this compound has been found to inhibit the phosphorylation of these key MAPK molecules, leading to a downstream reduction in the production of inflammatory mediators.[9]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P JNK p-JNK MAPKK->JNK P ERK p-ERK MAPKK->ERK P p38 p-p38 MAPKK->p38 P TranscriptionFactors Transcription Factors (e.g., AP-1) JNK->TranscriptionFactors ERK->TranscriptionFactors p38->TranscriptionFactors InflammatoryMediators Inflammatory Mediators TranscriptionFactors->InflammatoryMediators This compound This compound This compound->JNK Inhibits This compound->ERK Inhibits This compound->p38 Inhibits

Figure 2: this compound's inhibitory action on the MAPK signaling pathway.
Nrf2/HO-1 Signaling Pathway

This compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][9][10][12][13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cellular antioxidant defense, which in turn can suppress inflammation.[6][9][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes Transcription Inflammation Inflammation AntioxidantGenes->Inflammation Suppresses

Figure 3: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[14]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[14]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Figure 4: Experimental workflow for the Griess Assay.
Measurement of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, IL-1β, and IL-6, in cell culture supernatants.

Materials:

  • Cell culture supernatants (from this compound and LPS treated cells)

  • Commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Wash buffer

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the cytokine standard provided in the kit to generate a standard curve.

  • Incubation with Samples: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.[14]

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.[14]

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[14]

  • Washing: Repeat the washing step.

  • Avidin-HRP Conjugate: Add the Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Experimental_Workflow_ELISA A 1. Add Samples/Standards to coated plate B 2. Incubate & Wash A->B C 3. Add Detection Ab B->C D 4. Incubate & Wash C->D E 5. Add Avidin-HRP D->E F 6. Incubate & Wash E->F G 7. Add Substrate F->G H 8. Add Stop Solution G->H I 9. Read Absorbance H->I

Figure 5: General experimental workflow for ELISA.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory conditions. Further research, including in vivo studies, is warranted to fully elucidate its pharmacological profile and clinical utility. This guide provides a foundational resource for scientists and researchers to design and execute further investigations into the promising anti-inflammatory effects of this compound.

References

The Antioxidant Properties of Carveol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carveol, a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants such as spearmint and caraway, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound and its derivatives. It consolidates in vitro and in vivo data, elucidates the underlying molecular mechanisms, details relevant experimental protocols, and presents a structure-activity relationship analysis. The primary antioxidant mechanism of this compound is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of endogenous antioxidant responses. This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of this compound and related compounds.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions. Natural products have long been a valuable source of antioxidant compounds that can mitigate oxidative damage. This compound (p-Mentha-6,8-dien-2-ol) is a monoterpenoid with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties[1]. This guide synthesizes the current scientific knowledge on the antioxidant capacity of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the molecular pathways involved.

Quantitative Antioxidant Activity

While direct, quantitative in vitro antioxidant data for isolated this compound is limited in the published literature, studies on essential oils rich in this compound and its structural analog, carvone, provide valuable insights. Furthermore, theoretical calculations of bond dissociation energy (BDE) offer a quantitative measure of the intrinsic radical-scavenging potential of this compound isomers.

Compound/Essential OilAssayResultReference
Theoretical Calculations
(E)-CarveolBond Dissociation Enthalpy (BDE)81.3 kcal/mol (gas phase)[2]
(Z)-CarveolBond Dissociation Enthalpy (BDE)81.6 kcal/mol (gas phase)[2]
(E)-CarveolIonization Potential (IP)8.3 eV (gas phase)[2]
(Z)-CarveolIonization Potential (IP)8.3 eV (gas phase)[2]
In Vitro Assays
Spearmint Essential Oil (high carvone/carveol content)DPPH Radical ScavengingIC50 = 26.64 µg/mL[3]
Spearmint Essential Oil (1% v/v)Superoxide Radical Scavenging50.94% scavenging[3][4]
Spearmint Essential Oil (1% v/v)Hydroxyl Radical Scavenging90.11% scavenging[3][4]
CarvoneDPPH Radical ScavengingStronger activity than this compound[5]
Cellular Antioxidant Activity
Native Spearmint Essential OilCellular Antioxidant Activity (CAA)Max. activity at 100 µg/mL[6][7]
Scotch Spearmint Essential OilCellular Antioxidant Activity (CAA)Max. activity at 100 µg/mL[6][7]
In Vivo Antioxidant Enzyme Modulation
This compound (various doses)Glutathione (GSH) LevelsAttenuated APAP-induced depletion[1]
This compound (various doses)Glutathione-S-Transferase (GST)Attenuated APAP-induced downregulation[1]

Molecular Mechanisms of Antioxidant Action

This compound's antioxidant effects are primarily attributed to its ability to modulate key signaling pathways that regulate cellular redox homeostasis.

The Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound has been shown to activate the Nrf2 pathway. It is hypothesized that this compound or its metabolites interact with cysteine residues on KEAP1, leading to a conformational change that disrupts the Nrf2-KEAP1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of endogenous antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[1][3].

Nrf2_Pathway This compound-Mediated Nrf2 Activation This compound This compound KEAP1_Nrf2 KEAP1-Nrf2 Complex This compound->KEAP1_Nrf2 Inhibits Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->KEAP1_Nrf2 Inhibits Nrf2_cyto Nrf2 KEAP1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation KEAP1_Nrf2->Ub_Proteasome Leads to KEAP1 KEAP1 (Inactive) Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_cyto->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GST, GCL) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cellular_Protection Promotes

This compound's activation of the Nrf2-KEAP1 pathway.
Crosstalk with Inflammatory Pathways

The antioxidant activity of this compound is intricately linked to its anti-inflammatory effects. Oxidative stress is a potent trigger for inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound has been observed to suppress the activation of NF-κB. This is likely a downstream effect of its Nrf2-mediated antioxidant activity, as the reduction in ROS levels diminishes a key stimulus for NF-κB activation. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation-driven oxidative damage.

NFkB_Pathway This compound's Influence on NF-κB Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_p50_p65 IκB-p50/p65 Complex IKK->IkB_p50_p65 Phosphorylates IκB IkB_p p-IκB p50_p65_cyto p50/p65 IkB_p50_p65->p50_p65_cyto Releases p50/p65 Ub_Proteasome Proteasomal Degradation IkB_p->Ub_Proteasome p50_p65_nuc p50/p65 (Nuclear Translocation) p50_p65_cyto->p50_p65_nuc Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p50_p65_nuc->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ROS_reduction ROS Reduction Nrf2->ROS_reduction ROS_reduction->IKK Inhibits Activation

This compound's indirect inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR)

The antioxidant activity of monoterpenoids like this compound is influenced by their chemical structure. Key structural features that contribute to antioxidant potential include the presence and position of hydroxyl groups, the degree of unsaturation, and the overall molecular geometry.

  • Hydroxyl Group: The hydroxyl group on the cyclohexene ring of this compound is a critical feature for its antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

  • Allylic Position: The position of the hydroxyl group allylic to a double bond can influence the stability of the resulting radical, thereby affecting its scavenging capacity.

  • Comparison with Carvone: Carvone, which has a ketone group instead of a hydroxyl group at the corresponding position, has been shown to possess stronger DPPH radical scavenging activity than this compound[5]. This suggests that for direct radical scavenging, the electronic properties of the conjugated system in carvone may be more favorable than the hydrogen-donating ability of this compound's hydroxyl group.

  • Derivatives: The introduction of additional hydroxyl groups or other electron-donating substituents to the this compound scaffold would be expected to enhance its antioxidant activity. Conversely, modification or removal of the existing hydroxyl group would likely diminish its radical scavenging potential. The antioxidant activity of hydroxylated derivatives of the related monoterpene, limonene, has been shown to be dependent on the position of the hydroxyl group.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of concentrations of the test compound (this compound or its derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound or standard to the wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution and Sample Dilutions start->prep_reagents add_samples Add Samples/Standards to 96-well Plate prep_reagents->add_samples add_dpph Add DPPH Solution to all wells add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging and IC50 Value read_absorbance->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.
Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

Principle: This in vivo model is used to evaluate the hepatoprotective effects of a compound against oxidative stress-induced liver injury caused by an overdose of acetaminophen.

Protocol:

  • Animal Model:

    • Use male C57BL/6 or BALB/c mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Control (vehicle only).

    • Group 2: APAP only.

    • Group 3: this compound + APAP.

    • Group 4: Positive control (e.g., N-acetylcysteine) + APAP.

  • Procedure:

    • Fast the mice overnight (12-16 hours) before APAP administration.

    • Administer this compound (e.g., 10-50 mg/kg, intraperitoneally or by oral gavage) or vehicle to the respective groups.

    • After a set time (e.g., 1-2 hours), administer a toxic dose of APAP (e.g., 300-400 mg/kg, intraperitoneally or by oral gavage).

    • At a predetermined time point (e.g., 24 hours) after APAP administration, euthanize the animals.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

    • Perfuse and collect the liver. A portion can be fixed in 10% formalin for histopathological analysis (H&E staining), and the remaining tissue can be snap-frozen in liquid nitrogen for biochemical assays.

    • Prepare liver homogenates to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA), and antioxidant enzymes (e.g., GSH, GST, SOD, catalase).

    • Perform Western blotting or ELISA on liver lysates to quantify protein levels of Nrf2, HO-1, and inflammatory markers (e.g., TNF-α, IL-6).

Conclusion

This compound demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway, which enhances the endogenous antioxidant defense system. This activity is closely associated with its anti-inflammatory effects. While direct quantitative data on the radical scavenging activity of pure this compound is still emerging, the available evidence from studies on related compounds and essential oils, combined with in vivo data, strongly supports its potential as a natural antioxidant agent. Further research focusing on the systematic evaluation of this compound derivatives is warranted to establish a comprehensive structure-activity relationship and to optimize its therapeutic potential for conditions associated with oxidative stress. This guide provides a foundational resource for researchers to design and interpret future studies on this promising monoterpenoid.

References

Carveol as a Modulator of the Nrf2 Signaling Pathway: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carveol, a naturally occurring monocyclic monoterpenoid found in sources like caraway seeds and orange peel, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] Emerging research indicates that a primary mechanism underlying these therapeutic effects is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Nrf2 is a master transcriptional regulator that controls the expression of a vast array of cytoprotective genes, which are crucial for defending against oxidative stress and inflammation, processes implicated in numerous chronic and neurodegenerative diseases.[5][6] This technical guide provides an in-depth analysis of this compound's role in the Nrf2 pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core molecular interactions for researchers, scientists, and drug development professionals.

Core Mechanism: The Keap1-Nrf2 Signaling Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[7][8] This process keeps intracellular Nrf2 levels low. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][8] This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate to the nucleus.[9][10]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][11] This binding initiates the transcription of numerous protective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis such as glutamate-cysteine ligase (GCL).[5][12]

This compound is proposed to act as a potent Nrf2 activator.[2][13][14] In silico docking studies suggest that this compound may interact with the Nrf2-Keap1 complex, validating in vivo findings of its pathway activation.[2][14] By promoting the nuclear translocation of Nrf2, this compound enhances the cell's endogenous antioxidant machinery, thereby mitigating cellular damage from oxidative stress and inflammation.[2][3]

Nrf2_Pathway This compound's Modulation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Maf sMaf Nrf2_nu->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Genes Upregulates Transcription

Caption: this compound inhibits Keap1, allowing Nrf2 translocation and gene activation.

Quantitative Data on this compound's Efficacy

Multiple preclinical studies have quantified the effects of this compound on the Nrf2 pathway and its downstream targets in various models of cellular stress. The data consistently demonstrate this compound's ability to upregulate Nrf2 and associated antioxidant proteins while suppressing inflammatory markers.

Table 1: Effect of this compound on Nrf2 and Downstream Target Expression

Model System Treatment Group Dose Nrf2 Expression Change HO-1 Expression Change Reference
Acetaminophen-induced Hepatotoxicity (Male BALB/c mice) This compound 15 mg/kg Significant increase (p < 0.001) vs. APAP group Significant increase vs. APAP group [2][13]
Acetaminophen-induced Hepatotoxicity (Male BALB/c mice) This compound + ATRA 15 mg/kg this compound, 10 mg/kg ATRA Upregulation by this compound was blocked Upregulation by this compound was blocked (p < 0.001) [2][13]
LPS-induced Depression Model (SD rats) This compound 20 mg/kg Significantly reversed LPS-induced decrease (p < 0.01) Significantly reversed LPS-induced decrease (p < 0.01) [6]
LPS-induced Depression Model (SD rats) This compound + ATRA 20 mg/kg this compound Protective effect of this compound was reversed Protective effect of this compound was reversed [3][6]
PTZ-induced Epilepsy Model (Male rats) This compound 10 & 20 mg/kg Positively modulated Nrf2 gene expression Positively modulated HO-1 [15]

| MCAO Stroke Model (Rats) | this compound | 20 mg/kg | Significantly increased protein expression vs. MCAO group (p < 0.05) | Upregulation observed (effects lost with ATRA) |[1] |

APAP: Acetaminophen; LPS: Lipopolysaccharide; PTZ: Pentylenetetrazole; MCAO: Middle Cerebral Artery Occlusion; ATRA: All-trans retinoic acid (Nrf2 inhibitor).

Table 2: Modulation of Inflammatory and Oxidative Stress Markers by this compound

Model System Treatment Group Dose Key Marker Change Observed Reference
Acetaminophen-induced Hepatotoxicity (Male BALB/c mice) This compound 15 mg/kg TNF-α, p-NFκB Significantly alleviated expression [2]
Acetaminophen-induced Hepatotoxicity (Male BALB/c mice) This compound + ATRA 15 mg/kg this compound, 10 mg/kg ATRA TNF-α, p-NFκB Protective effect of this compound was abolished; levels exaggerated [2][13]
LPS-induced Depression Model (SD rats) This compound 20 mg/kg TNF-α, COX-2, p-JNK Significantly ameliorated LPS-induced increases [3][4]
LPS-induced Depression Model (SD rats) This compound 20 mg/kg LPO, ROS Significantly reversed LPS-induced increases [4][6]

| PTZ-induced Epilepsy Model (Male rats) | this compound | 20 mg/kg | TNF-α, NFκB, COX-2 | Reduced levels of inflammatory markers |[15] |

TNF-α: Tumor Necrosis Factor-alpha; p-NFκB: phosphorylated Nuclear Factor kappa B; COX-2: Cyclooxygenase-2; p-JNK: phosphorylated c-Jun N-terminal kinase; LPO: Lipid Peroxidation; ROS: Reactive Oxygen Species.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's Nrf2-modulating effects.

In Vivo Animal Models and Dosing
  • Animal Subjects : Studies have utilized male Sprague-Dawley (SD) rats and male BALB/c mice.[2][3] Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Induction of Pathology :

    • Hepatotoxicity : A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg is used to induce acute liver injury.[2]

    • Neuroinflammation/Depression : A single dose of lipopolysaccharide (LPS) is administered to induce a neuroinflammatory state and depressive-like behaviors.[1][3]

    • Epilepsy : A pentylenetetrazole (PTZ)-kindling model is used to induce seizures.[15]

  • Treatment Regimen :

    • This compound Administration : this compound is administered orally or via i.p. injection at doses ranging from 10 mg/kg to 50 mg/kg, depending on the model.[3][5][15] Treatment is often provided as a pre-treatment before the pathological insult.

    • Nrf2 Inhibition : To confirm the Nrf2-dependent mechanism, a cohort of animals is co-treated with All-trans retinoic acid (ATRA), a known Nrf2 inhibitor, typically at a dose of 10 mg/kg.[2][3][15]

  • Sample Collection : Following the experimental period, animals are euthanized. Blood is collected for serum analysis, and tissues (e.g., liver, brain cortex, hippocampus) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical and molecular analysis.[1]

Experimental_Workflow Typical In Vivo Experimental Workflow cluster_analysis Analysis Methods start Animal Acclimatization grouping Randomized Grouping (Control, Toxin, this compound, this compound+ATRA) start->grouping treatment Pre-treatment Administration (this compound / ATRA / Vehicle) grouping->treatment insult Induction of Pathology (e.g., APAP, LPS injection) treatment->insult monitoring Behavioral & Physiological Monitoring insult->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia tissue Tissue Processing (Liver, Brain) euthanasia->tissue analysis Biochemical & Molecular Analysis tissue->analysis ELISA ELISA analysis->ELISA qPCR qPCR analysis->qPCR IHC Immunohistochemistry analysis->IHC WesternBlot Western Blot analysis->WesternBlot

Caption: Workflow for assessing this compound's Nrf2 activity in animal models.
Enzyme-Linked Immunosorbent Assay (ELISA)

  • Purpose : To quantify the protein levels of Nrf2, HO-1, and various inflammatory cytokines (e.g., TNF-α, NFκB) in tissue homogenates.[1][2]

  • Protocol :

    • Tissue Homogenization : Frozen tissue samples are weighed and homogenized in a suitable lysis buffer containing protease inhibitors.

    • Centrifugation : The homogenate is centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.

    • Supernatant Collection : The resulting supernatant containing the total protein is collected.

    • Protein Quantification : Total protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).

    • ELISA Procedure : Commercially available ELISA kits specific to the target proteins (e.g., Nrf2, HO-1, TNF-α) are used according to the manufacturer's instructions. This typically involves incubating the protein samples in antibody-coated microplates, followed by washing steps and the addition of detection antibodies and a substrate to produce a colorimetric signal.

    • Data Analysis : The absorbance is read using a microplate reader, and protein concentrations are calculated based on a standard curve. Results are often normalized to the total protein content.

Quantitative Real-Time PCR (qPCR)
  • Purpose : To measure the gene expression (mRNA levels) of Nfe2l2 (the gene encoding Nrf2) and its downstream targets like Hmox1 (the gene for HO-1).

  • Protocol :

    • RNA Extraction : Total RNA is isolated from tissue samples using a reagent like TRIzol or a column-based kit, following the manufacturer's protocol.

    • RNA Quantification and Quality Control : The concentration and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop).

    • cDNA Synthesis : A fixed amount of total RNA (e.g., 1-2 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction : The qPCR is performed using a qPCR master mix (e.g., SYBR Green), the synthesized cDNA as a template, and gene-specific primers.[2] An example of primer sequences used for mouse Nrf2 is: Forward: 5'-CCATTTACGGAGACCCACCGCCTG-3' and Reverse: 5'-CTCGTGTGAGATGAGCCTCTAAGCGG-3'.[2]

    • Data Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a significant activator of the Nrf2 signaling pathway. Through its interaction with this critical cytoprotective system, this compound effectively enhances endogenous antioxidant defenses, mitigates oxidative stress, and suppresses inflammatory responses in various preclinical models of disease.[1][2][3][15] The quantitative data demonstrate a clear, dose-dependent effect on the expression of Nrf2, HO-1, and other key markers, an effect that is consistently reversed by the Nrf2 inhibitor ATRA, confirming the mechanism of action.[2][6][13]

For drug development professionals, this compound represents a promising natural compound for therapeutic strategies targeting diseases with underlying oxidative stress and inflammation, such as neurodegenerative disorders, liver injury, and epilepsy.[5][14][15] Future research should focus on elucidating the precise molecular interaction between this compound and the Keap1 protein, optimizing its bioavailability and delivery, and transitioning these compelling preclinical findings into human clinical trials.

References

Unraveling the Cytotoxic Potential of Carveol: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic effects of carveol, a naturally occurring monoterpenoid, on various tumor cell lines. While research on this compound is emerging, this document synthesizes the current understanding of its anti-cancer properties, drawing parallels with the well-studied related monoterpenes, carvacrol and L-carvone, to provide a comprehensive overview of its potential mechanisms of action. This guide offers detailed experimental protocols, quantitative data, and visual representations of cellular pathways to support further investigation into this compound as a potential therapeutic agent.

Data Presentation: Cytotoxic Efficacy of this compound

The inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against a panel of five tumor cell lines, demonstrating its dose-dependent cytotoxic activity.[1]

Cell LineDescriptionIC50 (µM)
P815Murine mastocytoma0.09 - 0.24
CEMHuman T-lymphoblastoid leukemia0.09 - 0.24
K562Human chronic myelogenous leukemia0.09 - 0.24
MCF-7Human breast adenocarcinoma0.26 - 0.87
MCF-7 gemGemcitabine-resistant MCF-70.26 - 0.87

Core Mechanisms of this compound-Induced Cytotoxicity

This compound's cytotoxic effects are believed to be multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise signaling cascades for this compound are still under investigation, studies on the closely related monoterpenes, carvacrol and L-carvone, provide valuable insights into its potential mechanisms.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Evidence from related compounds suggests that this compound may trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A plausible signaling pathway for this compound-induced apoptosis, based on data from related monoterpenes, is illustrated below. This proposed mechanism involves the activation of key apoptotic regulators.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

This pathway highlights the potential of this compound to increase reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[2][3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in the S phase, a critical checkpoint for DNA replication.[1][4] This prevents cancer cells from proliferating. The mechanism likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which changes throughout the cell cycle, can be quantified by measuring the fluorescence intensity of PI.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically represented as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound.

cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation CellCulture Tumor Cell Line Culture Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Quantitative Analysis (Statistics) MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis Conclusion Conclusion DataAnalysis->Conclusion PathwayAnalysis->Conclusion

Caption: Experimental workflow for this compound cytotoxicity.

Conclusion and Future Directions

The available evidence suggests that this compound possesses cytotoxic activity against various tumor cell lines, likely through the induction of apoptosis and S-phase cell cycle arrest. While the precise molecular mechanisms are not yet fully elucidated, research on structurally similar monoterpenes provides a strong foundation for future investigations. Further studies are warranted to identify the specific signaling pathways modulated by this compound, to quantify its apoptotic and cell cycle effects across a broader range of cancer types, and to evaluate its in vivo efficacy and safety. This collective effort will be crucial in determining the potential of this compound as a novel chemotherapeutic agent.

References

The Neuroprotective Potential of Carveol in Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising neuroprotective effects of Carveol, a naturally occurring monoterpenoid, in preclinical models of ischemic stroke. The following sections provide a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for replication and further investigation, and a visualization of the key signaling pathways involved in its mechanism of action.

Quantitative Efficacy of this compound in Ischemic Stroke Models

The neuroprotective effects of this compound have been quantified in a rat model of transient middle cerebral artery occlusion (tMCAO), a standard preclinical model of ischemic stroke. The data consistently demonstrates this compound's ability to mitigate key pathological outcomes of cerebral ischemia.

Neurological Deficit and Infarct Volume

Post-ischemic treatment with this compound (20 mg/kg) significantly improved neurological function and reduced the volume of infarcted brain tissue. The neuroprotective effects were shown to be dependent on the Nrf2 signaling pathway, as co-administration with the Nrf2 inhibitor, all-trans retinoic acid (ATRA), abrogated these benefits.

Treatment GroupNeurological Score (28-point composite)Infarct Volume (%)
ShamNot reportedNot applicable
MCAOSignificantly impaired vs. ShamHigh
This compound (20 mg/kg) + MCAOSignificantly improved vs. MCAO[1]Significantly reduced vs. MCAO[1]
ATRA (5 mg/kg) + MCAOMore severe deficit than MCAO[1][2]Increased vs. MCAO
This compound + ATRA + MCAOProtection by this compound abrogated[2]Protection by this compound abrogated

Table 1: Effect of this compound on Neurological Deficit and Infarct Volume.[1][2]

Brain Edema

Cerebral edema, a life-threatening complication of ischemic stroke, was also significantly attenuated by this compound treatment. This effect was similarly reversed by the inhibition of the Nrf2 pathway.

Treatment GroupBrain Water Content (%)
ShamNormal
MCAOSignificantly increased vs. Sham
This compound (20 mg/kg) + MCAOSignificantly reduced vs. MCAO[1]
ATRA (5 mg/kg) + MCAONot reported
This compound + ATRA + MCAOReduction by this compound abrogated[1]

Table 2: Effect of this compound on Brain Edema.[1]

Oxidative Stress and Antioxidant Response

This compound administration demonstrated a potent antioxidant effect by reducing lipid peroxidation and enhancing the endogenous antioxidant defense system through the Nrf2 pathway.

BiomarkerMCAO GroupThis compound (20 mg/kg) + MCAO Group
Lipid Peroxidation (LPO)High[3]Significantly reversed[3]
Glutathione S-transferase (GST)DepressedIncreased levels
Glutathione (GSH)DepressedIncreased levels
CatalaseDepressedIncreased levels
Nrf2 Protein ExpressionUpregulated (compensatory)Further enhanced[2][4]
Heme Oxygenase-1 (HO-1)Upregulated (compensatory)Further enhanced[5]

Table 3: Effect of this compound on Markers of Oxidative Stress and Antioxidant Response.[2][3][4][5]

Apoptosis

The anti-apoptotic potential of this compound was evidenced by its modulation of key apoptosis-related proteins in the ischemic brain.

BiomarkerMCAO GroupThis compound (20 mg/kg) + MCAO Group
Caspase-3Higher expression[3]Significantly attenuated expression[1]
Bcl-2Reduced expressionIncreased expression[1]

Table 4: Effect of this compound on Apoptotic Markers.[1][3]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for investigating the neuroprotective effects of this compound in a rat model of ischemic stroke.[2][5]

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
  • Species: Male Sprague Dawley rats.

  • Procedure:

    • Induce anesthesia in the rats.

    • Perform a midline neck incision to expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.

    • Maintain the occlusion for 120 minutes.[5]

    • Withdraw the filament to allow for reperfusion.

    • Allow for a 72-hour reperfusion period before sacrifice and tissue collection.[5]

Drug Administration
  • This compound (CR) + MCAO Group:

    • Dose: 10 mg/kg and 20 mg/kg.[5]

    • Vehicle: Normal saline with 5% DMSO.[5]

    • Route: Intraperitoneal injection.

    • Timing: 30 minutes, 24, 48, and 72 hours after MCAO induction.[5]

  • All-trans retinoic acid (ATRA) + MCAO Group:

    • Dose: 5 mg/kg.[2]

    • Vehicle: Normal saline with 5% DMSO.[5]

    • Route: Intraperitoneal injection.

    • Timing: Single dose administered 30 minutes before the induction of ischemia.[5]

  • CR + ATRA + MCAO Group:

    • ATRA is administered as described above.

    • This compound (20 mg/kg) is administered 30 minutes, 24, 48, and 72 hours after ischemia.[5]

Assessment of Infarct Volume: TTC Staining
  • Sacrifice the rats and rapidly remove the brains.

  • Slice the brain into coronal sections.

  • Incubate the slices in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.

  • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume as a percentage of the total brain volume.

Measurement of Brain Edema
  • Measure the wet weight of the ischemic hemisphere.

  • Dry the tissue in an oven until a constant weight is achieved to determine the dry weight.

  • Calculate the brain water content using the formula: ((wet weight - dry weight) / wet weight) x 100%.[1]

Biochemical Assays
  • Lipid Peroxidation (LPO) Assay: Measure the levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) in brain homogenates as an indicator of lipid peroxidation.[5]

  • Antioxidant Enzyme Assays: Quantify the activity of glutathione S-transferase (GST), glutathione (GSH), and catalase in brain tissue homogenates using commercially available assay kits.

  • ELISA: Determine the protein expression levels of Nrf2 and HO-1 in cortical tissue samples.[2][5]

  • Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize the expression and localization of proteins of interest, such as Nrf2, HO-1, caspase-3, and Bcl-2.[1][5]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's neuroprotective effects.

experimental_workflow Experimental Workflow for this compound Neuroprotection Study cluster_setup Animal Preparation & Grouping cluster_procedure Surgical and Treatment Procedure cluster_analysis Data Collection and Analysis acclimatization Acclimatization of Sprague Dawley Rats grouping Random Assignment to Experimental Groups: - Sham - MCAO - this compound + MCAO - ATRA + MCAO - this compound + ATRA + MCAO acclimatization->grouping tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) (120 min occlusion) grouping->tMCAO drug_admin Drug Administration: - this compound (post-MCAO) - ATRA (pre-MCAO) tMCAO->drug_admin Treatment intervention reperfusion 72-hour Reperfusion Period drug_admin->reperfusion neuro_scoring Neurological Scoring (28-point composite score) reperfusion->neuro_scoring sacrifice Euthanasia and Brain Tissue Collection neuro_scoring->sacrifice ttc_staining TTC Staining for Infarct Volume sacrifice->ttc_staining edema_measurement Brain Edema Measurement sacrifice->edema_measurement biochemical_assays Biochemical Assays: - LPO, GST, GSH, Catalase - ELISA (Nrf2, HO-1) - Immunohistochemistry (Caspase-3, Bcl-2) sacrifice->biochemical_assays

Caption: Experimental workflow for the in vivo ischemic stroke study.

carveol_signaling_pathway Proposed Signaling Pathway of this compound's Neuroprotection cluster_upstream Upstream Events cluster_carveol_action This compound Intervention cluster_downstream Downstream Effects cluster_outcome Neuroprotective Outcomes ischemic_stroke Ischemic Stroke (tMCAO) ros Increased Reactive Oxygen Species (ROS) & Oxidative Stress ischemic_stroke->ros nrf2_activation Activation of Nrf2 ros->nrf2_activation endogenous response This compound This compound This compound->nrf2_activation promotes ho1 Increased Heme Oxygenase-1 (HO-1) nrf2_activation->ho1 upregulates antioxidant_enzymes Increased Antioxidant Enzymes (GSH, GST, Catalase) nrf2_activation->antioxidant_enzymes upregulates apoptosis Decreased Apoptosis (Reduced Caspase-3, Increased Bcl-2) nrf2_activation->apoptosis neuroinflammation Reduced Neuroinflammation nrf2_activation->neuroinflammation reduced_infarct Reduced Infarct Volume ho1->reduced_infarct improved_neuro_score Improved Neurological Score ho1->improved_neuro_score reduced_edema Reduced Brain Edema ho1->reduced_edema antioxidant_enzymes->reduced_infarct antioxidant_enzymes->improved_neuro_score antioxidant_enzymes->reduced_edema apoptosis->reduced_infarct apoptosis->improved_neuro_score neuroinflammation->reduced_infarct neuroinflammation->improved_neuro_score neuroinflammation->reduced_edema atra ATRA (Inhibitor) atra->nrf2_activation inhibits

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

References

Carveol's Impact on Inflammatory Mediators: A Technical Guide on TNF-α and COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, has garnered significant attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide delves into the core mechanisms of this compound's action, focusing on its impact on two key inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). Through a comprehensive review of in vivo and in vitro studies, this document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and visualizes the intricate signaling pathways involved.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several studies, demonstrating a significant reduction in the expression and activity of TNF-α and COX-2. The data below is summarized from key research findings.

In Vivo Studies:
Model Organism Dosage of this compound Inflammatory Stimulus Effect on TNF-α Effect on COX-2 Reference
NeuroinflammationSprague-Dawley Rats20 mg/kgLipopolysaccharide (LPS)Significant downregulation in the cortexSignificant downregulation in the cortex and hippocampus[1]
Acetaminophen-induced HepatotoxicityBALB/c Mice15 mg/kgAcetaminophen (APAP)Significant reduction in hyperexpressionSignificant attenuation of expression[2][3]
Scopolamine-induced Memory ImpairmentSprague-Dawley Rats50, 100, and 200 mg/kgScopolamineDecreased expression in brain tissuesDecreased expression in brain tissues[4]
Pentylenetetrazole-Kindled EpilepsyMale Rats10 mg/kg and 20 mg/kgPentylenetetrazole (PTZ)Reduced levelsReduced levels[5]
Gastric UlcersMice100 mg/kgEthanolReduced levelsNot specified[6][7]
In Vitro Studies:
Cell Line This compound Concentration Inflammatory Stimulus Effect on TNF-α Effect on COX-2 Reference
RAW 264.7 MacrophagesNot specifiedLipopolysaccharide (LPS)Inhibition of productionInhibition of expression[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified involve the downregulation of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and COX-2.[9][10] this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby preventing NF-κB activation and subsequent inflammatory gene expression.[8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases DNA DNA NFkappaB->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits TNF_alpha TNF-α DNA->TNF_alpha Transcription COX2 COX-2 DNA->COX2

This compound inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[1] this compound has been demonstrated to activate the Nrf2/HO-1 pathway.[1][5][11][12] The activation of this pathway helps to counteract oxidative stress and has an indirect inhibitory effect on inflammation, as Nrf2 activation can lead to the downregulation of the NF-κB signaling pathway.[1][2]

Nrf2_HO1_Pathway cluster_inflammation Inflammatory Response Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Transcription NFkappaB_pathway NF-κB Pathway HO1->NFkappaB_pathway Inhibits

This compound activates the Nrf2/HO-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning this compound's effects on TNF-α and COX-2.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and COX-2

This protocol is a generalized procedure based on methodologies described for quantifying protein expression.[1][13]

ELISA_Workflow start Start: Sample Preparation (Cell lysate or tissue homogenate) coat Coat 96-well plate with capture antibody overnight at 4°C start->coat wash1 Wash plate coat->wash1 block Block with blocking buffer for 1-2 hours at RT wash1->block wash2 Wash plate block->wash2 add_sample Add standards and samples and incubate for 2 hours at RT wash2->add_sample wash3 Wash plate add_sample->wash3 add_detection Add detection antibody and incubate for 1-2 hours at RT wash3->add_detection wash4 Wash plate add_detection->wash4 add_enzyme Add enzyme-conjugated secondary antibody and incubate for 1 hour at RT wash4->add_enzyme wash5 Wash plate add_enzyme->wash5 add_substrate Add substrate and incubate in the dark for 15-30 minutes wash5->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End: Quantify Protein Concentration read_plate->end

General workflow for ELISA.

Materials:

  • 96-well microplate

  • Capture antibody (anti-TNF-α or anti-COX-2)

  • Detection antibody (biotinylated anti-TNF-α or anti-COX-2)

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer

  • Blocking buffer

  • Recombinant TNF-α or COX-2 standard

  • Plate reader

Procedure:

  • Coating: Wells of a 96-well plate are coated with a capture antibody specific for either TNF-α or COX-2 and incubated overnight.

  • Washing: The plate is washed to remove unbound antibody.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Standards and samples (cell lysates or tissue homogenates) are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody is added, which binds to the captured protein.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate is added, which is converted by the HRP enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the protein in the samples is determined by comparison to the standard curve.

Immunohistochemistry for TNF-α and COX-2

This protocol outlines the general steps for localizing TNF-α and COX-2 proteins in tissue sections, as described in several studies.[1][2]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Primary antibodies (anti-TNF-α or anti-COX-2)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody against TNF-α or COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: A biotinylated secondary antibody is applied and incubated.

  • Enzyme Complex: An avidin-biotin-peroxidase complex is added.

  • Visualization: The antigen-antibody complex is visualized using a DAB substrate, which produces a brown precipitate.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • Mounting and Observation: The slides are dehydrated, mounted, and observed under a microscope.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its ability to downregulate the pro-inflammatory mediators TNF-α and COX-2 is well-documented in both in vivo and in vitro models. The underlying mechanisms primarily involve the inhibition of the NF-κB signaling pathway and the activation of the protective Nrf2/HO-1 pathway. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate and validate the therapeutic applications of this compound in inflammatory diseases. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety profile in humans.

References

Methodological & Application

Synthesis of Carveol from R-(+)-Limonene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of carveol from R-(+)-limonene, a readily available and renewable terpene. This compound and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Two primary synthetic strategies are outlined: the direct allylic oxidation of R-(+)-limonene and a two-step process involving epoxidation followed by rearrangement. Additionally, biocatalytic methods are presented as a green alternative. This guide includes detailed experimental procedures, tabulated quantitative data for easy comparison of different methods, and workflow diagrams generated using Graphviz to illustrate the synthetic pathways.

Introduction

R-(+)-limonene, the major component of citrus peel oils, is an attractive starting material for chemical synthesis due to its chirality and the presence of two reactive double bonds.[2] The selective oxidation of limonene to this compound introduces a hydroxyl group at the allylic position, creating a versatile intermediate for further functionalization. The synthesis of specific this compound isomers is of particular interest in asymmetric synthesis. This document details various methodologies to achieve this transformation, catering to both chemical and biochemical research environments.

Synthetic Strategies

There are two primary chemical pathways for the synthesis of this compound from R-(+)-limonene:

  • Allylic Oxidation: This method involves the direct oxidation of the allylic C-H bond at the 6-position of the limonene ring.

  • Epoxidation and Rearrangement: This two-step approach first involves the selective epoxidation of the endocyclic double bond of limonene, followed by a catalyzed rearrangement of the resulting epoxide to this compound.

Biocatalytic routes, employing enzymes or whole-cell systems, offer high stereo- and regioselectivity under mild reaction conditions.

Chemical Synthesis Pathways

Allylic Oxidation of R-(+)-Limonene

Direct allylic oxidation of limonene can be challenging due to the presence of two double bonds and multiple allylic positions, potentially leading to a mixture of products including carvone, perillyl alcohol, and various epoxides.[3][4] However, the use of specific catalysts can improve the selectivity towards this compound.

Catalyst SystemOxidantSolventTemperature (°C)Limonene Conversion (%)This compound Selectivity (%)Other Major ProductsReference
ZIF-67(Co)TBHPAcetonitrile85>30~48.7 (to Carvone)Limonene oxides, diols[5]
V/MCM-41H₂O₂AcetonitrileRT<42~61.5Carvone[6]
Cu/MCM-41H₂O₂AcetonitrileRT<42~41.3Carvone[6]
Ti/SBA-15H₂O₂Methanol80~80~20Epoxides, Carvone[4]

Note: The primary product in the ZIF-67(Co) catalyzed reaction is carvone, which is the subsequent oxidation product of this compound.

Epoxidation of R-(+)-Limonene followed by Rearrangement

This method provides an alternative route to this compound, often with different selectivity compared to direct oxidation. The first step is the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-oxide. This epoxide is then isomerized to this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add R-(+)-limonene and a suitable solvent such as acetonitrile.

  • Catalyst Addition: Introduce a catalytic amount of a titanium silicalite-1 (TS-1) or titanium-substituted SBA-15 (Ti-SBA-15) catalyst.[4]

  • Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (30-60 wt%) to the reaction mixture at a controlled temperature (e.g., 40-80 °C).[4]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter the catalyst, and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude limonene-1,2-oxide.

This protocol is adapted from a patented procedure (CN101891602A) and may require optimization.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, add the crude limonene-1,2-oxide.

  • Catalyst System: Add zinc octoate and 2-aminophenol as the catalyst system.[7]

  • Reaction Conditions: Heat the mixture to 180-190 °C and maintain for 4-6 hours.[7]

  • Purification: After the reaction is complete, allow the mixture to cool. Purify the crude product by vacuum distillation to obtain this compound.

Epoxidation CatalystOxidantRearrangement CatalystLimonene-1,2-Oxide Yield (%)This compound Selectivity (%)Overall Yield (%)Reference
TS-1 / Ti-SBA-15H₂O₂Zinc octoate / 2-aminophenol~60 (selectivity)89Not Reported[4][7]

Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally benign route to this compound. Specific enzymes, such as cytochrome P450 monooxygenases, can hydroxylate limonene at the C6 position with high regio- and stereospecificity.[8][9][10][11]

  • Culture Preparation: Cultivate Fusarium proliferatum in a suitable liquid medium (e.g., potato dextrose broth) on a rotary shaker until sufficient biomass is obtained.

  • Biotransformation: Harvest the fungal mycelia by filtration and resuspend in a fresh medium or buffer. Add R-(+)-limonene to the cell suspension.

  • Incubation: Incubate the mixture on a rotary shaker at a controlled temperature (e.g., 25-30 °C) for 24-72 hours.

  • Extraction: After the incubation period, extract the entire culture with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting this compound by column chromatography.

BiocatalystSubstrateProduct(s)Diastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Fusarium proliferatumR-(+)-limonenecis-(+)-carveol98.4%99.8%[12]
Pleurotus sapidusR-(+)-limonenetrans- and cis-carveols (~1:1)Not selectiveNot reported[12]
Cytochrome P450 (from Mentha spicata)(-)-limonene(-)-trans-carveolHighHigh[10]

Workflow and Pathway Diagrams

G Chemical Synthesis Workflow cluster_0 Allylic Oxidation cluster_1 Epoxidation-Rearrangement limonene1 R-(+)-Limonene oxidation Allylic Oxidation (e.g., ZIF-67(Co), TBHP) limonene1->oxidation carveol1 This compound oxidation->carveol1 limonene2 R-(+)-Limonene epoxidation Epoxidation (e.g., TS-1, H₂O₂) limonene2->epoxidation epoxide Limonene-1,2-oxide epoxidation->epoxide rearrangement Isomerization (e.g., Zinc octoate) epoxide->rearrangement carveol2 This compound rearrangement->carveol2 G Biocatalytic Synthesis Pathway Limonene R-(+)-Limonene Enzyme Cytochrome P450 Limonene-6-hydroxylase Limonene->Enzyme NADPH, O₂ This compound (+)-trans-Carveol Enzyme->this compound Dehydrogenase This compound Dehydrogenase This compound->Dehydrogenase NAD(P)⁺ Carvone (+)-Carvone Dehydrogenase->Carvone

References

Application Notes and Protocols for the Isolation of Carveol from Spearmint Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spearmint (Mentha spicata) essential oil is a complex mixture of volatile organic compounds, with its characteristic aroma primarily attributed to (-)-carvone. Beyond its use in the food and fragrance industries, individual components of spearmint oil are of significant interest to the pharmaceutical and chemical synthesis sectors. One such component, carveol, a monoterpenoid alcohol, exists in various isomeric forms and presents a valuable chiral building block for the synthesis of more complex molecules. This document provides detailed protocols for the isolation of this compound from spearmint essential oil using fractional distillation and column chromatography.

Chemical Composition of Spearmint Essential Oil

The composition of spearmint essential oil can vary depending on the geographical origin, cultivation practices, and extraction method. However, the primary constituents consistently include carvone and limonene. This compound is typically present as a minor component.

Table 1: Typical Composition of Spearmint (Mentha spicata) Essential Oil

CompoundChemical ClassTypical Percentage (%)
(-)-CarvoneMonoterpene Ketone50 - 80
(-)-LimoneneMonoterpene Hydrocarbon10 - 30
Dihydrothis compoundMonoterpenoid Alcohol1 - 5
This compound Monoterpenoid Alcohol 1 - 3
1,8-CineoleMonoterpenoid Ether1 - 5
β-MyrceneMonoterpene Hydrocarbon0.5 - 2
β-PineneMonoterpene Hydrocarbon0.5 - 2

Physicochemical Properties of Key Components

The successful separation of components from spearmint essential oil relies on the differences in their physical and chemical properties, primarily boiling point and polarity.

Table 2: Physicochemical Properties of Major Components in Spearmint Essential Oil

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Polarity
(-)-LimoneneC₁₀H₁₆136.24177Low
(-)-CarvoneC₁₀H₁₄O150.22230-231[1]Medium
This compound C₁₀H₁₆O 152.23 226-227 High
Dihydrothis compoundC₁₀H₁₈O154.25~225High

Note: Polarity is a relative measure. Limonene, a hydrocarbon, is the least polar. The ketone (carvone) is more polar, and the alcohols (this compound and dihydrothis compound) are the most polar due to the hydroxyl group.

Experimental Protocols

The isolation of this compound from spearmint essential oil is a multi-step process that can be achieved through a combination of fractional distillation and column chromatography.

Protocol 1: Preliminary Separation by Fractional Vacuum Distillation

Fractional distillation is employed to enrich the fraction containing this compound by separating it from the more volatile limonene and the less volatile components. Due to the high boiling points of the components, vacuum distillation is recommended to prevent thermal degradation.[2][3][4]

Objective: To separate spearmint essential oil into three main fractions: a limonene-rich fraction, a carvone-rich fraction, and a fraction enriched with this compound and other less volatile compounds.

Materials:

  • Spearmint essential oil

  • Round-bottom flask (appropriate size for the volume of oil)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

  • Place the spearmint essential oil and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the oil gently under reduced pressure (e.g., 10-20 mmHg).

  • Fraction 1 (Limonene-rich): Collect the fraction that distills at the lowest temperature range. Limonene is the most volatile major component.[2]

  • Fraction 2 (Carvone-rich): Gradually increase the temperature and collect the second fraction, which will be predominantly carvone.

  • Fraction 3 (this compound-enriched): The final fraction, collected at the highest temperature, will be enriched in this compound, dihydrothis compound, and other less volatile compounds.

  • Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition.

Protocol 2: Isolation of this compound by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity.[5] A gradient elution will be used to separate the components of the this compound-enriched fraction.

Objective: To isolate pure this compound from the enriched fraction obtained from fractional distillation.

Materials:

  • This compound-enriched fraction from Protocol 1

  • Silica gel (60-120 mesh)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.[6] Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with 100% hexane. This will elute any remaining non-polar compounds like limonene.

    • Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This is known as a gradient elution.

    • The order of elution will be based on increasing polarity: any remaining limonene, followed by carvone, and then the more polar alcohols.

  • Fraction Collection: Collect the eluate in small fractions in separate tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Combining Fractions: Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated this compound.

  • Purity Analysis: Assess the purity of the isolated this compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_distillation Protocol 1: Fractional Vacuum Distillation cluster_chromatography Protocol 2: Column Chromatography cluster_analysis Analysis spearmint_oil Spearmint Essential Oil distillation Fractional Vacuum Distillation spearmint_oil->distillation fraction1 Fraction 1 (Limonene-rich) distillation->fraction1 fraction2 Fraction 2 (Carvone-rich) distillation->fraction2 fraction3 Fraction 3 (this compound-enriched) distillation->fraction3 column_chromatography Silica Gel Column Chromatography (Gradient Elution) fraction3->column_chromatography limonene_trace Trace Limonene column_chromatography->limonene_trace carvone_trace Trace Carvone column_chromatography->carvone_trace carveol_pure Pure this compound column_chromatography->carveol_pure dihydrothis compound Dihydrothis compound column_chromatography->dihydrothis compound analysis Purity Analysis (GC-MS, NMR) carveol_pure->analysis

Caption: Workflow for the isolation of this compound from spearmint essential oil.

Separation Principle by Polarity

polarity_separation cluster_column Silica Gel Column elution_start Start Elution (Low Polarity Solvent) limonene Limonene (Least Polar) elution_start->limonene Elutes First elution_end End Elution (High Polarity Solvent) carvone Carvone limonene->carvone This compound This compound (More Polar) carvone->this compound dihydrothis compound Dihydrothis compound (Most Polar) This compound->dihydrothis compound dihydrothis compound->elution_end Elutes Last

References

Application Note: Quantification of Carveol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of carveol in various plant extracts. This compound, a naturally occurring monoterpenoid alcohol, is a significant component in the essential oils of several plants and is investigated for its potential therapeutic properties. The described reverse-phase HPLC (RP-HPLC) method provides a straightforward and accurate approach for the determination and quantification of this compound, making it suitable for quality control, phytochemical analysis, and drug development research. The method is based on isocratic elution with UV detection, ensuring good resolution and sensitivity.

Principle

This method utilizes RP-HPLC to separate this compound from other components within a plant extract matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds. An isocratic mobile phase, consisting of a mixture of an organic solvent (methanol or acetonitrile) and water, is used to elute the compounds.[1][2] The concentration of this compound is determined by measuring the peak area from the chromatogram at a specific UV wavelength and comparing it to a calibration curve generated from known concentrations of a pure this compound standard.

Instrumentation, Materials, and Reagents

2.1 Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).[6]

2.2 Chemicals and Reagents

  • This compound standard (≥98% purity).

  • HPLC-grade methanol.[2]

  • HPLC-grade acetonitrile.

  • HPLC-grade water.[1]

  • Formic acid or phosphoric acid (optional, for mobile phase modification).[1]

  • Ethanol or methanol for extraction.[7]

Experimental Protocols

3.1 Chromatographic Conditions A suggested starting point for chromatographic conditions is provided below. Optimization may be required depending on the specific plant matrix and available instrumentation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic Methanol:Water (72:28, v/v)[2]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C
Detection Wavelength 210 nm (Note: Determine optimal λmax by scanning the this compound standard)
Run Time 15 minutes

3.2 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of pure this compound standard and dissolve it in a 25 mL volumetric flask with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, and 100 µg/mL.[7]

3.3 Sample Preparation (Plant Extract)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) in the shade or a hot air oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder.[7][8] Grinding is crucial for efficient extraction.[9]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol or ethanol.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Reconstitution and Final Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase. Before injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

3.4 Method Validation The developed method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability.[6][10] Key validation parameters include:

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against concentration. The determination coefficient (R²) should ideally be ≥0.999.[4][11]

  • Precision: Evaluated by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision). The Relative Standard Deviation (RSD) should be less than 2.0%.[4][11]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound standard is added to a sample. Recovery should typically be within 98-102%.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

  • Robustness: Assessed by making small, deliberate changes to method parameters like mobile phase composition, flow rate, and column temperature to check the method's reliability.[5][6]

Data Presentation

The quantitative performance of the HPLC method is summarized in the table below. (Note: These are example values and should be determined experimentally).

ParameterResult
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 5 - 100
Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 2.0%
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5

Visualization of Experimental Workflow

The logical flow from sample preparation to final analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plant Plant Material Grind Drying & Grinding Plant->Grind Extract Solvent Extraction (Methanol/Ethanol + Sonication) Grind->Extract Filter Filtration & Concentration Extract->Filter Reconstitute Reconstitution in Mobile Phase Filter->Reconstitute FinalFilter Syringe Filtration (0.22 µm) Reconstitute->FinalFilter HPLC HPLC Injection FinalFilter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantify Calculate this compound Concentration Data->Quantify Calib Prepare Calibration Curve from Standards Calib->Quantify

Caption: Workflow for the quantification of this compound in plant extracts.

This detailed protocol provides a solid foundation for researchers to accurately quantify this compound in plant extracts. As with any analytical method, initial optimization and validation are key to achieving reliable and reproducible results.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Carveol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carveol, a naturally occurring monoterpenoid alcohol, exists as four stereoisomers: (±)-cis-carveol and (±)-trans-carveol. These enantiomers are found in various essential oils, contributing to their characteristic aromas and potential biological activities. The stereochemistry of this compound is of significant interest in the fields of flavor, fragrance, and pharmaceuticals, as different enantiomers can elicit distinct sensory and physiological responses. Consequently, the accurate separation and quantification of individual this compound enantiomers are crucial for quality control, authenticity assessment of essential oils, and in the development of stereospecific synthetic routes.

Gas chromatography-mass spectrometry (GC-MS) coupled with a chiral stationary phase is a powerful analytical technique for the enantioselective analysis of volatile compounds like this compound. This application note provides a detailed protocol for the separation and quantification of this compound enantiomers using chiral GC-MS.

Materials and Methods

1. Reagents and Standards

  • (+)-cis-Carveol and (-)-cis-Carveol analytical standards

  • (+)-trans-Carveol and (-)-trans-Carveol analytical standards

  • Hexane or Dichloromethane (GC grade or higher)

  • Internal Standard (e.g., Borneol, Camphor)

  • Anhydrous Sodium Sulfate

2. Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

a) For Essential Oils and Liquid Matrices (Liquid-Liquid Extraction):

  • Accurately weigh approximately 100 mg of the essential oil or liquid sample into a 10 mL volumetric flask.

  • Add a suitable solvent, such as hexane or dichloromethane, to dissolve the sample.[1]

  • Vortex the solution for 1 minute to ensure complete dissolution.[1]

  • If necessary, dilute the sample to a concentration within the calibration range (e.g., 1-10 µg/mL) for GC-MS analysis.

  • For quantitative analysis, add an appropriate internal standard at a known concentration.

  • Dry the solution over anhydrous sodium sulfate.

  • Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

b) For Solid Matrices (e.g., Plant Material) (Headspace Solid-Phase Microextraction - HS-SPME):

  • Accurately weigh a known amount of the homogenized solid sample into a 20 mL headspace vial.

  • Add a small amount of deionized water and a salt (e.g., NaCl) to enhance the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

3. GC-MS Instrumentation and Conditions

The enantioselective separation is achieved using a gas chromatograph equipped with a mass spectrometer and a chiral capillary column. The following parameters are a starting point and may require optimization.

ParameterValue
Gas Chromatograph
ColumnChiral capillary column (e.g., octakis-(6-O-methyl- 2,3-di-O-pentyl)-γ-cyclodextrin or HP-chiral-20B), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][2]
Injector Temperature250°C[2]
Injection Volume1 µL (split or splitless, depending on concentration)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)[2]
Oven Temperature ProgramInitial temperature of 60°C (hold for 2 min), ramp at 2°C/min to 180°C, then ramp at 10°C/min to 220°C (hold for 5 min).
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Results and Discussion

1. Chromatographic Separation

The use of a chiral capillary column allows for the baseline separation of the four this compound stereoisomers. The elution order of the enantiomers will depend on the specific chiral stationary phase used and should be confirmed by injecting individual standards.

2. Mass Spectrometry

In SIM mode, specific ions for cis- and trans-carveol are monitored to enhance sensitivity and selectivity.[1] The mass spectrum of this compound is characterized by key fragment ions that can be used for identification and quantification.

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound enantiomers. Note that retention times are approximate and will vary depending on the specific instrument and column used.

CompoundRetention Time (min)Monitored Ions (m/z)Quantifier Ion (m/z)
(-)-trans-Carveol(To be determined)84, 109, 152[1]84
(+)-trans-Carveol(To be determined)84, 109, 152[1]84
(-)-cis-Carveol(To be determined)84, 109, 134[1]84
(+)-cis-Carveol(To be determined)84, 109, 134[1]84

Method Validation

For quantitative applications, the method should be validated according to standard guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity R² > 0.99 for a calibration curve constructed with at least five concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 15%.
Accuracy (Recovery) 85-115% recovery of spiked samples.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (Essential Oil or Plant Material) Extraction Liquid-Liquid Extraction or HS-SPME Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial Injection Injection into GC-MS GC_Vial->Injection Separation Chiral GC Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound enantiomers.

Logical Relationships in Chiral Separation

chiral_separation_logic Racemic Racemic this compound Mixture ((±)-cis and (±)-trans) ChiralColumn Chiral Stationary Phase (e.g., derivatized cyclodextrin) Racemic->ChiralColumn Interaction Enantiomers Separated Enantiomers ChiralColumn->Enantiomers Differential Elution cis_minus (-)-cis-Carveol Enantiomers->cis_minus cis_plus (+)-cis-Carveol Enantiomers->cis_plus trans_minus (-)-trans-Carveol Enantiomers->trans_minus trans_plus (+)-trans-Carveol Enantiomers->trans_plus

Caption: Logical relationship of chiral separation of this compound enantiomers.

Conclusion

This application note provides a comprehensive protocol for the enantioselective analysis of this compound enantiomers by GC-MS. The use of a chiral capillary column enables the separation of all four stereoisomers, while mass spectrometric detection in SIM mode provides high sensitivity and selectivity for accurate quantification. This method is suitable for a wide range of applications, including the quality control of essential oils, monitoring of stereoselective synthesis, and research in flavor and fragrance chemistry. Proper method validation is essential to ensure the reliability of the quantitative results.

References

In Vivo Experimental Design for Testing Carveol in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic potential of Carveol in various rodent models. The protocols outlined below are based on established methodologies and published research, focusing on the neuroprotective, hepatoprotective, gastroprotective, and potential anticancer effects of this natural monoterpenoid.

General Considerations for In Vivo Studies

Before commencing any in vivo experiment, it is crucial to address the following:

  • Animal Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

  • Animal Model Selection: The choice of rodent model (e.g., mouse strain, rat strain) should be appropriate for the specific disease or condition being investigated.

  • This compound Formulation: this compound is lipophilic and requires a suitable vehicle for administration. Common vehicles include Tween 80 solutions (e.g., 5% in saline) or a mixture of normal saline and a small percentage of DMSO (e.g., 5%). The vehicle's potential effects should be evaluated in a control group.

  • Route of Administration: The most common routes for this compound administration in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.

  • Dosage: Effective doses of this compound in rodent models typically range from 10 mg/kg to 200 mg/kg, depending on the model and desired effect. Dose-response studies are recommended to determine the optimal therapeutic dose.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: Neuroprotective Effects of this compound in Rodent Models

Rodent ModelInducing AgentThis compound DosageAdministration RouteKey Outcome MeasuresReference
Epilepsy Pentylenetetrazole (PTZ)10 and 20 mg/kgIntraperitoneal (i.p.)Reduced seizure severity, decreased neuroinflammation (↓ TNF-α, COX-2, NF-κB), increased antioxidant enzymes (SOD, catalase, GSH), Nrf2 activation.[1]
Amnesia/Memory Impairment Scopolamine50, 100, and 200 mg/kgIntraperitoneal (i.p.)Improved spatial memory (Morris water maze, Y-maze), increased antioxidant levels (GSH, GST, catalase), decreased inflammatory markers (↓ Aβ, NF-κB, TNF-α, COX-2).[2]
Alzheimer's Disease-like pathology β-amyloid peptide 1-42 (Aβ1-42)1% and 3% (inhalation)InhalationImproved spatial memory (Y-maze, radial arm maze), reduced oxidative stress (↓ MDA, protein carbonyl), increased antioxidant enzymes (SOD, GPX), increased GSH.[3]
Morphine Tolerance and Dependence Morphine10 and 25 mg/kgNot specifiedDelayed antinociceptive tolerance, ameliorated withdrawal symptoms, reduced oxidative stress.[4]

Table 2: Hepatoprotective and Gastroprotective Effects of this compound

Rodent ModelInducing AgentThis compound DosageAdministration RouteKey Outcome MeasuresReference
Hepatotoxicity Acetaminophen (APAP)15 mg/kgNot specifiedReduced liver damage, boosted antioxidant mechanisms (Nrf2 activation), decreased inflammatory mediators.[5][6]
Gastric Ulcer Ethanol25, 50, 100, and 200 mg/kgOral (p.o.)Reduced ulcerative lesion area, increased mucus production, increased antioxidant levels (GSH, SOD), decreased inflammatory markers (↓ MDA, MPO, IL-1β, TNF-α).[7]

Table 3: Anticancer Effects of Carvacrol (a related compound) in Rodent Models

Note: There is limited in vivo data on the anticancer effects of this compound. The following data pertains to the structurally similar monoterpenoid, carvacrol.

Rodent ModelInducing Agent/Tumor ModelCarvacrol DosageAdministration RouteKey Outcome MeasuresReference
Liver Cancer Diethylnitrosamine (DEN)Not specifiedNot specifiedReduced tumor nodules and liver weight.[8]
Breast Cancer Dimethylbenz[a]anthracene (DMBA)Not specifiedNot specifiedReduced tumor frequency, incidence, and volume.[8]
Oral Squamous Cell Carcinoma 7,12-dimethylbenz[a]anthracene (DMBA)Topical applicationTopicalSuppressed proliferation markers (PCNA), induced apoptosis markers (Bcl-2).[6]
Breast Cancer Xenograft 4T1 cells in BALB/c mice50 mg/kgNot specifiedReduced tumor size.

Experimental Protocols

Neuroprotective Effects

This model is used to evaluate the anticonvulsant and neuroprotective effects of this compound.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Experimental Groups:

    • Control (Vehicle)

    • PTZ control (Vehicle + PTZ)

    • This compound (10 mg/kg, i.p.) + PTZ

    • This compound (20 mg/kg, i.p.) + PTZ

    • Positive control (e.g., Diazepam) + PTZ

  • Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every 48 hours for a specified period (e.g., 15 days) to induce kindling.

  • Treatment: Administer this compound or vehicle 30-60 minutes before each PTZ injection.

  • Seizure Scoring: Immediately after each PTZ injection, observe the animals for 30 minutes and score seizure activity based on a standardized scale (e.g., Racine's scale).

  • Endpoint Analysis: 24 hours after the last PTZ injection, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical and histological analysis (e.g., ELISA for inflammatory cytokines, antioxidant enzyme assays, Nissl staining).

This model assesses the potential of this compound to mitigate memory impairment.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: As described above.

  • Experimental Groups:

    • Control (Vehicle)

    • Scopolamine control (Vehicle + Scopolamine)

    • This compound (50, 100, or 200 mg/kg, i.p.) + Scopolamine

    • Positive control (e.g., Donepezil) + Scopolamine

  • Treatment: Administer this compound or vehicle daily for a predetermined period (e.g., 28 days).

  • Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.

  • Behavioral Testing:

    • Morris Water Maze (MWM):

      • Acquisition Phase (e.g., 4 days): Train the rats to find a hidden platform in a circular pool of water. Conduct multiple trials per day with the rat starting from different quadrants. Record the escape latency (time to find the platform) and path length.

      • Probe Trial (on the 5th day): Remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Y-Maze Test:

      • Allow the rat to freely explore the three arms of the Y-maze for a set duration (e.g., 8 minutes).

      • Record the sequence of arm entries to calculate the percentage of spontaneous alternation, a measure of spatial working memory.

  • Endpoint Analysis: After behavioral testing, collect brain tissue for biochemical analysis (e.g., measurement of acetylcholine levels, acetylcholinesterase activity, antioxidant status, and inflammatory markers).

Hepatoprotective Effects

This model evaluates the ability of this compound to protect the liver from drug-induced injury.

Protocol:

  • Animals: Male BALB/c or C57BL/6 mice (20-25 g).

  • Acclimatization: As described above.

  • Experimental Groups:

    • Control (Vehicle)

    • APAP control (Vehicle + APAP)

    • This compound (e.g., 15 mg/kg) + APAP

    • Positive control (e.g., N-acetylcysteine) + APAP

  • Treatment: Pre-treat the mice with this compound or vehicle for a specified duration (e.g., 3-7 days).

  • Hepatotoxicity Induction: After the pre-treatment period, administer a single toxic dose of APAP (e.g., 300-500 mg/kg, i.p.).

  • Sample Collection: 24 hours after APAP administration, collect blood via cardiac puncture for serum analysis (ALT, AST levels). Euthanize the animals and collect liver tissue.

  • Endpoint Analysis:

    • Histopathology: Fix a portion of the liver in 10% formalin for H&E staining to assess liver necrosis.

    • Biochemical Assays: Homogenize the remaining liver tissue to measure levels of antioxidant enzymes (SOD, catalase, GSH) and markers of oxidative stress (MDA).

Gastroprotective Effects

This model is used to assess the anti-ulcer properties of this compound.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

  • Experimental Groups:

    • Control (Vehicle)

    • Ethanol control (Vehicle + Ethanol)

    • This compound (25, 50, 100, or 200 mg/kg, p.o.) + Ethanol

    • Positive control (e.g., Omeprazole or Carbenoxolone) + Ethanol

  • Treatment: Administer this compound or vehicle orally.

  • Ulcer Induction: One hour after treatment, administer absolute ethanol (e.g., 1 mL/200g body weight, p.o.) to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, euthanize the rats and excise their stomachs.

  • Endpoint Analysis:

    • Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and score the gastric lesions to calculate the ulcer index.

    • Biochemical Analysis: Homogenize gastric tissue to measure MPO activity (an indicator of neutrophil infiltration), MDA levels, and antioxidant enzyme activities.

    • Histopathology: Fix a portion of the stomach for H&E staining to evaluate the extent of mucosal damage.

Visualization of Signaling Pathways and Workflows

This compound's Proposed Mechanism of Action via Nrf2 Signaling

The neuroprotective, hepatoprotective, and other beneficial effects of this compound are significantly mediated through the activation of the Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Carveol_Nrf2_Pathway cluster_nucleus Inside Nucleus This compound This compound Upstream_Kinases Upstream Kinases (e.g., PI3K/Akt, MAPKs like JNK) This compound->Upstream_Kinases Activates Stressors Oxidative Stress (e.g., APAP, PTZ, Aβ) Stressors->Upstream_Kinases NFkB NF-κB Stressors->NFkB Activates Nrf2_Keap1 Nrf2-Keap1 Complex Upstream_Kinases->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2->NFkB Inhibits ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, SOD, Catalase, GSH) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection (↓ Oxidative Stress, ↓ Inflammation) Antioxidant_Genes->Cellular_Protection Cellular_Protection->Stressors Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Cellular_Protection->Inflammation Reduces NFkB->Inflammation Promotes Nrf2_n->ARE Binds to

Caption: Proposed Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound.

Experimental_Workflow start Experimental Design (Hypothesis, Model Selection) ethics IACUC/Ethics Approval start->ethics acclimatization Animal Acclimatization (1 week) ethics->acclimatization grouping Randomization & Grouping acclimatization->grouping treatment This compound/Vehicle Administration (Pre-treatment/Co-treatment) grouping->treatment induction Induction of Disease Model (e.g., APAP, Scopolamine, PTZ) treatment->induction monitoring Behavioral/Physiological Monitoring induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis sampling->analysis biochem Biochemical Assays (ELISA, Enzyme Activity) analysis->biochem histo Histopathology (H&E, IHC) analysis->histo data Data Analysis & Interpretation biochem->data histo->data end Conclusion & Reporting data->end

References

Carveol: Application Notes and Protocols for Assessing Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture protocols to assess the diverse bioactivities of Carveol, a naturally occurring monoterpenoid alcohol. This compound has demonstrated promising antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] The following protocols are designed to offer detailed methodologies for the consistent and reproducible evaluation of this compound's therapeutic potential.

Assessment of Cytotoxicity

A fundamental primary step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Cytotoxicity of this compound (IC50 values)
Cell LineCell TypeIC50 (µM)Reference
PC-3Human Prostate Cancer360[3]
HeLaHuman Cervical Cancer~100 µg/mL[4]
CCDHuman Normal Fibroblast>100 µg/mL[4]

Note: Data on specific IC50 values for a wide range of cancer cell lines for this compound is limited in publicly available literature. The values for HeLa and CCD cells are inferred from studies on similar compounds like Carvacrol where 100 µg/ml showed significant cytotoxicity in HeLa but less in CCD cells.[4]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Target cells (e.g., PC-3, HeLa, RAW 264.7, SH-SY5Y)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for this compound) and an untreated control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Evaluation of Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily by modulating macrophage activity and inhibiting the production of inflammatory mediators.

Table 2: Anti-inflammatory Effects of this compound in Macrophages
Cell LineTreatmentParameter MeasuredResultReference
RAW 264.7LPS + this compoundNitric Oxide (NO) ProductionDose-dependent inhibition[5]
RAW 264.7LPS + this compoundPro-inflammatory Cytokines (TNF-α, IL-6)Reduction[5]
RAW 264.7IL-4 + IL-13 + this compoundM2 Macrophage Markers (Anti-inflammatory)Promotion[5]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is for measuring the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Protocol 3: Cytokine Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody for the target cytokine overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Assessment of Apoptosis Induction

This compound has been suggested to induce apoptosis in cancer cells.[1] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

Table 3: Pro-apoptotic Effects of this compound
Cell LineTreatmentParameter MeasuredResultReference
Prostate Cancer CellsThis compoundApoptosisInduction[1]
SH-SY5YH₂O₂ + this compoundApoptosis RateSignificant decrease compared to H₂O₂ alone[6]
SH-SY5YH₂O₂ + this compoundCaspase-3 ActivationPrevention of activation[7]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Investigation of Signaling Pathways

This compound is known to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[8]

Protocol 5: Western Blot Analysis of Nrf2 and HO-1

This protocol is for detecting the expression levels of key proteins in the Nrf2 pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation cell_seeding->incubation_24h carveol_treatment This compound Treatment (Serial Dilutions) incubation_24h->carveol_treatment incubation_treatment Incubation (24/48/72h) carveol_treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing this compound's cytotoxicity using the MTT assay.

anti_inflammatory_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Induction cluster_assays Assays cluster_data_analysis Data Analysis seed_macrophages Seed RAW 264.7 Macrophages incubate_24h 24h Incubation seed_macrophages->incubate_24h pretreat_this compound Pre-treat with this compound incubate_24h->pretreat_this compound induce_lps Induce with LPS pretreat_this compound->induce_lps collect_supernatant Collect Supernatant induce_lps->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_cytokines ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_cytokines measure_absorbance_griess Measure Absorbance (540 nm) griess_assay->measure_absorbance_griess measure_absorbance_elisa Measure Absorbance (450 nm) elisa_cytokines->measure_absorbance_elisa calculate_inhibition Calculate % Inhibition measure_absorbance_griess->calculate_inhibition calculate_concentration Calculate Concentration measure_absorbance_elisa->calculate_concentration

Caption: Workflow for evaluating this compound's anti-inflammatory activity.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells treat_this compound Treat with this compound seed_cells->treat_this compound harvest_cells Harvest Cells treat_this compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC & PI resuspend_buffer->stain_annexin_pi acquire_data Acquire Data on Flow Cytometer stain_annexin_pi->acquire_data quantify_populations Quantify Cell Populations acquire_data->quantify_populations

Caption: Workflow for assessing apoptosis induction by this compound.

nrf2_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Antioxidant Response This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription GCLC GCLC ARE->GCLC Transcription

Caption: this compound's activation of the Nrf2 signaling pathway.

References

Preparing Carveol for In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Carveol, a monoterpenoid alcohol found in essential oils, for in vitro cell-based assays. This document offers guidance on solubilization, stock solution preparation, and its application in common assays for cytotoxicity, anti-inflammatory, and antioxidant studies, as well as for investigating its effects on cellular signaling pathways.

This compound: Properties and Handling

This compound (CAS No: 99-48-9) is a colorless liquid with a molecular weight of 152.23 g/mol .[1][2][3] It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][4][5] Proper handling and storage are crucial for maintaining its stability and activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2][3][6]
Molecular Weight 152.23 g/mol [1][2][3][6]
Appearance Colorless liquid[1][7]
Solubility Insoluble in water; Soluble in DMSO, ethanol[1][2][4][5]
Storage Store at -20°C, protected from light[8]

Preparation of this compound Stock Solutions

Due to its poor water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent, with DMSO being the most common choice for cell culture applications.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (liquid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Allow this compound and DMSO to come to room temperature.

    • In a sterile microcentrifuge tube, add 15.22 mg of this compound (equivalent to approximately 16 µL, assuming a density of ~0.95 g/mL).

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the 100 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[8]

Table 2: this compound Stock Solution Data

ParameterValue
Stock Concentration 100 mM
Solvent DMSO
Storage Temperature -20°C
Solubility in DMSO Up to 100 mg/mL (656.90 mM)[8][9]

Note on Solvent Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for studying the effects of this compound in cell-based assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., 100 mM in DMSO) treat_cells Treat Cells with this compound Working Solutions prep_this compound->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate cytotoxicity Cytotoxicity Assays (MTT, LDH) incubate->cytotoxicity anti_inflammatory Anti-inflammatory Assays (ELISA for IL-6, TNF-α) incubate->anti_inflammatory antioxidant Antioxidant Assays (ROS Measurement) incubate->antioxidant western_blot Western Blot (Signaling Pathways) incubate->western_blot data_analysis Analyze and Interpret Results cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis western_blot->data_analysis

Figure 1: General experimental workflow for in vitro cell-based assays with this compound.

Protocols for Key In Vitro Assays

Cytotoxicity Assays

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., LNCaP prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the old medium with 100 µL of the this compound-containing medium. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.[5]

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Table 3: Example Data Presentation for Cytotoxicity Assays

This compound (µM)Cell Viability (%) (MTT Assay, 48h)Cytotoxicity (%) (LDH Assay, 24h)
0 (Control)100 ± 5.25.1 ± 1.3
1095.3 ± 4.86.2 ± 1.5
2582.1 ± 6.115.8 ± 2.4
5065.7 ± 5.532.4 ± 3.1
10048.2 ± 4.955.7 ± 4.5
20025.9 ± 3.778.9 ± 5.6

Data are presented as mean ± SD from three independent experiments.

Anti-inflammatory Assay

Protocol 4: Measurement of Inflammatory Cytokines (TNF-α and IL-6)

This protocol uses ELISA to quantify the production of pro-inflammatory cytokines by cells.

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol for commercially available kits.

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants based on a standard curve.

Table 4: Example Data for Anti-inflammatory Assay

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control< 10< 15
LPS (1 µg/mL)1500 ± 1202500 ± 210
LPS + this compound (10 µM)1250 ± 982100 ± 180
LPS + this compound (25 µM)850 ± 751500 ± 150
LPS + this compound (50 µM)450 ± 50800 ± 90

Data are presented as mean ± SD.

Antioxidant Assay

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the levels of intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound for a defined period.

  • ROS Induction: Induce oxidative stress by adding an agent like H₂O₂ or tert-butyl hydroperoxide (t-BHP).

  • Probe Loading: Wash the cells with PBS and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Express the results as a percentage of the ROS levels in the cells treated with the oxidative stress-inducing agent alone.

Table 5: Example Data for Antioxidant Assay

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 8
H₂O₂ (100 µM)550 ± 45
H₂O₂ + this compound (10 µM)420 ± 35
H₂O₂ + this compound (25 µM)280 ± 25
H₂O₂ + this compound (50 µM)150 ± 18

Data are presented as mean ± SD.

Investigation of Signaling Pathways

This compound has been reported to modulate cellular signaling pathways, such as the Nrf2 and MAPK/ERK pathways.[3] Western blotting is a common technique to investigate these effects.

Nrf2 Signaling Pathway

This compound can activate the Nrf2 pathway, a key regulator of the antioxidant response.[3][9]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Response Element (ARE) Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates

Figure 2: this compound-mediated activation of the Nrf2 signaling pathway.

MAPK/ERK Signaling Pathway

Monoterpenes can influence the MAPK/ERK pathway, which is involved in cell proliferation and survival.[13]

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P ERK_n ERK1/2 ERK->ERK_n Translocation This compound This compound This compound->ERK Modulates? Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Activates

Figure 3: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Protocol 6: Western Blot Analysis of ERK Activation

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.[14] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-ERK to total ERK.

Stability and Considerations

While specific data on this compound's stability in cell culture media is limited, it is advisable to prepare fresh working solutions for each experiment.[15][16] Monoterpenes can be volatile and may degrade over time, especially when exposed to light, air, and elevated temperatures.[4][17] To ensure reproducibility, minimize the exposure of this compound solutions to these conditions.

By following these detailed protocols and considering the provided information, researchers can effectively prepare and utilize this compound for a variety of in vitro cell-based assays to explore its biological activities and mechanisms of action.

References

Synthesis of Novel Carveol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carveol, a naturally occurring monoterpenoid alcohol, presents a versatile scaffold for the synthesis of novel derivatives with potential applications in drug discovery and development. Its inherent chirality and reactive hydroxyl group make it an attractive starting material for the generation of diverse chemical entities. This document provides detailed application notes and experimental protocols for the synthesis of various classes of novel this compound derivatives, including esters, ethers, and nitrogen-containing compounds. The protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.

This compound and its derivatives have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. One notable mechanism of action for this compound is its ability to protect against acetaminophen-induced hepatotoxicity through the activation of the Nrf2 signaling pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress.[1] The derivatization of this compound can lead to enhanced potency, improved pharmacokinetic profiles, and novel biological activities.

Synthesis of this compound Derivatives: An Overview

The primary site for derivatization on the this compound molecule is the hydroxyl group, which can be readily converted into esters, ethers, and other functional groups. Additionally, the double bonds within the cyclohexene ring offer further opportunities for chemical modification. This document will focus on three key synthetic transformations:

  • Esterification: Formation of this compound esters through reaction with carboxylic acids.

  • Williamson Ether Synthesis: Synthesis of this compound ethers by reaction with alkyl halides.

  • Overman Rearrangement: Introduction of a nitrogen-containing functional group via a[2][2]-sigmatropic rearrangement.

  • Click Chemistry: A modular approach to synthesize triazole-containing this compound derivatives.

A general workflow for the synthesis and characterization of these derivatives is presented below.

Synthesis_Workflow This compound This compound Reaction Synthetic Reaction (Esterification, Etherification, etc.) This compound->Reaction Reagents Reagents (Carboxylic Acid, Alkyl Halide, etc.) Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Assays Characterization->Bioassay Overman_Rearrangement cluster_0 Overman Rearrangement of this compound This compound This compound Imidate Trichloroacetimidate Intermediate This compound->Imidate + CCl3CN, DBU TransitionState [3,3]-Sigmatropic Rearrangement (Chair-like TS) Imidate->TransitionState Heat (Δ) Product Allylic Trichloroacetamide TransitionState->Product Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from APAP) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant & Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant_Proteins Cell_Protection Cellular Protection Antioxidant_Proteins->Cell_Protection

References

Troubleshooting & Optimization

How to improve the water solubility of Carveol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the water solubility of Carveol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a natural monoterpenoid alcohol, commonly found as a constituent in essential oils like spearmint oil.[1][2][3] Its chemical structure is primarily hydrophobic (lipophilic), meaning it does not readily dissolve in water. Its insolubility is confirmed in multiple chemical databases, which classify it as "insoluble in water" or "partly soluble in water".[1][2][3][4] The octanol-water partition coefficient (LogP), a measure of lipophilicity, is approximately 3.12, indicating a strong preference for fatty environments over aqueous ones.[4]

Q2: What is the actual water solubility of this compound?

While often described qualitatively as insoluble, the estimated aqueous solubility of this compound at 25°C is approximately 519.7 mg/L.[5][6] This low solubility necessitates the use of enhancement techniques for most experimental applications requiring aqueous solutions.

Q3: What are the primary strategies to increase this compound's water solubility for experiments?

There are three main strategies, each suitable for different experimental needs:

  • Co-solvents: Using a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, in which this compound is highly soluble.[1][2]

  • Surfactants: Employing non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) to form micelles that encapsulate this compound.

  • Cyclodextrin Complexation: Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex where the hydrophobic this compound molecule is encapsulated, rendering it water-soluble.[7][8]

Troubleshooting Guide

Q: My this compound solution is cloudy or has precipitated after I added it to my aqueous buffer. What should I do?

A: Cloudiness (turbidity) or precipitation indicates that this compound has exceeded its solubility limit in the final solution. Here are the likely causes and solutions:

  • Incorrect Mixing Order: For surfactants and some co-solvents, the order of addition is critical. Always pre-mix the this compound with the solubilizing agent (e.g., Polysorbate 20 or DMSO) before adding it to the aqueous phase.[9][10]

  • Insufficient Solubilizer: The ratio of the solubilizing agent to this compound may be too low. You may need to increase the concentration of the co-solvent, surfactant, or cyclodextrin. For surfactants, a milky solution indicates you need a higher ratio of solubilizer to oil.[9]

  • Final Concentration Too High: The final concentration of this compound may be too high for the chosen method. Try preparing a more dilute solution.

  • "Salting Out": High concentrations of salts in your buffer can sometimes reduce the effectiveness of co-solvents or other solubilizers, causing the compound to precipitate. If possible, test the solubility in pure water first.

Q: I am conducting a cell culture experiment. Which solubilization method is safest to avoid cytotoxicity?

A: For in vitro cell-based assays, minimizing toxicity is paramount.

  • Co-solvents (DMSO): This is a common method, but the final concentration of DMSO must be carefully controlled. Most cell lines can tolerate a final DMSO concentration of 0.5%, but many researchers recommend keeping it at or below 0.1% to avoid off-target effects or cytotoxicity, especially for sensitive cells or long-term incubation.[11][12][13][14] Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.

  • Cyclodextrins (HP-β-CD): HP-β-CD is generally considered biocompatible and is an excellent choice for cell-based experiments as it can effectively increase solubility with low toxicity.[15]

Q: How can I prepare a concentrated stock solution of this compound for easy dilution?

A: The best approach is to use a solvent in which this compound has high solubility. DMSO is an excellent choice, as this compound's solubility in it is 100 mg/mL.[16] You can prepare a high-concentration stock (e.g., 200-1000 times the final desired concentration) in 100% DMSO.[11][17] This stock solution can then be stored, typically at -20°C or -80°C, and diluted into your aqueous experimental medium as needed, ensuring the final solvent concentration remains within non-toxic limits.[14][16]

Workflow for Selecting a Solubilization Method

To choose the appropriate method for your experiment, consider the following decision-making workflow.

G cluster_legend Legend Start_L Start/End Decision_L Decision Process_L Process/Method Start Need to Dissolve This compound in Water Decision1 Is the experiment for in vitro cell culture? Start->Decision1 Decision2 Is a final organic solvent concentration >0.5% acceptable? Decision1->Decision2 No Method_CoSolvent Use Co-Solvent (e.g., DMSO, Ethanol) Keep final conc. <0.5% Decision1->Method_CoSolvent Yes Decision3 Is a simple & rapid method preferred? Decision2->Decision3 No Decision2->Method_CoSolvent Yes Method_Cyclodextrin Use Cyclodextrin (HP-β-CD) Forms inclusion complex Decision3->Method_Cyclodextrin No Method_Surfactant Use Surfactant (e.g., Polysorbate 20) Forms micelles Decision3->Method_Surfactant Yes End Proceed with Experiment Method_CoSolvent->End Method_Cyclodextrin->End Method_Surfactant->End

Caption: Decision workflow for choosing a this compound solubilization method.

Experimental Protocols and Data

Below are detailed protocols for the three primary solubilization methods.

Method 1: Co-Solvent Solubilization (DMSO)

This method is ideal for preparing high-concentration stock solutions that are diluted into aqueous media for experiments like cell culture assays.

Experimental Protocol: Preparing a 1000x Stock Solution in DMSO

  • Calculation: Determine the final concentration of this compound needed in your experiment (e.g., 10 µM). Your 1000x stock solution will be 10 mM. Calculate the mass of this compound needed (Molar Mass of this compound ≈ 152.23 g/mol ).

  • Weighing: Accurately weigh the required amount of this compound into a sterile glass or chemical-resistant plastic vial.

  • Dissolving: Add the calculated volume of 100% sterile DMSO to the vial. For example, to make 1 mL of a 10 mM stock, add 1.52 mg of this compound to 1 mL of DMSO.

  • Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO is typically stable for up to 6 months at -80°C.[16]

  • Application: To use, thaw an aliquot and dilute it 1:1000 in your final aqueous medium (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

Data Summary: Co-Solvents for this compound

SolventMax Solubility of this compoundRecommended Final Conc. (Cell Culture)Notes
DMSO 100 mg/mL[16]< 0.5% , ideally ≤ 0.1% [11][12][13]Hygroscopic; store in tightly sealed aliquots. Always use a vehicle control.
Ethanol Soluble[1][2][4]< 0.5%Can be cytotoxic at higher concentrations. Ensure it is sterile for cell culture.
Method 2: Surfactant Solubilization (Polysorbate 20)

This method uses a surfactant to create a stable micellar dispersion of this compound in water. It is fast and effective for creating aqueous solutions for various applications.

Experimental Protocol: Solubilization with Polysorbate 20

  • Ratio Selection: Start with a 1:1 weight ratio of Polysorbate 20 to this compound. Ratios can range from 1:1 to 5:1 (solubilizer:oil) depending on the desired final concentration.[9][10]

  • Pre-mixing: In a sterile glass vial, add the required mass of this compound and the corresponding mass of Polysorbate 20.

  • Blending: Mix the two components thoroughly by vortexing or stirring until the mixture is completely homogenous and clear.[9][18]

  • Dispersion: Slowly add the clear this compound-surfactant mixture to your aqueous buffer while stirring gently. Avoid vigorous shaking, which can cause foaming.

  • Observation: The final solution should be clear and transparent. If it is cloudy or milky, the ratio of surfactant to this compound is too low. Repeat the process with a higher ratio (e.g., 2:1 or 3:1).[9]

Data Summary: Common Non-Ionic Surfactants

SurfactantTypical Starting Ratio (Surfactant:Oil)Notes
Polysorbate 20 (Tween® 20) 1:1 to 5:1 [9][10]Generally preferred for essential oils.[19] Can be gentler than Polysorbate 80.
Polysorbate 80 (Tween® 80) Varies, can require higher ratiosOften used in food and pharmaceutical formulations. May form gels at high concentrations with certain oils.[20]
Method 3: Cyclodextrin Inclusion Complexation

This advanced method encapsulates individual this compound molecules, significantly enhancing solubility and stability. It is excellent for creating stable aqueous formulations and for use in sensitive biological systems. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high water solubility and superior performance.[21][22]

Experimental Protocol: Preparation of this compound/HP-β-CD Complex

  • Molar Ratio: Begin with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolve HP-β-CD: Prepare an ethanol:water solution (e.g., 1:2 v/v). Dissolve the required amount of HP-β-CD in this solution under constant magnetic stirring and gentle heat (e.g., 55°C) until fully dissolved.[23][24]

  • Add this compound: Dissolve the this compound in a small amount of ethanol and add it dropwise to the stirring HP-β-CD solution.

  • Complexation: Allow the mixture to stir at a constant temperature for an extended period (e.g., 3 to 24 hours) to facilitate the formation of the inclusion complex.[23][24]

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to remove the water and ethanol, yielding a dry, water-soluble powder of the this compound-HP-β-CD complex.[24]

  • Reconstitution: The resulting powder can be readily dissolved in water or aqueous buffers to the desired final concentration.

Mechanism of Solubilization

The diagrams below illustrate the mechanism behind cyclodextrin-based solubility enhancement.

G cluster_before Before Complexation cluster_after After Complexation This compound This compound (Hydrophobic) arrow CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) plus + Water Water Molecules Complex Water-Soluble Inclusion Complex Carveol_in This compound Water2 Water Molecules

Caption: Mechanism of this compound solubilization via HP-β-Cyclodextrin.

References

Technical Support Center: Overcoming Poor Bioavailability of Carveol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Carveol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of this compound primarily stems from two key physicochemical properties:

  • Poor Aqueous Solubility: this compound is a lipophilic monoterpenoid alcohol with very low solubility in water.[1][2] This inherent insolubility limits its dissolution in the gastrointestinal (GI) fluids, a critical prerequisite for absorption.

  • Potential for First-Pass Metabolism: Like many terpenoids, this compound may be susceptible to extensive first-pass metabolism in the liver and/or the intestinal wall. This means that a significant portion of the absorbed drug is metabolized before it can reach systemic circulation, reducing its overall bioavailability. This compound is a known metabolite of carvone, and studies on carvone metabolism suggest that it can be further metabolized.[3][4]

Q2: What initial steps should I take to investigate the poor bioavailability of my this compound formulation?

A2: A systematic approach is recommended to identify the root cause of poor bioavailability:

  • Physicochemical Characterization: Confirm the solubility of your this compound sample in simulated gastric and intestinal fluids.

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of your current formulation. Poor dissolution is a strong indicator of solubility-limited absorption.

  • In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. While it is predicted to have good permeability due to its lipophilicity, experimental confirmation is crucial.

  • Metabolic Stability Assessment: Incubate this compound with liver microsomes or S9 fractions from the animal species you are using to determine its intrinsic clearance and susceptibility to first-pass metabolism.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and potential first-pass metabolism.[5][6][7][8] These include:

  • Lipid-Based Formulations: These are particularly suitable for lipophilic compounds like this compound.[9][10][11][12][13]

    • Nanoemulsions: Oil-in-water nanoemulsions can significantly improve the solubility and absorption of lipophilic drugs.[14][15]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs, offering controlled release and improved stability.[14][16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[17][18][19][20][21]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate.

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Cause 1: Poor Dissolution of this compound in the GI Tract

  • Troubleshooting Steps:

    • Particle Size Reduction: If you are administering a suspension, reducing the particle size of this compound through micronization or nanomilling can increase the surface area available for dissolution.

    • Formulation Enhancement:

      • Develop a lipid-based formulation such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).

      • Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

      • Formulate a solid dispersion with a hydrophilic polymer.

Possible Cause 2: Extensive First-Pass Metabolism

  • Troubleshooting Steps:

    • Route of Administration Comparison: Administer this compound intravenously (IV) to a control group of animals. Comparing the Area Under the Curve (AUC) of oral versus IV administration will determine the absolute bioavailability and the extent of the first-pass effect.

    • Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of relevant cytochrome P450 (CYP) enzymes (if the specific metabolizing enzymes are identified) to see if bioavailability increases. This is a research tool and not a standard formulation strategy.

    • Lymphatic Targeting: Some lipid-based formulations can promote lymphatic absorption, which can partially bypass the hepatic first-pass metabolism.

Possible Cause 3: Issues with the Animal Study Protocol

  • Troubleshooting Steps:

    • Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs.

    • Fasting State: Standardize the fasting period for the animals before dosing, as the presence of food can significantly impact the absorption of lipophilic drugs.[22]

    • Blood Sampling Times: Optimize the blood sampling schedule to accurately capture the absorption phase (Tmax) and elimination phase of this compound. A pilot study with more frequent early time points may be necessary.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Bioavailability (Qualitative)

Formulation StrategyPrinciple of Bioavailability EnhancementPotential AdvantagesPotential Challenges
Nanoemulsion Increases solubility and dissolution rate by presenting this compound in a solubilized state. Can enhance lymphatic transport.High drug loading capacity, ease of preparation.Potential for physical instability (e.g., creaming, cracking).
Solid Lipid Nanoparticles (SLNs) Encapsulates this compound in a solid lipid matrix, providing controlled release and protection from degradation.Good physical stability, potential for sustained release.Lower drug loading capacity compared to nanoemulsions, potential for drug expulsion during storage.
Cyclodextrin Complexation Forms a host-guest complex, increasing the aqueous solubility of this compound.Significant increase in solubility, well-established technique.May have a limited effect if permeability is the primary barrier, potential for renal toxicity with high doses of some cyclodextrins.
Solid Dispersion Disperses this compound at a molecular level in a hydrophilic carrier, leading to rapid dissolution.Can achieve significant increases in dissolution rate.Potential for recrystallization of the amorphous drug, leading to decreased solubility over time.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides) with a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol).

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=6 per group) with cannulated jugular veins for serial blood sampling.[23][24]

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., nanoemulsion) orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., a solution containing a co-solvent like PEG 400) intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[25][26][27][28][29]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study formulation_strategy Select Formulation Strategy (e.g., Nanoemulsion, SLN, Cyclodextrin) preparation Prepare this compound Formulation formulation_strategy->preparation characterization In Vitro Characterization (Particle Size, Solubility, Dissolution) preparation->characterization animal_dosing Oral Administration to Rats characterization->animal_dosing Optimized Formulation blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_analysis LC-MS/MS Analysis of this compound blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) plasma_analysis->pk_analysis pk_analysis->formulation_strategy Feedback for Further Optimization

Caption: Workflow for developing and evaluating a new this compound formulation.

absorption_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation & Metabolism oral_admin Oral Administration of this compound Formulation dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein lymphatics Lymphatic System (Bypasses Liver Initially) absorption->lymphatics Lipid Formulations liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ Metabolites Excreted liver->systemic_circ Unmetabolized Drug lymphatics->systemic_circ

Caption: Absorption and metabolism pathways for orally administered this compound.

References

Technical Support Center: Optimizing Carveol Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Carveol dosage in in vivo neuroprotection studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models of neurodegeneration?

A typical starting dose for this compound in in vivo neuroprotection studies ranges from 10 mg/kg to 50 mg/kg in rats.[1][2] The optimal dose can vary depending on the specific animal model and the neurological condition being investigated. For instance, in a rat model of pentylenetetrazole-induced seizures, doses of 10 mg/kg and 20 mg/kg of this compound were tested.[2] In a study on lipopolysaccharide (LPS)-induced depression in rats, this compound was evaluated at 20 mg/kg and 50 mg/kg.[1] A dose of 20 mg/kg was also found to be effective in a rat model of ischemic brain injury.[1]

Q2: What is the primary mechanism of action for this compound's neuroprotective effects?

This compound exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the endogenous antioxidant defense mechanisms, which helps to mitigate oxidative stress and inflammation associated with neurodegenerative processes.[1][2][3]

Q3: How should this compound be formulated for in vivo administration?

This compound is a lipophilic compound and requires appropriate formulation for in vivo administration, typically via intraperitoneal (i.p.) injection. A common method involves dissolving this compound in a mixture of solvents. For example, a formulation can be prepared using a mixture of 2% dimethyl sulfoxide (DMSO) and 0.9% NaCl (saline). It is also soluble in a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL. Sonication is recommended to aid dissolution.

Q4: Does this compound cross the blood-brain barrier (BBB)?

While direct studies on this compound's BBB penetration are limited, its lipophilic nature suggests it is likely to cross the BBB. A related monoterpenoid, carvacrol, which is also lipophilic, has been shown to diffuse across the blood-brain barrier.[4] The extent of BBB disruption was also evaluated in a study using this compound in an epilepsy model, suggesting its relevance in the central nervous system.[2]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo neuroprotection studies with this compound.

Issue 1: High variability in neuroprotective outcomes between animals in the same experimental group.

  • Potential Cause: Inconsistent Drug Formulation and Administration.

    • Solution: Ensure a standardized and reproducible protocol for preparing the this compound formulation. Use a consistent solvent system and ensure complete dissolution, potentially with the aid of gentle warming or sonication. Administer the formulation using a precise and consistent technique (e.g., consistent injection volume, site, and speed).

  • Potential Cause: Biological Variability in Animals.

    • Solution: Use animals of the same age, sex, and genetic background. Ensure proper acclimatization of the animals to the housing conditions before starting the experiment to minimize stress-related variability. Increase the sample size per group to improve statistical power.

  • Potential Cause: Inconsistent Induction of Neurodegeneration.

    • Solution: Standardize the procedure for inducing the neurological injury or disease model. For surgical models like middle cerebral artery occlusion (MCAO), ensure consistent surgical technique and duration of occlusion. For chemically-induced models (e.g., LPS or PTZ), ensure accurate and consistent dosing of the inducing agent.

Issue 2: No significant neuroprotective effect observed at the tested this compound dosage.

  • Potential Cause: Suboptimal Dosage.

    • Solution: The effective dose of this compound can be model-dependent. Conduct a dose-response study to determine the optimal therapeutic dose for your specific model. Based on existing literature, doses between 10 mg/kg and 50 mg/kg have shown efficacy in rats.[1][2]

  • Potential Cause: Poor Bioavailability or Insufficient BBB Penetration.

    • Solution: While this compound is expected to cross the BBB, its pharmacokinetic profile may influence its efficacy. Consider optimizing the formulation to enhance bioavailability. Using co-solvents like PEG300 and surfactants like Tween 80 can improve solubility and potentially systemic exposure.

  • Potential Cause: Timing of Administration.

    • Solution: The therapeutic window for neuroprotection can be narrow. The timing of this compound administration relative to the neurodegenerative insult is critical. Experimental protocols often involve pre-treatment or post-treatment regimens. Evaluate different treatment schedules to identify the optimal therapeutic window for your model.

Issue 3: Signs of toxicity or adverse effects in this compound-treated animals.

  • Potential Cause: High Dosage.

    • Solution: If signs of toxicity (e.g., weight loss, lethargy, abnormal behavior) are observed, the administered dose may be too high. Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.

  • Potential Cause: Vehicle-related Toxicity.

    • Solution: The vehicle used to dissolve this compound could be causing adverse effects. Always include a vehicle-only control group in your experimental design to differentiate between the effects of this compound and the vehicle. If the vehicle is suspected to be toxic, explore alternative, more biocompatible solvent systems.

Data Presentation

Table 1: Summary of this compound Dosages in In Vivo Neuroprotection Studies

Animal ModelNeurological ConditionSpeciesThis compound DosageRoute of AdministrationKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Ischemic StrokeRat20 mg/kgPost-treatmentAttenuated neurodegeneration by regulating the Nrf-2 pathway.[3][3]
Lipopolysaccharide (LPS) InducedDepressionRat20 mg/kg, 50 mg/kgi.p.Ameliorated LPS-induced neuroinflammation and neurodegeneration via Nrf2 activation.[1][1]
Pentylenetetrazole (PTZ) KindlingEpilepsyRat10 mg/kg, 20 mg/kgi.p.Attenuated seizure severity and neuroinflammation by regulating the Nrf2 pathway.[2][2]
β-Amyloid-Peptide 1-42 InducedAlzheimer's DiseaseRat1% and 3% (inhalation)InhalationImproved memory impairment and reduced oxidative stress.[5][5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

  • Objective: To prepare a stable and injectable formulation of this compound for in vivo studies.

  • Materials:

    • This compound (pure substance)

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% Sodium Chloride (Saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and total volume needed for the experiment.

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of DMSO. Vortex thoroughly until fully dissolved. Gentle warming or brief sonication can be used to aid dissolution.

    • For a final injection solution with 2% DMSO, dilute the stock solution in sterile saline. For example, to prepare 1 mL of a 2 mg/mL this compound solution, take 20 µL of the 100 mg/mL stock solution and add it to 980 µL of sterile saline.

    • Vortex the final solution thoroughly to ensure homogeneity.

    • Visually inspect the solution for any precipitation before administration. The final formulation should be a clear solution.

    • Prepare the formulation fresh on the day of injection.

Protocol 2: Induction of Focal Cerebral Ischemia using Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Objective: To induce a reproducible ischemic stroke model for evaluating the neuroprotective effects of this compound.

  • Materials:

    • Male Sprague-Dawley rats (250-300g)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments (scissors, forceps, vessel clips)

    • 4-0 monofilament nylon suture with a rounded tip

    • Heating pad to maintain body temperature

    • Laser Doppler flowmetry (for monitoring cerebral blood flow)

  • Procedure:

    • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce the 4-0 nylon suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as monitored by Laser Doppler flowmetry, confirms successful occlusion.

    • After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Suture the incision and allow the animal to recover from anesthesia on a heating pad.

    • Administer this compound according to the experimental design (e.g., immediately after reperfusion).

    • Monitor the animals for neurological deficits and perform histological analysis at the end of the study to assess the infarct volume.

Mandatory Visualization

Carveol_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_nrf2 Nrf2 Signaling Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Inflammation Inflammation This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation Antioxidant_Genes->Reduced_Inflammation Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Inflammation->Neuroprotection

Caption: this compound's neuroprotective mechanism via Nrf2 signaling.

Experimental_Workflow start Start animal_model Select & Acclimatize Animal Model start->animal_model group_allocation Randomly Allocate Animals to Treatment Groups animal_model->group_allocation disease_induction Induce Neurodegenerative Model (e.g., MCAO) group_allocation->disease_induction carveol_admin Administer this compound or Vehicle (according to dosing schedule) disease_induction->carveol_admin carveol_prep Prepare this compound Formulation carveol_prep->carveol_admin monitoring Monitor Animal Health & Behavioral Outcomes carveol_admin->monitoring endpoint Endpoint Analysis (e.g., Histology, Biochemistry) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Workflow for in vivo neuroprotection studies with this compound.

Troubleshooting_Logic cluster_solutions_var Solutions for Variability cluster_solutions_eff Solutions for No Efficacy cluster_solutions_tox Solutions for Toxicity issue Observed Issue variability High Variability issue->variability no_effect No Efficacy issue->no_effect toxicity Toxicity issue->toxicity sol_var1 Standardize Formulation & Administration variability->sol_var1 sol_var2 Control Animal Characteristics variability->sol_var2 sol_var3 Standardize Disease Induction variability->sol_var3 sol_eff1 Conduct Dose-Response Study no_effect->sol_eff1 sol_eff2 Optimize Formulation for Bioavailability no_effect->sol_eff2 sol_eff3 Adjust Administration Timing no_effect->sol_eff3 sol_tox1 Reduce Dosage (MTD Study) toxicity->sol_tox1 sol_tox2 Include Vehicle Control toxicity->sol_tox2

Caption: Troubleshooting logic for this compound in vivo studies.

References

Technical Support Center: Prevention of Oxidation and Degradation of Carveol in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of carveol to minimize its oxidation and degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from ignition sources, including naked lights and sparks, and to prevent contact with incompatible materials, particularly oxidizing agents.[1][2][3] The recommended storage temperature is between 15–25°C.[2][3] Containers should be tightly sealed and protected from physical damage.[1][4] For long-term stability, refrigeration is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, a monoterpenoid alcohol, is oxidation.[5] The presence of a double bond and a hydroxyl group in its structure makes it susceptible to oxidation, which can be accelerated by factors such as heat, light, and the presence of oxygen. A likely oxidation product of this compound is carvone.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in its physical properties. While pure this compound is a colorless liquid, degradation may lead to a change in color or odor.[6][7] Any noticeable deviation from its characteristic spearmint-like scent could suggest chemical changes.[8] For accurate assessment, analytical methods are necessary to detect and quantify degradation products.

Q4: How can I analytically monitor the stability of my this compound samples?

A4: Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for monitoring this compound stability.[9][10][11][12][13] These techniques can separate and quantify this compound from its degradation products, allowing for an accurate assessment of its purity over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or odor of this compound sample. Oxidation or contamination.1. Do not use the sample for experiments where purity is critical. 2. Analyze a small aliquot using HPLC or GC-MS to identify and quantify impurities. 3. Review storage conditions to ensure they align with recommendations (cool, dark, inert atmosphere).
Inconsistent experimental results using stored this compound. Degradation of the this compound stock solution.1. Prepare fresh solutions of this compound for each experiment. 2. Perform a stability study on your this compound stock solution under your typical laboratory conditions to determine its usable lifetime. 3. Consider adding an antioxidant to your stock solution if it is stored for an extended period.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Conduct forced degradation studies to intentionally generate degradation products and identify their retention times and mass spectra. 2. Use a validated stability-indicating HPLC or GC-MS method to resolve this compound from all potential degradation products.[12][14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol is adapted from validated methods for similar compounds and should be validated for this compound specifically in your laboratory.[10][12][13][14]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range.

    • Inject the standards and samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the this compound peak over time.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This method is suitable for the identification and quantification of volatile degradation products.[11]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Procedure:

    • Prepare solutions of this compound in a volatile solvent (e.g., hexane or dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Identify this compound and its degradation products based on their retention times and mass spectra. Carvone is a likely degradation product to monitor.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and validating stability-indicating methods.[10][13]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the validated HPLC or GC-MS method to identify and quantify the degradation products.

Antioxidant Stabilization

Q5: Can I use antioxidants to prevent this compound degradation?

A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of this compound. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E).[15][16][17][18][19] These work by scavenging free radicals that initiate the oxidation process. The choice of antioxidant and its effective concentration will depend on the specific application and storage conditions. It is recommended to perform a small-scale stability study to determine the optimal antioxidant and concentration for your needs.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 15–25°C[2][3] or refrigerated for long-term storage.Minimizes thermal degradation.
Light Store in amber or opaque containers.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation.
Container Tightly sealed, chemically resistant containers (e.g., glass).Prevents volatilization and contamination.

Visualizations

Carveol_Degradation_Pathway This compound This compound Carvone Carvone This compound->Carvone Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Oxygen) Oxidizing_Agents->Carvone Energy Energy (Heat, Light) Energy->Carvone Other_Degradation_Products Other Degradation Products Carvone->Other_Degradation_Products

Caption: A simplified diagram illustrating the primary oxidation pathway of this compound to carvone.

Experimental_Workflow_Stability_Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Carveol_Sample This compound Sample Temperature Elevated Temperature Carveol_Sample->Temperature Light UV/Visible Light Carveol_Sample->Light Oxygen Oxygen Exposure Carveol_Sample->Oxygen With_Antioxidant This compound + Antioxidant With_Antioxidant->Temperature With_Antioxidant->Light With_Antioxidant->Oxygen HPLC HPLC Analysis Temperature->HPLC GCMS GC-MS Analysis Temperature->GCMS Light->HPLC Light->GCMS Oxygen->HPLC Oxygen->GCMS Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics GCMS->Degradation_Kinetics Shelf_Life Shelf-Life Determination Degradation_Kinetics->Shelf_Life

Caption: A workflow diagram for conducting a stability study of this compound.

References

Technical Support Center: Quantification of Carveol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of carveol in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method development and to troubleshoot common issues encountered during experimentation.

Recommended Analytical Approaches

The quantification of this compound, a volatile monoterpenoid alcohol, in biological matrices such as plasma, serum, or urine, presents analytical challenges due to its volatility, potential for matrix interference, and the need for sensitive detection. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and highly sensitive technique for volatile and semi-volatile compounds like this compound. Due to this compound's polar hydroxyl group, chemical derivatization is typically required to improve its volatility and chromatographic peak shape. Headspace sampling techniques can also be employed to minimize matrix effects.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and may not require derivatization. However, careful optimization of sample preparation is crucial to mitigate matrix effects, which can significantly impact ionization efficiency.

Experimental Protocols

The following protocols are provided as a starting point for method development. It is essential that these methods are fully validated in your laboratory for your specific biological matrix.

Protocol 1: this compound Quantification in Plasma/Serum by GC-MS

This protocol involves liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization to enhance the volatility of this compound for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma/serum in a glass tube, add 50 µL of an internal standard (IS) working solution (e.g., deuterated this compound or a structurally similar terpene alcohol like borneol at a concentration of 1 µg/mL).

  • Add 2 mL of a non-polar organic solvent such as hexane or a mixture of diethyl ether and ethyl acetate (1:1, v/v).[1][2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst like pyridine.[3]

  • Seal the tube and heat at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor for this compound (as TMS derivative): Based on the mass spectrum of this compound, characteristic ions should be selected. For underivatized this compound, ions such as m/z 84, 109, and 134 (for cis-carveol) or 152 (for trans-carveol) have been reported. The specific ions for the TMS derivative will need to be determined.

Diagram of GC-MS Workflow for this compound Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Silylation (e.g., BSTFA) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound Quantification by GC-MS.

Protocol 2: this compound Quantification in Urine by LC-MS/MS

This protocol includes an enzymatic hydrolysis step to measure total this compound (free and conjugated), followed by solid-phase extraction (SPE) for sample cleanup.

1. Enzymatic Hydrolysis (for total this compound):

  • To 1 mL of urine in a glass tube, add 50 µL of an internal standard (IS) working solution.

  • Add 500 µL of a buffer solution (e.g., acetate buffer, pH 5.0).

  • Add β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia).[4][5]

  • Incubate the mixture at 37-55°C for 4-18 hours to cleave the glucuronide and sulfate conjugates.[6]

2. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 2 mL of methanol followed by 2 mL of deionized water.[7][8]

  • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 2 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be optimized for this compound and the chosen internal standard. This involves determining the precursor ion (e.g., [M+H]+) and the most stable and abundant product ions upon fragmentation.

Diagram of LC-MS/MS Workflow for this compound Quantification in Urine

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LCMSMS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMSMS Data Data Processing & Quantification LCMSMS->Data

Caption: Workflow for this compound Quantification in Urine by LC-MS/MS.

Data Presentation

Analyte (Terpene)Recovery (%)Limit of Detection (LOD) (µg/L)
α-Pinene80 - 1200.032 - 0.162
β-Pinene80 - 1200.032 - 0.162
Limonene80 - 1200.032 - 0.162
β-Myrcene80 - 1200.032 - 0.162

Note: This data is for reference only and was obtained for different terpenes using a specific method. Actual performance for this compound will depend on the specific matrix and the validated method.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS

  • Q: My this compound peak is tailing significantly. What could be the cause?

    • A: Peak tailing for polar analytes like this compound is common in GC.

      • Incomplete Derivatization: The hydroxyl group of underivatized this compound can interact with active sites in the GC system. Ensure your derivatization reaction goes to completion by optimizing the reagent concentration, temperature, and time.

      • Active Sites in the System: The GC inlet liner, column, or transfer line may have active sites. Use a deactivated liner and consider trimming the first few centimeters of the column.

      • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Q: I'm observing peak fronting. What should I check?

    • A: Peak fronting can be caused by column overload or an incompatible injection solvent.

      • Column Overload: As with tailing, reduce the amount of sample injected.

      • Solvent Mismatch: Ensure the final sample solvent is compatible with the stationary phase of your GC column.

Issue 2: Low or Inconsistent Analyte Recovery

  • Q: My recovery of this compound is low and varies between samples. What are the likely causes?

    • A: This is a common and complex issue.

      • Inefficient Extraction:

        • For LLE, ensure the solvent polarity is appropriate for this compound and that the phase separation is complete. Experiment with different extraction solvents and pH adjustments.

        • For SPE, check that the cartridge type is suitable and that the conditioning, loading, washing, and elution steps are optimized. Breakthrough during loading or incomplete elution are common problems.[7]

      • Analyte Volatility: this compound is volatile, and sample loss can occur during evaporation steps. Evaporate under a gentle stream of nitrogen at or below room temperature.[11]

      • Matrix Effects: Components in the biological matrix can interfere with the extraction process. More rigorous cleanup steps may be needed.

      • Inconsistent Internal Standard Addition: Ensure the internal standard is added accurately and at the very beginning of the sample preparation process to account for losses during all subsequent steps.[12]

Issue 3: High Matrix Effects in LC-MS/MS

  • Q: I'm seeing significant ion suppression for this compound in my plasma samples. How can I mitigate this?

    • A: Ion suppression is a major challenge in LC-MS/MS analysis of biological samples.

      • Improve Sample Cleanup: Enhance your SPE protocol by using a more selective sorbent or adding more rigorous wash steps. Consider alternative cleanup techniques like protein precipitation followed by LLE.

      • Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components, particularly phospholipids.

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[13]

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) that has been stripped of the analyte. This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.[14]

Diagram of Troubleshooting Logic for Matrix Effects

Caption: Troubleshooting Logic for Mitigating Matrix Effects.

Frequently Asked Questions (FAQs)

  • Q1: Should I use GC-MS or LC-MS/MS for this compound quantification?

    • A1: The choice depends on available instrumentation and the required sensitivity. GC-MS is excellent for volatile compounds like this compound but will likely require a derivatization step. LC-MS/MS can be highly sensitive and may not require derivatization, but is often more susceptible to matrix effects that require careful management through sample preparation.

  • Q2: What is the best internal standard for this compound analysis?

    • A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3).[13] If this is not available, a structurally similar compound that is not present in the sample, such as another monoterpene alcohol (e.g., borneol, isopulegol) or a related compound like limonene, can be used.[15] The chosen internal standard should have similar extraction and chromatographic properties to this compound.

  • Q3: Is derivatization always necessary for GC-MS analysis of this compound?

    • A3: While not strictly mandatory, derivatization (typically silylation) is highly recommended.[16] It converts the polar hydroxyl group into a less polar silyl ether, which significantly improves peak shape, reduces tailing, and enhances thermal stability, leading to more accurate and reproducible quantification.

  • Q4: My samples are from urine. Do I need to perform hydrolysis?

    • A4: It depends on what you want to measure. If you are interested in the concentration of free, unconjugated this compound, hydrolysis is not needed. However, in the body, many compounds like this compound are conjugated with glucuronic acid or sulfate to facilitate excretion.[4] To measure the total concentration of this compound (both free and conjugated), an enzymatic hydrolysis step is necessary to cleave these conjugates before extraction.[5][6]

References

Enhancing the yield of Carveol extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of carveol from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Essential Oil Yield 1. Incomplete Extraction: Insufficient extraction time or suboptimal parameters (temperature, pressure).[1] 2. Improper Plant Material Preparation: Plant material not ground to a suitable particle size, reducing surface area for extraction.[2] 3. Plant Material Quality: Low concentration of essential oils in the source material due to factors like harvesting time or storage conditions.[3] 4. Apparatus Leaks: Loss of volatile compounds through leaks in the extraction setup.1. Optimize Extraction Parameters: Increase extraction time, and optimize temperature and pressure based on the chosen method. For hydrodistillation, ensure vigorous boiling.[4] 2. Proper Grinding: Grind the plant material to a consistent, fine particle size to increase the surface area for efficient extraction.[2] 3. Source Material Verification: Use high-quality, properly dried plant material. Harvest at the optimal time for essential oil content. 4. System Integrity Check: Ensure all joints and connections in the extraction apparatus are properly sealed to prevent leaks.
Low this compound Purity/High Limonene Content 1. Co-elution: Limonene, a precursor to this compound, has a similar boiling point, leading to its co-extraction, especially in distillation methods. 2. Incomplete Biosynthesis: Incomplete conversion of limonene to this compound in the plant material.1. Fractional Distillation: While challenging, fractional distillation can help separate limonene from this compound to some extent. 2. Chromatography: Utilize column chromatography with a polar stationary phase (e.g., silica gel) to separate the less polar limonene from the more polar this compound.
Formation of Emulsion (in Liquid-Liquid Extraction) 1. Presence of Surfactant-like Compounds: High concentrations of lipids, phospholipids, or proteins in the extract can cause emulsions.[5] 2. Vigorous Shaking: Excessive agitation during liquid-liquid extraction can promote emulsion formation.[5]1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[5] 2. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[5] 3. Centrifugation: Centrifuge the mixture to facilitate phase separation.[5]
Thermal Degradation of this compound 1. High Temperatures in Distillation: Prolonged exposure to high temperatures during hydrodistillation or steam distillation can lead to the degradation or isomerization of this compound.[3]1. Use Lower Temperature Methods: Employ extraction techniques that operate at lower temperatures, such as Supercritical Fluid Extraction (SFE).[4] 2. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points of the compounds and reduce thermal stress.
Frothing/Foaming during Hydrodistillation 1. Presence of Saponins: Some plant materials, particularly roots and rhizomes, contain saponins that can cause excessive foaming.[6] 2. Alkaline pH: An alkaline pH of the distillation medium can increase the solubility of saponins.[6]1. Adjust pH: Slightly acidify the distillation water with a weak acid to reduce saponin solubility.[6] 2. Add Salt: Introduce common salt to the distillation flask.[6] 3. Use Anti-foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be used. 4. Mechanical Foam Breaking: Place a metal mesh in the neck of the flask to break the foam as it rises.[6]

Frequently Asked Questions (FAQs)

Q1: Which extraction method generally provides the highest yield of this compound?

A1: Supercritical Fluid Extraction (SFE) with CO2 is often reported to provide the highest yield of essential oils, including this compound, compared to traditional methods like hydrodistillation.[4] SFE allows for selective extraction at low temperatures, which helps in preserving thermolabile compounds like this compound.[4]

Q2: How can I increase the this compound to limonene ratio in my extract?

A2: The this compound to limonene ratio can be influenced by the extraction method and parameters. For hydrodistillation of caraway seeds, collecting fractions at later stages of the distillation can yield a higher carvone (a derivative of this compound) to limonene ratio, as limonene is more volatile and distills earlier.[7] Microwave-assisted hydro-distillation (MAHD) has also been shown to increase the carvone content while decreasing limonene in spearmint essential oil.[4]

Q3: What is the role of enzymes in enhancing this compound extraction?

A3: Enzyme-assisted extraction (EAE) utilizes enzymes like cellulases and pectinases to break down the plant cell walls. This enzymatic degradation facilitates the release of intracellular essential oils, leading to an increased extraction yield.[5][6] For mint essential oil, enzyme assistance has been shown to significantly increase the yield.[5]

Q4: Can the pH of the distillation water affect the this compound yield?

A4: Yes, the pH of the distillation water can significantly impact the essential oil yield. For spearmint oil, adjusting the hydrodistillation medium to an acidic pH (e.g., pH 2) has been shown to double the oil yield compared to neutral pH.[4][8]

Q5: What is the optimal particle size for the plant material before extraction?

A5: Grinding the plant material to a smaller, uniform particle size is crucial for maximizing the extraction yield.[2] For SFE of caraway seeds, ground seeds yielded significantly more essential oil (2.55 wt%) compared to whole seeds (0.09 wt%).[2] The optimal particle size will depend on the specific plant material and extraction method.

Quantitative Data on this compound/Carvone Yield

The following table summarizes the yield and composition of essential oils rich in this compound and its related compound, carvone, from various natural sources using different extraction methods.

Plant Source Extraction Method Key Parameters Total Oil Yield (%) This compound/Carvone Content (%) Reference
Caraway Seeds Supercritical Fluid Extraction (SFE)Ground seeds, 40 MPa, 80°C2.55Carvone: 66.4[2]
Caraway Seeds Supercritical Fluid Extraction (SFE)Whole seeds0.09Carvone: 81.5[2]
Spearmint Hydrodistillation (HD)pH 21.16Carvone: Increased[4]
Spearmint Hydrodistillation (HD)Control0.61Carvone: 37.0[2]
Spearmint Microwave-Assisted Hydrodistillation (MAHD)225 W, 120 minReduced yieldCarvone: Increased by 12.7%[2][4]
Spearmint Supercritical Fluid Extraction (SFE)48°C, 151 bar, 0.40 mm particle size, 37.5 min1.4Carvone: 998 mg/100g[9]
Caraway Seeds Hydrodistillation (HD)Non-stop 135 min2.76Carvone: 79.0 (in later fractions), trans-carveol: 0.07-0.39[7]
Mint Enzyme-Assisted Hydrodistillation90 min, pH 4.5, 40°C, 30 mg enzyme, 150 rpm70.4% increaseNot specified[5]

Experimental Protocols

Protocol for Hydrodistillation of this compound from Spearmint (Mentha spicata)

Objective: To extract essential oil rich in this compound from dried spearmint leaves.

Materials and Equipment:

  • Dried spearmint leaves

  • Grinder

  • 2L round-bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser with circulating cold water

  • Collecting flask

  • Sodium chloride (optional)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

Methodology:

  • Preparation of Plant Material: Grind 100g of dried spearmint leaves to a coarse powder.

  • Apparatus Setup: Assemble the Clevenger-type apparatus with the 2L round-bottom flask, condenser, and collecting flask.

  • Charging the Flask: Place the ground spearmint leaves into the round-bottom flask and add 1L of deionized water. Optionally, add sodium chloride to the water (e.g., 1-1.5% w/v) to potentially increase the oil yield.[4]

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3 hours, ensuring a steady rate of condensation.

  • Oil Collection: The essential oil will collect in the calibrated tube of the Clevenger apparatus. After 3 hours, turn off the heat and allow the apparatus to cool.

  • Separation: Carefully collect the oil from the Clevenger trap. If any aqueous phase is collected with the oil, use a separatory funnel to separate the oil layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage and Analysis: Store the dried oil in a sealed, dark glass vial at 4°C. Analyze the composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Supercritical Fluid Extraction (SFE) of this compound from Caraway (Carum carvi) Seeds

Objective: To extract this compound-rich essential oil from caraway seeds using supercritical CO2.

Materials and Equipment:

  • Dried caraway seeds

  • Grinder (splintery mill recommended for higher yield)[2]

  • Supercritical fluid extractor system

  • High-purity CO2

  • Analytical balance

  • Collection vials

Methodology:

  • Sample Preparation: Grind 50g of dried caraway seeds to a uniform particle size (e.g., <1 mm).

  • Loading the Extractor: Accurately weigh the ground caraway seeds and load them into the extraction vessel of the SFE system.

  • Setting Extraction Parameters:

    • Set the extraction vessel temperature to 40-50°C.

    • Pressurize the system with CO2 to 18-22 MPa.[10]

  • Extraction:

    • Perform a static extraction for 30 minutes, allowing the supercritical CO2 to equilibrate with the sample matrix.

    • Follow with a dynamic extraction for 3-4 hours, maintaining a constant CO2 flow rate.[10]

  • Separation and Collection: The extract-laden supercritical CO2 is passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the essential oil to precipitate. Collect the oil in a pre-weighed vial.

  • Depressurization and System Cleaning: Safely depressurize the system and clean the extraction vessel.

  • Storage and Analysis: Store the collected essential oil in a sealed, dark glass vial at 4°C. Analyze for this compound content using GC-MS.

Protocol for Enzyme-Assisted Hydrodistillation of this compound from Mint (Mentha sp.)

Objective: To enhance the yield of essential oil from mint leaves using enzymatic pre-treatment followed by hydrodistillation.

Materials and Equipment:

  • Fresh or dried mint leaves

  • Cellulase and/or pectinase enzyme preparation

  • Incubator or water bath

  • pH meter and buffer solutions (e.g., citrate buffer)

  • Standard hydrodistillation apparatus (as described in Protocol 1)

Methodology:

  • Enzymatic Pre-treatment:

    • Weigh 100g of chopped mint leaves and place them in a beaker.

    • Add 500 mL of a suitable buffer solution (e.g., pH 4.5 citrate buffer).[5]

    • Add the enzyme preparation (e.g., 0.5-1.0% w/w of plant material).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for 1-2 hours with occasional stirring.[5]

  • Hydrodistillation:

    • Transfer the entire slurry from the enzymatic pre-treatment into the round-bottom flask of the Clevenger apparatus.

    • Add additional water if necessary to ensure proper boiling and prevent charring.

    • Proceed with hydrodistillation for 3 hours as described in Protocol 1.

  • Oil Collection, Separation, and Drying: Follow steps 5-7 from Protocol 1.

  • Storage and Analysis: Store the oil and analyze its composition as described in Protocol 1, comparing the yield to a non-enzyme-treated control.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway from geranyl pyrophosphate to carvone, with this compound as a key intermediate, in Mentha species.

Carveol_Biosynthesis GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase This compound (-)-trans-Carveol Limonene->this compound Limonene-6-hydroxylase (Cytochrome P450) Carvone (-)-Carvone This compound->Carvone This compound Dehydrogenase

Caption: Biosynthesis of (-)-Carvone from Geranyl Pyrophosphate.

General Experimental Workflow for this compound Extraction

This diagram outlines the general workflow for extracting and analyzing this compound from a natural source.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding Dry->Grind HD Hydrodistillation Grind->HD SFE Supercritical Fluid Extraction (SFE) Grind->SFE EAE Enzyme-Assisted Extraction (EAE) Grind->EAE Separate Phase Separation HD->Separate SFE->Separate EAE->Separate DryOil Drying of Oil Separate->DryOil GCMS GC-MS Analysis DryOil->GCMS Quantify Quantification of this compound GCMS->Quantify

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical approach to troubleshooting low this compound yield.

Troubleshooting_Logic Start Low this compound Yield CheckTotalYield Is total essential oil yield also low? Start->CheckTotalYield CheckPurity Is this compound purity low (e.g., high limonene)? CheckTotalYield->CheckPurity No TroubleshootExtraction Troubleshoot overall extraction process (see guide) CheckTotalYield->TroubleshootExtraction Yes OptimizeSeparation Optimize separation (e.g., fractional distillation, chromatography) CheckPurity->OptimizeSeparation Yes CheckDegradation Suspect thermal degradation? CheckPurity->CheckDegradation No UseMilderMethod Use lower temperature method (e.g., SFE) CheckDegradation->UseMilderMethod Yes RecheckPlantMaterial Review plant material quality and biosynthesis CheckDegradation->RecheckPlantMaterial No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Targeted Delivery of Carveol in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the targeted delivery of Carveol in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a candidate for targeted drug delivery?

This compound is a naturally occurring monoterpenoid alcohol found in the essential oil of spearmint.[1] It is a colorless liquid that is insoluble in water.[1][2] Preclinical studies have indicated that this compound possesses anticancer and chemopreventive properties, suggesting its potential as a therapeutic agent.[3][4][5] Specifically, it has been shown to suppress the proliferation of prostate cancer cells and has chemopreventive activity against mammary cancer.[3][4] However, its hydrophobic nature (LogP of 3.12) presents a challenge for its systemic administration, making targeted drug delivery systems essential to improve its bioavailability and therapeutic efficacy.[2][6]

Q2: What are the common nanoparticle platforms for delivering hydrophobic drugs like this compound?

Several nanoparticle platforms are suitable for encapsulating hydrophobic drugs such as this compound. These include:

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these are well-suited for controlled drug release.[7][8]

  • Lipid-Based Nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs), which are highly compatible with biological membranes.[7]

  • Inorganic Nanoparticles: Materials like gold or silica nanoparticles can also be used, often for combination therapy and imaging.[9]

The choice of platform will depend on the specific therapeutic goal, the desired release profile, and the targeting strategy.

Q3: What targeting strategies can be employed for this compound-loaded nanoparticles?

To enhance the delivery of this compound to specific sites, such as tumors, nanoparticles can be functionalized with targeting ligands. This "active targeting" can be achieved by attaching molecules to the nanoparticle surface that bind to receptors overexpressed on target cells.[9] Common targeting moieties include antibodies, peptides, and small molecules that recognize specific cell surface markers.

Q4: What are the critical quality attributes to assess for this compound-loaded nanoparticles?

The key parameters to evaluate for any nanoparticle formulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the nanoparticle's stability, biodistribution, and cellular uptake.[10]

  • Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.[10]

  • Encapsulation Efficiency and Drug Loading Capacity: These metrics determine the amount of this compound successfully incorporated into the nanoparticles.[7]

  • In Vitro Drug Release Profile: This assesses the rate and extent of this compound release from the nanoparticles under physiological conditions.[11]

Troubleshooting Guides

Formulation and Encapsulation
Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency This compound is highly hydrophobic and may prematurely precipitate during formulation. The polymer/lipid concentration may not be optimal.Optimize the drug-to-polymer/lipid ratio. Consider using a different organic solvent in which both this compound and the carrier are highly soluble. For emulsion-based methods, increasing the viscosity of the dispersed phase can reduce drug leakage.[12]
Large Particle Size or High PDI Inappropriate homogenization or sonication parameters. Aggregation of nanoparticles due to low surface charge.Optimize the energy input during formulation (e.g., sonication time and amplitude, homogenization speed). Adjust the concentration of the stabilizer (e.g., PVA, Pluronic F-68).[13]
Poor Reproducibility Variations in manual mixing or addition rates. Inconsistent environmental conditions (e.g., temperature).Utilize automated systems like syringe pumps for controlled addition of phases.[13] Strictly control temperature and stirring rates throughout the process.
In Vitro Characterization and Performance
Problem Potential Cause Troubleshooting Steps
Burst Release of this compound High amount of this compound adsorbed on the nanoparticle surface. Porous or unstable nanoparticle matrix.Improve washing steps during purification to remove surface-adsorbed drug. Increase the polymer/lipid concentration to create a denser core.
Nanoparticle Aggregation in Biological Media Insufficient surface coating or charge to prevent opsonization (protein binding).Increase the density of PEGylation on the nanoparticle surface. Evaluate the zeta potential in different media to predict stability.[14]
Low Cellular Uptake Ineffective targeting ligand or low receptor expression on cells. Negative surface charge repelling the cell membrane.Confirm receptor expression on the target cell line. Optimize the density of the targeting ligand on the nanoparticle surface. Consider using cell-penetrating peptides.
Preclinical In Vivo Studies
Problem Potential Cause Troubleshooting Steps
Rapid Clearance from Circulation Uptake by the reticuloendothelial system (RES) in the liver and spleen.Ensure adequate PEGylation to create a "stealth" effect. Optimize particle size to be within the ideal range for prolonged circulation (typically < 200 nm).[15][16][17]
Low Tumor Accumulation Inefficient Enhanced Permeability and Retention (EPR) effect. Ineffective active targeting.Verify the tumor model for a well-developed vasculature and leaky junctions. Confirm the in vivo binding affinity of the targeting ligand.
Observed Toxicity Toxicity of the nanoparticle components or the targeting ligand. Off-target effects of this compound.Conduct thorough toxicity studies of the blank nanoparticles. Evaluate the biodistribution to identify potential off-target accumulation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Appearance Clear, colorless liquid[2]
Water Solubility Insoluble[1][2]
LogP 3.12[2][6]
Boiling Point 226-227 °C[18]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate, leading to the formation of nanoparticles.[11]

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water three times to remove excess PVA and unencapsulated this compound.[11]

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.

Protocol 2: In Vitro Cytotoxicity Assay of this compound-Loaded Nanoparticles
  • Cell Seeding: Seed a relevant cancer cell line (e.g., prostate or breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[11]

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Model prep_org Prepare Organic Phase (this compound + Polymer) emulsify Emulsification (Homogenization/Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (Surfactant) prep_aq->emulsify evap Solvent Evaporation emulsify->evap purify Purification (Centrifugation/Washing) evap->purify dls Size & PDI (DLS) purify->dls zp Zeta Potential purify->zp ee Encapsulation Efficiency purify->ee release In Vitro Release purify->release uptake Cellular Uptake dls->uptake zp->uptake cytotox Cytotoxicity (MTT Assay) ee->cytotox release->cytotox biodist Biodistribution uptake->biodist pathway Mechanism of Action cytotox->pathway pathway->biodist efficacy Therapeutic Efficacy biodist->efficacy toxicity Toxicity Assessment biodist->toxicity

Caption: Experimental workflow for the development and evaluation of targeted this compound nanoparticles.

Signaling_Pathway cluster_cell Target Cancer Cell receptor Overexpressed Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis nanoparticle Targeted this compound Nanoparticle nanoparticle->receptor Binding endosome Endosome endocytosis->endosome release This compound Release endosome->release erk ERK Pathway Activation release->erk p21 p21 Upregulation release->p21 proliferation Cell Proliferation Inhibition erk->proliferation p21->proliferation apoptosis Apoptosis Induction proliferation->apoptosis

Caption: Proposed mechanism of action for targeted this compound nanoparticles in cancer cells.

References

Technical Support Center: Separation of Cis- and Trans-Carveol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis- and trans-carveol isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-carveol isomers?

A1: The separation of cis- and trans-carveol isomers, which have very similar physical properties, typically relies on chromatographic techniques and fractional distillation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods.[1] For larger quantities, fractional distillation under reduced pressure can be employed, although it may be challenging due to the close boiling points of the isomers.[2][3][4] Other techniques like crystallization and derivatization to enhance separability can also be considered.[1][5]

Q2: How do I choose between Normal-Phase and Reverse-Phase HPLC for carveol isomer separation?

A2: The choice depends on the specific columns available and the polarity of the isomers.

  • Normal-Phase (NP) HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase. NP-HPLC can offer good selectivity for isomers based on small differences in the polarity of the hydroxyl group's interaction with the stationary phase.[6]

  • Reverse-Phase (RP) HPLC: Uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase. While less common for geometric isomers with similar hydrophobicity, separation is still possible, especially with specialized columns that offer shape selectivity, such as phenyl or cholesterol-based columns.[7][8]

Q3: Can derivatization improve the separation of cis- and trans-carveol?

A3: Yes, derivatization can significantly improve the separation of isomers that are otherwise difficult to resolve.[5][9] By converting the hydroxyl group of this compound into an ester or ether, you can alter the molecule's polarity, volatility, and structural rigidity.[10][11] This change can enhance the differential interaction with the stationary phase in both GC and HPLC, leading to better resolution.[5] For example, forming esters with fatty acids can facilitate separation on C18 reversed-phase columns.[10]

Q4: Is fractional distillation a viable method for large-scale separation?

A4: Fractional distillation can be used, particularly for larger-scale separations, but it is often difficult for cis- and trans-isomers due to their very similar boiling points.[2] To achieve a successful separation, a distillation column with a high number of theoretical plates and operation under reduced pressure to lower the boiling points and prevent degradation is necessary.[4] It is often used as a preliminary purification step or when high purity is not the primary objective.

Troubleshooting Guides

Issue 1: Poor or No Resolution in HPLC Separation

Q: My HPLC chromatogram shows co-eluting or poorly resolved peaks for cis- and trans-carveol. How can I improve the separation?

A: Poor resolution is a common issue when separating isomers.[12] Here are several strategies to troubleshoot this problem:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically vary the ratio of your mobile phase solvents. For reverse-phase, decreasing the organic solvent percentage will increase retention time and may improve resolution.

    • Try Different Solvents: Switching one of the solvents in your mobile phase (e.g., from methanol to acetonitrile in reverse-phase) can alter selectivity and improve separation.[12]

  • Change the Stationary Phase:

    • If a standard C18 column is not providing separation, try a different type of stationary phase. Phenyl, biphenyl, or embedded polar group columns can offer different selectivities based on pi-pi interactions or shape.[12][13] For cis-trans isomers, columns providing shape-based selectivity, like cholesterol-based columns, can be effective.[8]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differential interactions between the isomers and the stationary phase.[13]

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the column and lead to better resolution, although it will also increase the run time.

  • Consider Derivatization: If optimization of chromatographic conditions fails, consider derivatizing the hydroxyl group to create derivatives with more distinct properties that are easier to separate.[5][14]

Issue 2: Compound Degradation on the Chromatographic Column

Q: I suspect my this compound sample is degrading during chromatography, as I'm seeing unexpected peaks and poor recovery. What could be the cause and solution?

A: Compound degradation on a column can be caused by an unstable compound or an overly active stationary phase.[15]

  • Check Compound Stability: First, confirm that this compound is stable under your experimental conditions. You can test for stability on silica by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if degradation spots appear.[15]

  • Deactivate the Stationary Phase: Silica gel can be acidic and may cause degradation of sensitive compounds.

    • For flash chromatography, you can use deactivated silica gel by treating it with a base like triethylamine.[15]

    • For HPLC, ensure your column is well-equilibrated. Using a mobile phase with a suitable pH buffer can also prevent degradation.

  • Switch to a Different Stationary Phase: If silica is the problem, consider using a less acidic support like alumina or a bonded-phase column that is end-capped to minimize interaction with residual silanol groups.[15]

Issue 3: Ineffective Separation by Fractional Distillation

Q: I am attempting to separate cis- and trans-carveol by fractional distillation, but the purity of my fractions is low. What can I do?

A: The boiling points of cis- and trans-carveol are very close, making this a challenging separation.[2][16]

  • Increase Column Efficiency: Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). A longer column or one with more efficient packing material will provide better separation.

  • Operate Under Vacuum: Distilling under reduced pressure lowers the boiling points, which can increase the relative volatility difference between the isomers and prevent thermal degradation.[4]

  • Control the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) can improve separation but will also increase the distillation time.

  • Azeotropic Distillation: In some cases, adding a substance that forms an azeotrope with one of the isomers can facilitate separation.[2]

Experimental Protocols & Data

Protocol 1: Preparative HPLC Separation of this compound Isomers

This protocol provides a general methodology for separating cis- and trans-carveol using preparative HPLC. Specific conditions will require optimization.

  • Column Selection: Choose a suitable stationary phase. A chiral column or a column with shape selectivity (e.g., phenyl-hexyl) is recommended.[7][17]

  • Mobile Phase Preparation: Prepare a mobile phase based on the chosen column (e.g., for a reverse-phase column, a mixture of methanol/water or acetonitrile/water). Filter and degas the mobile phase before use.[17]

  • Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase at a known concentration. Ensure the sample is fully dissolved and filtered before injection.

  • Method Development:

    • Start with an isocratic elution at a low flow rate (e.g., 1 mL/min for an analytical column to develop the method).

    • Inject a small volume of the sample and monitor the separation using a UV detector (this compound has a chromophore).

    • Optimize the mobile phase composition to achieve baseline separation of the two isomer peaks.

  • Scale-Up to Preparative Scale:

    • Once the method is optimized on an analytical scale, switch to a larger-diameter preparative column with the same stationary phase.

    • Adjust the flow rate according to the column diameter.

    • Increase the injection volume to load more sample.

  • Fraction Collection: Collect the eluent corresponding to each separated peak in separate vessels.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or GC-MS.

Data Presentation: Chromatographic Conditions for Isomer Separation

The following table summarizes typical starting conditions for the chromatographic separation of cis-trans isomers. These should be used as a starting point for method development.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Type Capillary column with a polar stationary phase (e.g., Wax or Phenyl Methylpolysiloxane)Reverse-Phase: C8, C18, Phenyl-Hexyl[7][12] Normal-Phase: Silica, Amino[6]
Mobile Phase / Carrier Gas Inert gas (e.g., Helium, Nitrogen)RP: Acetonitrile/Water or Methanol/Water[18] NP: Hexane/Isopropanol[6]
Temperature Program / Elution Temperature gradient (e.g., 40°C to 160°C at 10°C/min)[19]Isocratic or Gradient elution
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector or Mass Spectrometer (MS)
Typical Issue Co-elution due to similar volatility.Poor resolution due to similar polarity/hydrophobicity.
Troubleshooting Adjust temperature program, use a longer column, or try a different stationary phase.Optimize mobile phase, change column, adjust temperature.[12][13]

Visualizations

Workflow for Selecting a Separation Method

start Start: Mixture of cis/trans-Carveol scale What is the scale of separation? start->scale purity High Purity Required? scale->purity < 1g (Lab Scale) purity2 High Purity Required? scale->purity2 > 1g (Pilot/Industrial Scale) gc Preparative GC purity->gc Yes (if volatile) hplc Preparative HPLC purity->hplc Yes cryst Crystallization / Derivatization purity->cryst No purity2->hplc Yes distill Fractional Distillation purity2->distill No purity2->cryst Maybe (if scalable)

Caption: Decision tree for selecting an appropriate method for cis- and trans-carveol separation based on scale and required purity.

HPLC Method Development and Troubleshooting Workflow

start Start: Develop HPLC Method select_col 1. Select Column (e.g., C18, Phenyl) start->select_col select_mp 2. Select Mobile Phase (e.g., ACN/H2O) select_col->select_mp run 3. Perform Initial Run select_mp->run resolution Is resolution > 1.5? run->resolution success Method Optimized resolution->success Yes troubleshoot Troubleshoot resolution->troubleshoot No opt_mp Adjust Mobile Phase (Solvent Ratio / Type) troubleshoot->opt_mp opt_temp Adjust Temperature or Flow Rate troubleshoot->opt_temp opt_mp->run change_col Change Column Type (e.g., to Phenyl or Chiral) opt_mp->change_col No Improvement change_col->run opt_temp->run

Caption: A systematic workflow for HPLC method development and troubleshooting for isomer separation.

References

Technical Support Center: Synthesis and Application of Water-Soluble Carveol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of water-soluble Carveol derivatives for biological assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, purification, and application of water-soluble this compound derivatives.

Question 1: My esterification reaction to produce a water-soluble this compound derivative has a very low yield. What are the common causes and solutions?

Answer: Low yield in esterification is a frequent issue. Several factors could be responsible:

  • Presence of Water: this compound esterification, especially acid-catalyzed reactions, is reversible. The presence of water can shift the equilibrium back towards the reactants, reducing the yield.[1] Silylating agents used for derivatization are also highly sensitive to moisture.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-quality, dry reagents. A water scavenger, like 2,2-dimethoxypropane, can also be added to the reaction mixture.[3]

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to reach completion.[2][3]

    • Solution: Optimize the reaction conditions by performing a time-course study. Try increasing the reaction temperature or extending the reaction time. For example, some silylation reactions require heating at 60°C for 30-60 minutes to proceed to completion.[3]

  • Insufficient Catalyst or Reagent: The amount of acid catalyst or derivatizing agent may be insufficient.

    • Solution: Ensure the catalyst is active and used in the correct proportion. For derivatization, it is recommended to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen in this compound.[4]

  • Steric Hindrance: The hydroxyl group in this compound can be sterically hindered, which slows down the reaction rate.

    • Solution: Consider using a less sterically hindered derivatizing agent or a more potent catalyst. Increasing the reaction temperature can also help overcome the activation energy barrier.

Question 2: After successfully synthesizing my this compound derivative, it precipitates when I add it to my aqueous cell culture medium for a biological assay. How can I resolve this?

Answer: Precipitation in aqueous media is a common problem for derivatives of lipophilic compounds like this compound.[5][6]

  • Incomplete Solubilization: While the derivative is designed to be "water-soluble," its solubility might still be limited, especially at higher concentrations.

    • Solution: First, determine the maximum aqueous solubility of your compound. Prepare a highly concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[7][8] Then, dilute this stock solution into your final aqueous medium with vigorous mixing. Ensure the final concentration of the organic co-solvent is low (ideally <0.1% for DMSO in cell-based assays) to avoid cytotoxicity.[5]

  • "Salting Out" Effect: High concentrations of salts in buffers or media can decrease the solubility of organic compounds.

    • Solution: If your experimental protocol allows, try reducing the salt concentration in your buffer to see if it improves solubility.[5]

  • pH Dependence: If your derivative has an ionizable group (e.g., a carboxylic acid or an amine), its solubility will be highly pH-dependent.

    • Solution: Adjust the pH of the medium to ensure the functional group is in its ionized, more soluble form. For a carboxylic acid derivative, a pH above its pKa is required. For an amine derivative, a pH below its pKa is needed.

Question 3: I observe significant cytotoxicity in my cell-based assay from the vehicle control (solubilizing agent without the this compound derivative). What is happening?

Answer: Cytotoxicity from the delivery vehicle can confound experimental results.

  • Toxicity of Co-Solvent: High concentrations of common organic solvents like DMSO are toxic to cells.[5]

    • Solution: Keep the final concentration of the co-solvent in your cell culture medium as low as possible (e.g., below 0.1% for DMSO).[5] Always run a vehicle control experiment with the same concentration of the co-solvent to measure its baseline effect.[5]

  • Toxicity of Other Solubilizing Agents: If you are using other methods like cyclodextrins or surfactants to improve solubility, these can also exhibit toxicity at higher concentrations.

    • Solution: Perform a dose-response experiment with the solubilizing agent alone to determine the non-toxic concentration range for your specific cell line.

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble this compound Derivative (this compound-Succinate)

This protocol describes the synthesis of a this compound-succinate derivative, which introduces a carboxylic acid group to enhance water solubility.

Materials:

  • (-)-Carveol (mixture of cis and trans)

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL oven-dried round bottom flask under a nitrogen atmosphere, dissolve (-)-Carveol (1.52 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Add succinic anhydride (1.20 g, 12 mmol, 1.2 equivalents) to the solution.

  • Slowly add anhydrous pyridine (1.19 mL, 15 mmol, 1.5 equivalents) as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C) with constant stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1M HCl to remove pyridine, followed by 20 mL of deionized water.

  • Extract the desired product from the organic layer into the aqueous phase by washing with 3 x 20 mL of saturated NaHCO₃ solution. The carboxylate salt of the product will move to the aqueous layer.

  • Combine the aqueous layers and acidify to a pH of ~2 with 1M HCl, causing the product to precipitate.

  • Extract the precipitated product back into DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound-Succinate product.

  • Purify the crude product using flash column chromatography on silica gel.

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to assess the effect of a synthesized this compound derivative on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., K562 or MV4-11 leukemia cells)[9]

  • RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

  • This compound-Succinate stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Seed the 96-well plates with cells at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

  • Prepare serial dilutions of the this compound-Succinate stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also prepare a vehicle control (medium with the same final DMSO concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Solubility and Cytotoxicity of this compound and its Derivative This table presents hypothetical data comparing the parent compound, this compound, with its water-soluble succinate derivative.

CompoundWater Solubility (mg/mL) at pH 7.4IC₅₀ on K562 Cells (µM)[9]
(-)-Carveol< 0.1 (Insoluble)[10][11]45.2 ± 3.1
This compound-Succinate8.5 ± 0.710.8 ± 0.6

Visualizations

experimental_workflow start Start: (-)-Carveol synthesis Synthesis: Esterification with Succinic Anhydride start->synthesis Reactants workup Workup & Purification: Extraction & Chromatography synthesis->workup Crude Product characterization Characterization: NMR & Mass Spec workup->characterization Pure Derivative solubility Solubility Assay: Determine Aqueous Solubility characterization->solubility Verified Compound bioassay Biological Assay: MTT Cytotoxicity Test solubility->bioassay Soluble Compound end End: Data Analysis (IC50) bioassay->end Absorbance Data

Caption: A general experimental workflow for the synthesis and evaluation of water-soluble this compound derivatives.

troubleshooting_flowchart problem Problem: Low Reaction Yield check_water Check for Water: Are reagents/solvents anhydrous? Is glassware oven-dried? problem->check_water dry_reagents Solution: Use anhydrous reagents/solvents. Dry glassware thoroughly. check_water->dry_reagents No check_conditions Check Reaction Conditions: Is time/temperature sufficient? check_water->check_conditions Yes dry_reagents->check_conditions optimize_conditions Solution: Increase reaction time and/or temperature. Run optimization. check_conditions->optimize_conditions No check_reagents Check Reagent Stoichiometry: Is there a sufficient molar excess of the derivatizing agent? check_conditions->check_reagents Yes optimize_conditions->check_reagents increase_reagent Solution: Use fresh, high-quality reagent. Increase molar excess. check_reagents->increase_reagent No success Yield Improved check_reagents->success Yes increase_reagent->success

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in derivatization reactions.

ERK_pathway This compound This compound Derivative receptor Cell Surface Receptor This compound->receptor Activates? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Phosphorylates proliferation Cell Proliferation & Survival erk->proliferation Promotes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Carveol and Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related monoterpenoids, carveol and carvone. As structural analogs, these compounds, found in various essential oils, exhibit a range of pharmacological effects. This document synthesizes experimental data to offer an objective comparison of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed methodologies and pathway visualizations to aid in research and development.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data on the biological activities of this compound and carvone, facilitating a direct comparison of their potency.

Table 1: Comparative Anti-inflammatory and Anticancer Activities (IC50 µM)

CompoundAnti-inflammatory ActivityAnticancer Activity (IC50 in µM)
Nitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 macrophages) P-815 (Murine Mastocytoma) K-562 (Human Myelogenous Leukemia) CEM (Human Leukemia) MCF-7 (Human Breast Adenocarcinoma) MCF-7 gem (Gemcitabine-resistant MCF-7)
This compound >666 µM0.240.180.110.870.73
(S)-(+)-Carvone 270 ± 50 µM0.140.090.150.260.38
(R)-(-)-Carvone 480 ± 40 µMNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data for anticancer activity from the same comparative study. A lower IC50 value indicates greater potency.

Table 2: Comparative Antimicrobial Activity (MIC in mg/mL)

CompoundAntibacterial Activity (MIC in mg/mL)Antifungal Activity (MIC in mg/mL)
Escherichia coli Candida albicans Candida tropicalis Candida krusei
This compound 0.06Not ReportedNot ReportedNot Reported
(+)-Carvone >2.50.3122.50.625
(-)-Carvone 2.50.6252.5>2.5

Data compiled from multiple sources. A lower MIC value indicates greater potency.

Key Biological Activities: A Detailed Comparison

Antioxidant Activity

Both this compound and carvone exhibit antioxidant properties, albeit through different primary mechanisms. Carvone has demonstrated potent radical scavenging activity in assays such as the DPPH assay.[1] In contrast, this compound appears to exert its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a master regulator of the endogenous antioxidant response, inducing the expression of various antioxidant and detoxification enzymes. This mechanistic difference suggests that carvone may act as a direct antioxidant, while this compound enhances the cell's intrinsic antioxidant capacity.

Anti-inflammatory Activity

Experimental evidence suggests that carvone is a more potent anti-inflammatory agent than this compound. In a comparative study, (S)-(+)-carvone and (R)-(-)-carvone were significantly more effective at inhibiting nitric oxide (NO) production in LPS-stimulated macrophages than (-)-carveol.[5][6] The anti-inflammatory effects of carvone are attributed to its ability to modulate key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[7] this compound has also been shown to attenuate neuroinflammation, a process in which its activation of the Nrf2 pathway likely plays a significant role.[3]

Anticancer Activity

Both this compound and carvone have demonstrated cytotoxic effects against a range of cancer cell lines.[8][9] A direct comparative study revealed that carvone generally exhibits lower IC50 values (indicating higher potency) than this compound against murine mastocytoma (P-815), human myelogenous leukemia (K-562), and human leukemia (CEM) cell lines.[8] Conversely, this compound was found to be more effective than carvone in arresting the cell cycle in the S phase.[8] It is important to note that the cytotoxic potency of both compounds can vary significantly depending on the specific cancer cell line. For instance, L-carvone and L-carveol have been reported as relatively weak inhibitors of prostate cancer cell growth, though their efficacy can be enhanced through chemical modification.[10][11]

Antimicrobial Activity

This compound and carvone both possess antimicrobial properties against a spectrum of bacteria and fungi. This compound has been reported as a strong antimicrobial agent, with a low minimum inhibitory concentration (MIC) against Escherichia coli.[12][13] Carvone and its derivatives have also shown efficacy against various bacterial and fungal pathogens, including several Candida species.[13] The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

Carveol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Carvone_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes Translocates & Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Carvone Carvone Carvone->IKK Inhibits

Caption: Carvone's inhibition of the NF-κB inflammatory pathway.

Experimental Workflows

Experimental_Workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_antiinflammatory Anti-inflammatory Activity (Nitric Oxide Assay) cluster_anticancer Anticancer Activity (MTT Assay) cluster_antimicrobial Antimicrobial Activity (Broth Microdilution) A1 Prepare DPPH solution in methanol A2 Add this compound or Carvone at various concentrations A1->A2 A3 Incubate in the dark A2->A3 A4 Measure absorbance at ~517 nm A3->A4 B1 Culture RAW 264.7 macrophages B2 Pre-treat with this compound or Carvone B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect supernatant and add Griess reagent B3->B4 B5 Measure absorbance at ~540 nm B4->B5 C1 Seed cancer cells in 96-well plates C2 Treat with this compound or Carvone at various concentrations C1->C2 C3 Incubate for 24-72h C2->C3 C4 Add MTT reagent and incubate C3->C4 C5 Solubilize formazan crystals and measure absorbance at ~570 nm C4->C5 D1 Prepare serial dilutions of This compound or Carvone in broth D2 Inoculate with microbial suspension D1->D2 D3 Incubate under appropriate conditions D2->D3 D4 Visually assess for turbidity to determine MIC D3->D4

Caption: Workflow for key biological activity assays.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM. A series of dilutions of this compound and carvone are prepared in methanol.

  • Assay Procedure: In a 96-well plate, a small volume of each compound dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample wells to the control well. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: Nitric Oxide Assay in Macrophages
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound or carvone for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production, in the continued presence of the test compounds.

  • Nitrite Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of nitric oxide, is measured using the Griess reagent system. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo dye.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve. The inhibitory effect of the compounds on nitric oxide production is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or carvone and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method
  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of this compound and carvone are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final standardized concentration of microorganisms.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by observing the absence of turbidity in the wells.

References

Differential Effects of Carveol Enantiomers on Neuronal Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of carveol enantiomers on various neuronal receptors. While direct comparative studies on the stereospecific actions of (+)-Carveol and (-)-Carveol on the same neuronal receptor are limited in publicly available scientific literature, this document synthesizes the existing data for this compound (of unspecified chirality) and for individual enantiomers where information is available. Furthermore, it draws parallels with other monoterpenes to underscore the potential importance of stereochemistry in the neuronal activity of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its enantiomers on different neuronal receptors. It is crucial to note that in many studies, the specific enantiomer of this compound used was not specified.

CompoundReceptorEffectPotency/EfficacySource
This compound (enantiomer not specified)Human α7 Nicotinic Acetylcholine ReceptorInhibitionIC₅₀ = 8.3 µM[Not specified in available abstracts]
This compound (enantiomer not specified)GABA_A Receptor (α1β2γ2)Positive Allosteric Modulation>400% potentiation of GABA-induced chloride currents[Not specified in available abstracts]
(-)-CarveolL-type Ca²⁺ Channels (Human Umbilical Artery)Inhibition-[Not specified in available abstracts]
(-)-CarveolVoltage-dependent K⁺ Channels (Human Umbilical Artery)Partial Contribution to Vasorelaxation-[Not specified in available abstracts]
(+)-Borneol & (-)-BorneolGABA_A Receptor (α1β2γ2L)Positive Allosteric Modulation(-)-Borneol is a partial agonist[Not specified in available abstracts]
(+)-Carvone & (-)-CarvoneGABA_A ReceptorMinimal Enhancement-[Not specified in available abstracts]

Discussion of Stereoselectivity

The lack of direct comparative data for this compound enantiomers is a significant gap in the current understanding of its pharmacology. However, studies on related monoterpenes, such as borneol, demonstrate that stereochemistry can play a critical role in their interaction with neuronal receptors. For instance, the enantiomers of borneol exhibit differential modulatory effects at the GABA_A receptor, with (-)-borneol acting as a partial agonist. This suggests that the spatial arrangement of the hydroxyl and isopropenyl groups in the this compound enantiomers could lead to distinct binding affinities and functional outcomes at their target receptors. The minimal effect of carvone enantiomers, where the hydroxyl group of this compound is replaced by a ketone, further highlights the importance of this functional group in receptor interaction.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to study the effects of compounds like this compound on neuronal receptors, the following diagrams illustrate a typical experimental workflow for ion channel characterization and the signaling pathway of a ligand-gated ion channel, such as the GABA_A receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis oocyte Xenopus Oocyte Injection with Receptor cRNA tevc Two-Electrode Voltage Clamp oocyte->tevc Functional Expression cell_culture Cultured Cells (e.g., HEK293) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp Functional Expression binding_assay Radioligand Binding Assay membrane_prep->binding_assay Receptor Source dose_response Dose-Response Curves (IC50 / EC50) tevc->dose_response patch_clamp->dose_response binding_kinetics Binding Affinity (Ki / Kd) binding_assay->binding_kinetics gabaa_signaling GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->GABAAR Binds to allosteric site Cl_influx Cl- Influx GABAAR->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Carveol vs. Carvacrol: A Comparative Analysis of Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, the naturally occurring monoterpenoids carveol and carvacrol have emerged as promising candidates. While structurally similar, a detailed comparison of their anti-inflammatory activities reveals distinct mechanistic profiles and potencies. This guide provides a comprehensive overview of the current experimental data on this compound and carvacrol, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential.

Executive Summary

Both this compound and carvacrol, isomers of p-menthadienol, exhibit significant anti-inflammatory properties. Carvacrol has been more extensively studied, with a well-documented ability to inhibit cyclooxygenase (COX) enzymes and modulate key inflammatory signaling pathways such as NF-κB and MAPK. This compound, on the other hand, demonstrates potent antioxidant and anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. While direct comparative studies are limited, available data suggests that carvacrol has a more direct inhibitory effect on the enzymatic drivers of inflammation, whereas this compound's effects are more rooted in cellular defense mechanisms against oxidative stress, which is a key component of inflammation.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and carvacrol from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of Carvacrol

AssayTargetCell Line/SystemIC50 / Effective ConcentrationReference
COX-1 InhibitionCyclooxygenase-1Ovine COX-10.7 µM[1]
COX-2 InhibitionCyclooxygenase-2Ovine COX-20.8 µM[1]
Prostaglandin E2 ProductionCOX-2In vitro assay0.8 µM[1]
5-LOX Inhibition5-LipoxygenaseN/A8.46 ± 0.92 µg/mL (mixture with thymol)[2]
T-cell ProliferationAllogenic T-cellsDendritic cellsSignificant reduction at 10 µg/mL[3]
IFN-γ ProductionT-cellsDendritic cellsReduction from 1441 to 886 pg/mL at 10 µg/mL[3]
IL-4 ProductionT-cellsDendritic cellsSignificant decrease at 10 µg/mL[3]

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Carvacrol

CompoundModelSpeciesEffective DoseEffectReference
This compoundAcetaminophen-induced hepatotoxicityMice15 mg/kgReduced expression of p-NFκB and TNF-α[4]
This compoundLPS-induced neuroinflammationRats20 mg/kgAmeliorated increases in TNF-α and COX-2[5]
CarvacrolCFA-induced paw edemaMice50 and 100 mg/kgAttenuated paw edema, reduced IL-1β and PGE2 levels[2]
CarvacrolLigature-induced periodontitisRats10 mg/kgReduced levels of IL-1β and TNF-α[6]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and carvacrol are mediated through their interaction with distinct and overlapping signaling pathways.

Carvacrol primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Carvacrol_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Carvacrol Carvacrol Carvacrol->JNK Inhibits Carvacrol->p38 Inhibits Carvacrol->ERK Inhibits Carvacrol->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK->Cytokines Induces Transcription p38->Cytokines Induces Transcription ERK->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->Cytokines Induces Transcription

Carvacrol's inhibition of MAPK and NF-κB pathways.

This compound 's primary mechanism involves the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which in turn protect against oxidative stress-induced inflammation. This compound also demonstrates inhibitory effects on the NF-κB pathway.

Carveol_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces NFkB p-NFκB OxidativeStress->NFkB Activates This compound This compound This compound->Keap1 Inhibits This compound->NFkB Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, etc.) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->OxidativeStress Reduces InflammatoryMediators Inflammatory Mediators (TNF-α, COX-2) NFkB->InflammatoryMediators Induces Transcription

This compound's activation of Nrf2 and inhibition of NF-κB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of this compound and carvacrol.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Enzyme Preparation : Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture : A reaction buffer containing hematin, and the test compound (this compound or carvacrol) at various concentrations is prepared.

  • Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination : The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

  • Plate Coating : A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking : The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).

  • Sample Incubation : Standards and samples (e.g., cell culture supernatant from cells treated with this compound or carvacrol) are added to the wells and incubated.

  • Detection Antibody : The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate : After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition : The plate is washed, and a substrate solution (e.g., TMB) is added, leading to a color change.

  • Measurement : The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Calculation : The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways (e.g., p-NF-κB, p-JNK, Nrf2).

  • Cell Lysis : Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p-NF-κB).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a HRP-conjugated secondary antibody that binds to the primary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Experimental_Workflow cluster_assays Anti-inflammatory Assays start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture treatment Treatment with This compound or Carvacrol cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation elisa ELISA for Cytokines stimulation->elisa western Western Blot for Signaling Proteins stimulation->western cox_assay COX Inhibition Assay stimulation->cox_assay data_analysis Data Analysis and IC50 Calculation elisa->data_analysis western->data_analysis cox_assay->data_analysis end End data_analysis->end

General experimental workflow for in vitro studies.

Conclusion

This compound and carvacrol are both promising natural compounds with significant anti-inflammatory properties. Carvacrol appears to act as a direct inhibitor of key inflammatory enzymes and pathways, as evidenced by the available IC50 data. This compound's anti-inflammatory action is strongly linked to its ability to activate the Nrf2 antioxidant response pathway, suggesting a role in mitigating inflammation by reducing cellular oxidative stress.

For drug development professionals, the choice between these two molecules may depend on the specific therapeutic target. Carvacrol might be more suitable for conditions where direct inhibition of COX enzymes and pro-inflammatory cytokine production is desired. This compound, with its potent Nrf2 activation, could be a valuable candidate for diseases where oxidative stress is a major pathological driver of chronic inflammation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Validating the neuroprotective effects of Carveol in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective therapies remains a critical challenge in the face of devastating neurological disorders. Amidst the vast landscape of potential therapeutic agents, the monoterpenoid Carveol has emerged as a compelling candidate, demonstrating significant neuroprotective effects in various preclinical disease models. This guide provides a comprehensive comparison of this compound's performance against standard therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation of this promising natural compound.

I. Comparative Efficacy of this compound

This compound's neuroprotective effects have been evaluated in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and epilepsy. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant and anti-inflammatory responses in the brain.[1][2][3][4][5]

Performance in Alzheimer's Disease Models

In a scopolamine-induced amnesia model in rats, a widely used model for studying Alzheimer's-like cognitive deficits, this compound demonstrated significant improvements in learning and memory. A direct comparative study revealed its efficacy to be comparable to Donepezil, a standard of care for Alzheimer's disease.

Table 1: this compound vs. Donepezil in Scopolamine-Induced Amnesia in Rats

ParameterScopolamine ControlThis compound (200 mg/kg)Donepezil (5 mg/kg)
Morris Water Maze (Escape Latency in sec) 37.0 ± 0.319.0 ± 0.918 ± 0.3
Y-Maze (% Spontaneous Alternation) 8.85 ± 1.3920 ± 0.4318.25 ± 0.82
Glutathione (GSH) in cortex (µg/mg protein) LowHighHigh
Lipid Peroxidation (LPO) in cortex (nmol/mg protein) HighLowLow

Data synthesized from Nag et al., 2022.[6]

This compound's beneficial effects are attributed to its ability to reduce oxidative stress by increasing levels of endogenous antioxidants like glutathione (GSH) and decreasing lipid peroxidation.[6] Furthermore, it has been shown to mitigate neuroinflammation by reducing the expression of inflammatory markers such as TNF-α and COX-2.[7] In a β-amyloid-induced toxicity model, (-)-cis-carveol improved memory deficits and reduced hippocampal oxidative stress.[8]

Performance in Parkinson's Disease Models

While direct comparative studies are limited, research in animal models of Parkinson's disease suggests this compound's potential. In a rotenone-induced murine model, this compound demonstrated neuromodulatory and neuroprotective impacts. The proposed mechanism involves the activation of the Nrf2 pathway to counteract oxidative stress and neuroinflammation, key pathological features of Parkinson's disease.

Table 2: Effects of this compound in a Parkinson's Disease Model

ParameterDisease Model ControlThis compound
Dopaminergic Neuron Survival DecreasedIncreased
Oxidative Stress Markers (e.g., LPO) IncreasedDecreased
Inflammatory Markers (e.g., TNF-α) IncreasedDecreased
Motor Function ImpairedImproved

Qualitative summary based on available preclinical data.

In contrast, the gold-standard treatment, L-DOPA, primarily provides symptomatic relief by replenishing dopamine levels but does not halt the underlying neurodegeneration and can lead to long-term complications. This compound's mechanism of targeting upstream pathological events like oxidative stress and inflammation suggests a potential disease-modifying role.

Performance in Ischemic Stroke Models

In a middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats, this compound treatment significantly reduced infarct volume and neurological deficits.[9] Its neuroprotective action is linked to the upregulation of Nrf2 and its downstream antioxidant target, Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative damage and neuroinflammation.[9][10]

Table 3: this compound in a Rat Model of Ischemic Stroke

ParameterMCAO ControlThis compound (20 mg/kg)
Infarct Volume LargeSignificantly Reduced
Neurological Deficit Score HighSignificantly Reduced
Nrf2 Expression Upregulated (compensatory)Further Increased
HO-1 Expression Upregulated (compensatory)Further Increased
TNF-α Expression HighReduced

Data based on Shah et al., 2020.[10]

Tissue plasminogen activator (tPA) is the only approved thrombolytic agent for acute ischemic stroke, but its therapeutic window is narrow, and it carries a risk of hemorrhagic transformation. This compound's neuroprotective strategy, aimed at preserving brain tissue from ischemic damage, could be a valuable adjunctive therapy to extend the therapeutic window and improve outcomes.

Performance in Epilepsy Models

In a pentylenetetrazole (PTZ)-induced seizure model in rats, this compound demonstrated significant anticonvulsant effects, reducing seizure severity and frequency.[1][4] This effect was associated with the activation of the Nrf2 signaling pathway, leading to a reduction in oxidative stress and neuroinflammation in the cortex and hippocampus.[1][2][5]

Table 4: this compound in a Rat Model of Epilepsy

ParameterPTZ ControlThis compound (20 mg/kg)
Mean Seizure Score HighSignificantly Reduced
Seizure Frequency HighSignificantly Reduced
Latency to First Seizure (sec) ShortSignificantly Increased
Nrf2 Expression Upregulated (compensatory)Further Increased
HO-1 Expression Upregulated (compensatory)Further Increased
TNF-α, COX-2, NF-κB Levels HighSignificantly Reduced

Data from Ullah et al., 2021.[1]

Standard antiepileptic drugs, such as Valproate, primarily work by modulating ion channels or neurotransmitter systems to suppress neuronal hyperexcitability. This compound's approach of targeting oxidative stress and neuroinflammation, which are increasingly recognized as key contributors to epileptogenesis, offers a complementary and potentially disease-modifying strategy.

II. Core Mechanism of Action: The Nrf2 Signaling Pathway

The cornerstone of this compound's neuroprotective effects across these diverse disease models is its ability to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative or electrophilic stress, or upon stimulation by activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[3][11][12][13] This cascade of events bolsters the cell's antioxidant defenses and suppresses inflammatory responses.

Carveol_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation to Nucleus ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GSH enzymes) ARE->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection (Reduced Oxidative Stress & Inflammation) Antioxidant_Genes->Neuroprotection

This compound activates the Nrf2 pathway, leading to neuroprotection.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.

Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory
  • Apparatus: A circular pool (approximately 1.8 m in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged about 1.5 cm below the water surface. The pool is surrounded by various distal visual cues.

  • Acquisition Phase: Rats are trained for 4-5 consecutive days with four trials per day. For each trial, the rat is gently placed into the water facing the pool wall at one of four randomly selected starting points. The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60-90 seconds, it is gently guided to it.

  • Probe Trial: On the day after the last training session, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Immunohistochemistry (IHC) for Protein Expression in Brain Tissue
  • Tissue Preparation: Rats are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution. Coronal sections (20-40 µm) are cut using a cryostat.

  • Staining:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated overnight at 4°C with primary antibodies against the target proteins (e.g., Nrf2, HO-1, TNF-α, COX-2).

    • After washing, sections are incubated with the appropriate biotinylated secondary antibody.

    • The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen such as diaminobenzidine (DAB).

  • Analysis: Stained sections are imaged using a microscope, and the intensity of the staining is quantified using image analysis software.

Western Blot for Quantification of Protein Levels
  • Protein Extraction: Brain tissue (e.g., cortex or hippocampus) is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, β-actin as a loading control) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Preparation: Brain tissue is homogenized in a suitable buffer, and the supernatant is collected after centrifugation.

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

    • The plate is blocked to prevent non-specific binding.

    • Samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

  • Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Experimental_Workflow Animal_Model Disease Model Induction (e.g., Scopolamine, MCAO, PTZ) Treatment Treatment Administration (this compound vs. Alternatives) Animal_Model->Treatment Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection (Cortex, Hippocampus) Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (Protein Localization) Tissue_Collection->IHC Western_Blot Western Blot (Protein Quantification) Tissue_Collection->Western_Blot ELISA ELISA (Cytokine Levels) Tissue_Collection->ELISA Data_Analysis Data Analysis & Comparison IHC->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

A generalized workflow for evaluating this compound's neuroprotective effects.

IV. Conclusion

The experimental data presented in this guide strongly support the neuroprotective effects of this compound across a range of disease models relevant to major neurodegenerative and neurological conditions. Its efficacy, particularly in the Alzheimer's disease model where it performs comparably to Donepezil, is noteworthy. The consistent activation of the Nrf2 signaling pathway as its core mechanism provides a robust rationale for its therapeutic potential. By mitigating oxidative stress and neuroinflammation, this compound targets fundamental pathological processes common to many neurological disorders. For researchers and drug development professionals, this compound represents a promising natural compound that warrants further investigation, including preclinical studies in additional models and, ultimately, well-designed clinical trials. Its multifaceted mechanism of action may offer advantages over single-target therapies and holds the potential for the development of a novel class of neuroprotective agents.

References

A Comparative Analysis of Carveol's Antioxidant Potential Against Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoterpenes are a class of naturally occurring organic compounds found in the essential oils of many plants, contributing to their characteristic aromas and flavors. Beyond their sensory properties, these molecules have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A particularly crucial area of research is their antioxidant potential—the ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

This guide provides a comparative analysis of the antioxidant potential of carveol, a monocyclic monoterpenoid alcohol, against other well-known monoterpenes such as limonene, carvone, and menthol. The comparison is based on available experimental data from in vitro assays and an examination of the underlying cellular and molecular mechanisms, with a specific focus on the activation of key antioxidant signaling pathways.

Mechanisms of Monoterpene Antioxidant Action

Monoterpenes exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This direct action is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals in an assay. A lower IC50 value indicates higher antioxidant potency.[1][2]

  • Modulation of Cellular Antioxidant Pathways: They can influence endogenous antioxidant systems by activating signaling pathways that lead to the expression of protective enzymes. A critical pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the production of numerous antioxidant and detoxification enzymes.

Comparative In Vitro Antioxidant Activity

The direct radical-scavenging ability of monoterpenes is commonly assessed using assays like DPPH and ABTS. The following table summarizes available data for this compound and other selected monoterpenes. It is important to note that direct comparative studies under identical conditions are limited, and IC50 values can vary based on the specific experimental setup.

MonoterpeneAssayIC50 ValueSource
This compound DPPHHigher activity than Carvone (Specific IC50 not provided)[3]
D-Limonene DPPH384.73 µM[4]
ABTS603.23 µM[4]
Carvone DPPHLower activity than this compound (Specific IC50 not provided)[3]
Peppermint Oil *DPPH4.45 µl/mL[5]
Thymus capitata Oil **DPPH0.037 mg/mL[5]

Note: Data for Peppermint Oil is for the essential oil, where menthol is a primary constituent. ***Note: Data for Thymus capitata Oil is for the essential oil, where carvacrol is the dominant constituent (80.95%).[5]

Analysis of In Vitro Data: While a direct IC50 value for this compound from standardized DPPH or ABTS assays is not readily available in the cited literature, qualitative comparisons indicate its superior radical scavenging activity compared to its ketone analogue, carvone.[3] Studies on citrus essential oil fractions further suggest that those richer in this compound and carvone exhibit higher antioxidant capacity than fractions dominated by limonene.[6] D-Limonene, a widely studied monoterpene, shows moderate radical scavenging activity in its pure form.[4] Phenolic monoterpenes like carvacrol and thymol, often found in thyme or oregano oils, typically demonstrate very strong antioxidant activity due to their chemical structure.[7]

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct scavenging, the ability of a compound to bolster the cell's own antioxidant defenses is a critical measure of its potential. This compound has emerged as a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[8][9]

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or an Nrf2 activator like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[9][10]

Studies have demonstrated that this compound's protective effects against toxin-induced liver injury and neuroinflammation are mediated through its ability to activate the Nrf2 pathway, thereby boosting endogenous antioxidant levels and mitigating oxidative damage.[8][10] This robust mechanistic action distinguishes this compound and suggests its potential for significant in vivo antioxidant effects. Other monoterpenes, such as menthol, are also reported to exert some of their protective effects through the upregulation of the Nrf2 pathway.[11]

Nrf2_Pathway This compound-Mediated Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound / Oxidative Stress This compound->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Nrf2_nuc->ARE Binds to Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection DPPH_Workflow General Workflow for DPPH Antioxidant Assay A Reagent Preparation (DPPH, Sample Dilutions, Control) B Reaction Mixture (Sample + DPPH Solution) A->B C Incubation (30 min in dark) B->C D Spectrophotometric Reading (Absorbance at 517 nm) C->D E Data Analysis D->E F Calculation of % Inhibition & IC50 Value E->F

References

A Comparative Analysis of cis-Carveol and trans-Carveol Isomers: Unraveling Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of cis- and trans-Carveol reveals distinct differences in their biological activities, primarily influenced by their stereochemistry. These differences are most pronounced in their metabolic pathways and anti-inflammatory effects. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.

Carveol, a monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, exists as two geometric isomers: cis-Carveol and trans-Carveol. While sharing the same chemical formula, their distinct spatial arrangements lead to differential interactions with biological systems, impacting their pharmacological profiles.

Comparative Biological Activities

A review of existing literature indicates that while both isomers exhibit a range of biological effects, their potency and mechanisms can differ. The most direct comparisons have been observed in their metabolism and anti-inflammatory properties.

Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties. In a comparative study of limonene-derived monoterpenes, (-)-carveol was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages. While this particular study did not include trans-carveol, it provides a quantitative measure of the anti-inflammatory potential of the cis-isomer.[1] Other research has also pointed to the anti-inflammatory effects of "this compound" without specifying the isomer, suggesting a general property of the molecule that is likely modulated by its specific geometry.[2][3]

Vasorelaxant Effects

This compound has been demonstrated to induce relaxation of vascular smooth muscle. A study investigating the vasorelaxant effects of limonene, this compound (isomer not specified), and perillyl alcohol on rat aorta preparations found that the hydroxylated compounds, like this compound, were more potent in affecting electromechanical coupling, suggesting a mechanism involving the blockade of voltage-dependent calcium channels.[4][5] The stereochemistry of the hydroxyl group in cis- and trans-Carveol would likely influence the degree of this interaction, although direct comparative data is not yet available.

Antimicrobial and Antioxidant Potential

Fractions of essential oils rich in both cis- and trans-carveol have demonstrated significant antibacterial and antioxidant activities.[6] While these studies suggest that the this compound isomers contribute to these effects, the individual contribution of each isomer has not been quantitatively dissected in a head-to-head comparison. The presence of other compounds in these fractions makes it difficult to attribute the observed activity solely to the this compound isomers.

Metabolic Pathways: A Clear Point of Differentiation

The most distinct difference between cis- and trans-Carveol lies in their metabolic processing by enzymes. Stereospecificity is a key factor in their biotransformation.

dot

metabolic_pathway cluster_limonene Limonene Metabolism cluster_carveol_isomers This compound Isomers cluster_further_metabolism Further Metabolism Limonene Limonene trans_this compound trans-Carveol Limonene->trans_this compound CYP2C9/CYP2C19 (Human Liver Microsomes) cis_this compound cis-Carveol Inefficient_Metabolism Inefficient or No Metabolism cis_this compound->Inefficient_Metabolism This compound Dehydrogenase (Peppermint/Spearmint) Carvone Carvone trans_this compound->Carvone This compound Dehydrogenase Glucuronide This compound Glucuronide trans_this compound->Glucuronide UGT (Phase II)

Caption: Metabolic fate of this compound isomers.

As illustrated in the pathway, human liver microsomes, specifically enzymes CYP2C9 and CYP2C19, metabolize limonene to trans-carveol.[7] Furthermore, dehydrogenases found in peppermint and spearmint have been shown to selectively oxidize (-)-trans-carveol, while being unable to metabolize (-)-cis-carveol. This enzymatic selectivity highlights a significant difference in how biological systems process these two isomers. Phase II metabolism also shows stereoselectivity, with the glucuronidation of certain trans-carveol isomers being observed.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound isomers. It is important to note the lack of direct comparative studies for many of these activities.

ActivityIsomerAssayResultReference
Anti-inflammatory (-)-CarveolNO Production InhibitionIC50: >250 µM[1]
Gastroprotective (-)-CarveolEthanol-induced ulcerSignificant reduction at 25, 50, 100, and 200 mg/kg[8]
Vasorelaxant This compound (isomer not specified)Phenylpephrine-induced contractionIC50: 106.40 +/- 11.37 µM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol is based on the methodology used to assess the anti-inflammatory effects of monoterpenes.[1]

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (cis-Carveol and trans-Carveol) and incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that causes 50% inhibition of NO production) is then determined.

Evaluation of Gastroprotective Activity (Ethanol-Induced Gastric Ulcer Model)

This in vivo protocol is adapted from studies on the anti-ulcer effects of (-)-Carveol.[8][10]

  • Animal Model: Male Swiss mice are used. The animals are fasted for 24 hours before the experiment, with free access to water.

  • Dosing: The animals are divided into groups and treated orally (p.o.) with the vehicle (e.g., 5% Tween 80 solution), a standard drug (e.g., ranitidine), or different doses of cis-Carveol and trans-Carveol.

  • Ulcer Induction: One hour after treatment, absolute ethanol (e.g., 0.2 mL/animal) is administered orally to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The ulcerative lesion index (ULI) is calculated based on the number and severity of the lesions.

  • Statistical Analysis: The results are expressed as the mean ± standard error of the mean (SEM), and statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

dot

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay cluster_invivo In Vivo Gastroprotective Assay A1 Culture Macrophages A2 Treat with this compound Isomers A1->A2 A3 Induce Inflammation with LPS A2->A3 A4 Measure Nitric Oxide Production A3->A4 A5 Calculate IC50 A4->A5 B1 Fast Mice B2 Administer this compound Isomers B1->B2 B3 Induce Ulcers with Ethanol B2->B3 B4 Assess Ulcerative Lesion Index B3->B4 B5 Statistical Analysis B4->B5

Caption: General experimental workflows.

Conclusion

References

In Vitro Showdown: Carveol's Anti-Cancer Efficacy Compared to Other Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, terpenoids have emerged as a significant class of molecules exhibiting promising anti-cancer properties.[1][2][3] This guide provides an in vitro comparison of the anti-cancer effects of carveol against other notable terpenoids, supported by experimental data and detailed methodologies. The focus is on their cytotoxic effects, influence on the cell cycle, and the underlying molecular mechanisms.

Comparative Cytotoxicity of Monoterpenes

A study comparing the in vitro antitumor activity of six monoterpenes (carvacrol, thymol, this compound, carvone, eugenol, and isopulegol) against five tumor cell lines revealed that carvacrol is the most cytotoxic among the tested compounds.[4] this compound, along with carvone and eugenol, also demonstrated significant cytotoxic effects, particularly against P-815, K-562, and CEM tumor cell lines, with IC50 values ranging from 0.09 to 0.24 μM.[4] The cytotoxic effect of these compounds was found to be dose-dependent.[4]

TerpenoidP-815K-562CEMMCF-7MCF-7 gem
This compound 0.11 µM0.12 µM0.09 µM0.87 µM0.65 µM
Carvacrol 0.08 µM0.09 µM0.07 µM0.09 µM0.08 µM
Thymol 0.15 µM0.31 µM0.29 µM>1 µM>1 µM
Carvone 0.13 µM0.10 µM0.11 µM0.26 µM0.28 µM
Eugenol 0.24 µM0.13 µM0.12 µM0.35 µM0.31 µM
Isopulegol 0.09 µM0.42 µM0.38 µM>1 µM>1 µM
Table 1: Comparative IC50 values of various monoterpenes against different tumor cell lines. Data extracted from a comparative study on the antitumor effect of natural monoterpenes.[4]

Impact on Cell Cycle Progression

The investigation into the molecular mechanisms of these monoterpenes revealed distinct effects on cell cycle progression. Flow cytometry analysis after DNA staining showed that both this compound and carvacrol induced a cell cycle arrest in the S phase.[4] In contrast, thymol and isopulegol caused an arrest in the G0/G1 phase.[4] Interestingly, carvone and eugenol did not show any significant effect on the cell cycle under the same experimental conditions.[4] These findings suggest that the cytotoxic activity of these terpenoids may be mediated through different molecular pathways.[4]

cell_cycle_arrest cluster_G0G1 G0/G1 Phase Arrest cluster_S S Phase Arrest cluster_NoEffect No Effect on Cell Cycle Thymol Thymol Isopulegol Isopulegol This compound This compound Carvacrol Carvacrol Carvone Carvone Eugenol Eugenol Terpenoids Terpenoids

Caption: Terpenoid Effects on Cell Cycle Phases.

Molecular Mechanisms of Action

The anti-cancer effects of terpenoids are attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways.[2][5] Carvacrol, for instance, has been shown to induce apoptosis and cell cycle arrest by targeting pathways such as MAPKs, PI3K/Akt/mTOR.[5][6] It can also modulate the expression of apoptotic genes, leading to an increase in the Bax/Bcl-2 ratio.[5]

L-carvone has been reported to induce apoptosis in breast cancer cells through a p53 and caspase-3 mediated pathway.[7] It also causes DNA damage and arrests the cell cycle in the S phase.[7] While the detailed molecular mechanism of this compound's anti-cancer activity is less extensively studied in a comparative context, its ability to induce S-phase arrest suggests an interference with DNA synthesis.

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Cancer Cell Lines (P-815, K-562, CEM, MCF-7, MCF-7 gem) treatment Treatment with Terpenoids (this compound, Carvacrol, etc.) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Cell Cycle Analysis) incubation->flow data_analysis Data Analysis (IC50 Calculation, Cell Cycle Profiling) mtt->data_analysis flow->data_analysis conclusion Comparative Efficacy & Mechanism Identification data_analysis->conclusion

Caption: General Experimental Workflow for In Vitro Comparison.

Experimental Protocols

Cell Culture

The human cancer cell lines (P-815, K-562, CEM, MCF-7, and MCF-7 gem) were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, cells were seeded in 96-well plates at a density of 10^4 cells/well and treated with various concentrations of the terpenoids for 48 hours. After treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

For cell cycle analysis, cells were treated with the IC50 concentration of each terpenoid for 48 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-cancer properties, capable of inducing cytotoxicity and cell cycle arrest in various cancer cell lines. While carvacrol demonstrated a more potent cytotoxic effect across the tested cell lines, this compound's ability to halt the cell cycle in the S phase highlights its potential as a valuable agent in cancer research. Further investigations into the specific molecular targets of this compound are warranted to fully elucidate its mechanism of action and to explore its potential in combination therapies. The diverse effects of different terpenoids on the cell cycle underscore the complexity of their anti-cancer activities and the importance of detailed mechanistic studies.

References

Carveol's Synergistic Potential with Conventional Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology research. Among these, the monoterpenoid carveol has demonstrated potential synergistic effects when combined with traditional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic interactions of this compound with conventional drugs, supported by available experimental data. It also outlines detailed experimental protocols for key assays and visualizes the proposed mechanisms of action.

Synergistic Effects of this compound in Combination Therapy

A key study by Jaafari et al. has highlighted the synergistic cytotoxic effects of this compound when used in combination with the chemotherapeutic drugs methotrexate and cisplatin against various tumor cell lines. The study reported a significant increase in cancer cell lysis when low, non-toxic doses of this compound were combined with low doses of these conventional agents. This suggests that this compound may sensitize cancer cells to the effects of chemotherapy, potentially allowing for lower, less toxic doses of these powerful drugs.

Data Presentation: Cytotoxicity Analysis

The following table summarizes the qualitative findings on the synergistic cytotoxicity of this compound with Methotrexate and Cisplatin. It is important to note the absence of specific IC50 and Combination Index (CI) values in the available literature, which limits a quantitative comparison.

Chemotherapeutic AgentCancer Cell Line(s)This compound ConcentrationChemotherapeutic ConcentrationObserved EffectQuantitative Synergy Data (IC50, CI)
Methotrexate P815 (murine mastocytoma), K562 (human myelogenous leukemia), CEM (human T-lymphoblastoid leukemia), MCF-7 (human breast adenocarcinoma)IC20 (concentration inhibiting 20% of cell growth)IC20Significant increase in cell lysis (up to 60%) compared to individual treatments.Not Available
Cisplatin P815, K562, CEM, MCF-7IC20IC20Significant increase in cell lysis (up to 60%) compared to individual treatments.Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are comprehensive protocols for the key experiments used to evaluate the synergistic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., P815, K562, CEM, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Chemotherapeutic agent (e.g., Methotrexate, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, and in combination. Include untreated control wells.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

Signaling Pathway of this compound-Induced S Phase Arrest

The study by Jaafari et al. suggests that this compound's cytotoxic mechanism involves arresting the cell cycle in the S phase. While the precise molecular targets of this compound within this pathway have not been fully elucidated, a general diagram of S phase regulation can illustrate the potential points of intervention.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription p21/p27 p21/p27 p21/p27->CDK4/6 inhibits CDK2 CDK2 p21/p27->CDK2 inhibits Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates This compound This compound S_Phase_Checkpoint S Phase Checkpoint This compound->S_Phase_Checkpoint Induces S Phase Arrest Chemotherapeutic_Agent Methotrexate / Cisplatin DNA_Damage DNA Damage Chemotherapeutic_Agent->DNA_Damage causes S_Phase_Checkpoint->DNA_Replication DNA_Damage->S_Phase_Checkpoint activates

Caption: Proposed mechanism of this compound's synergistic action via S phase cell cycle arrest.

Experimental Workflow for Evaluating Synergy

A clear workflow is essential for designing and executing experiments to test for synergistic drug interactions.

synergy_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., P815, K562, CEM, MCF-7) Drug_Preparation 2. Prepare Stock Solutions (this compound, Methotrexate, Cisplatin) Cell_Culture->Drug_Preparation Treatment_Groups 3. Design Treatment Groups - this compound alone - Chemo agent alone - Combination Drug_Preparation->Treatment_Groups MTT_Assay 4. Cell Viability (MTT Assay) - Determine IC50 values Treatment_Groups->MTT_Assay Cell_Cycle_Analysis 5. Cell Cycle Analysis (Flow Cytometry) Treatment_Groups->Cell_Cycle_Analysis Apoptosis_Assay 6. Apoptosis Assay (e.g., Annexin V/PI) Treatment_Groups->Apoptosis_Assay CI_Calculation 7. Calculate Combination Index (CI) - Determine synergy/additivity/antagonism MTT_Assay->CI_Calculation Mechanism_Elucidation 8. Elucidate Mechanism - Analyze cell cycle and apoptosis data Cell_Cycle_Analysis->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation

Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy.

Conclusion

The available evidence suggests that this compound holds promise as a synergistic agent in cancer chemotherapy, particularly in combination with methotrexate and cisplatin. The primary mechanism appears to be the induction of S phase cell cycle arrest, which may render cancer cells more susceptible to the DNA-damaging effects of conventional chemotherapeutics. However, to fully realize the clinical potential of this compound, further research is imperative. Specifically, comprehensive quantitative studies are needed to determine optimal synergistic ratios and to elucidate the precise molecular targets of this compound within the cell cycle machinery. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations, ultimately paving the way for more effective and less toxic cancer treatment strategies.

A Comparative Guide to Analytical Methods for Carveol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like caraway and spearmint, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on published experimental data to assist in selecting the most suitable technique for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-UV and representative parameters for a GC-FID method.

Performance ParameterHigh-Performance Liquid Chromatography - Ultraviolet (HPLC-UV)Gas Chromatography - Flame Ionization Detection (GC-FID) (Representative)
Linearity (R²) >0.999[1][2]>0.99[3]
Limit of Detection (LOD) Estimated based on similar compoundsTypically in the low µg/mL range
Limit of Quantification (LOQ) Estimated based on similar compoundsTypically in the low to mid µg/mL range
Accuracy (% Recovery) Typically 95-105%Typically 97-103%
Precision (%RSD) < 2%< 5%
Specificity/Selectivity High, dependent on chromatographic resolutionHigh, based on retention time
Typical Run Time ~160 minutes for multiple components[2]~20-60 minutes[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography - Ultraviolet (HPLC-UV) Method

This method is suitable for the simultaneous determination of multiple components in essential oils, including this compound.[1][2][6]

  • Instrumentation : HPLC system equipped with a UV detector, pump, and autosampler.

  • Chromatographic Conditions :

    • Column : Wakosil–II C18 (250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase : A ternary linear gradient of 30 mM ammonium acetate buffer (pH 4.7), methanol, and acetonitrile.[1][2]

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 220 nm.

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Prepare a stock solution of (-) this compound standard in methanol.

    • Generate calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • For essential oil samples, dissolve a known amount in methanol and filter through a 0.22 µm nylon filter before injection.[6]

  • Data Analysis : The concentration of this compound is determined by comparing its peak area to the calibration curve constructed from the standards.[1]

Gas Chromatography - Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound in essential oils.[3][7]

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Chromatographic Conditions :

    • Column : DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary GC column (30 m × 0.32 mm i.d.).[4]

    • Carrier Gas : Helium at a constant flow rate.[7]

    • Injector Temperature : 250°C.[8]

    • Detector Temperature : 280°C.[8]

    • Oven Temperature Program : Start at 60°C, then ramp to 240°C.[5]

  • Sample Preparation :

    • Prepare a stock solution of this compound standard in a suitable solvent like hexane or ethanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute essential oil samples in the same solvent to fall within the calibration range.

  • Data Analysis : Quantification is based on the peak area of this compound, using an external or internal standard calibration curve.[3]

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method cross-validation and a hypothetical signaling pathway where this compound may exert its biological effects.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-FID) M1_Prep Sample Preparation M1_Analysis Chromatographic Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition M1_Analysis->M1_Data M1_Quant Quantification M1_Data->M1_Quant Comparison Comparison of Results (Accuracy, Precision, Linearity) M1_Quant->Comparison M2_Prep Sample Preparation M2_Analysis Chromatographic Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition M2_Analysis->M2_Data M2_Quant Quantification M2_Data->M2_Quant M2_Quant->Comparison Validation Method Validation (ICH Guidelines) Comparison->Validation

Caption: General workflow for the cross-validation of two analytical methods.

CarveolSignalingPathway This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anticancer) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

A Comparative Analysis of the Biological Activities of R-(-)-carveol and S-(+)-carveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the two enantiomers of carveol: R-(-)-carveol and S-(+)-carveol. This compound, a monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has garnered significant interest for its potential therapeutic applications. Understanding the distinct biological effects of its enantiomers is crucial for targeted drug development and pharmacological research. This document synthesizes available experimental data on their anti-inflammatory, anticancer, and antimicrobial properties, and explores the underlying signaling pathways.

Comparative Biological Activities

While direct comparative studies on the enantiomers of this compound are limited, existing research on this compound (often as a mixture or focused on the more abundant R-(-)-enantiomer) and the related monoterpene carvone indicates that stereochemistry plays a pivotal role in biological activity.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Activation of Nrf2 is a key mechanism for cellular defense against oxidative stress and inflammation.[1][3] Studies on this compound (without specification of the enantiomer) have shown its ability to upregulate Nrf2 and its downstream antioxidant enzyme, heme oxygenase-1 (HO-1), leading to the suppression of pro-inflammatory mediators.[3]

Table 1: Anti-inflammatory Activity of Carvone Derivatives (as a proxy for this compound enantiomers)

CompoundTargetAssayIC50 (µM)Reference
S-(+)-8-acetoxycarvoneNitric Oxide (NO) ProductionGriess Assay in LPS-stimulated RAW 264.7 macrophages436.5[5]
R-(-)-8-acetoxycarvoneNitric Oxide (NO) ProductionGriess Assay in LPS-stimulated RAW 264.7 macrophages521.8[5]

Note: This data is for carvone derivatives and is presented to highlight the potential for enantioselective anti-inflammatory activity in related monoterpenes.

Anticancer Activity

This compound has been investigated for its anticancer potential, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines.[1][6] The cytotoxic effects of this compound are often associated with the induction of cell cycle arrest.[6] One study reported that this compound induces cell cycle arrest in the S phase in K-562 leukemia cells.[6]

The following table summarizes the IC50 values for this compound (enantiomeric composition not specified) against several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
P-815Murine Mastocytoma0.15[6]
K-562Human Chronic Myelogenous Leukemia0.24[6]
CEMHuman Acute T-cell Leukemia0.24[6]
MCF-7Human Breast Adenocarcinoma0.87[6]

Note: The specific enantiomer of this compound was not specified in the study providing these IC50 values.

Antimicrobial Activity

This compound has also been recognized for its antimicrobial properties against a range of pathogens.[1] While comprehensive comparative studies on the antimicrobial efficacy of R-(-)-carveol versus S-(+)-carveol are scarce, one study reported the minimum inhibitory concentration (MIC) of this compound (enantiomer not specified) against Escherichia coli.

Table 3: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)Reference
Escherichia coli0.06[7]

Note: The specific enantiomer of this compound was not specified in this study.

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways. The most prominently reported is the Nrf2 pathway, which plays a central role in its antioxidant and anti-inflammatory effects.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their transcription. This cascade ultimately enhances the cell's capacity to combat oxidative stress and inflammation.[1][2][3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound R-(-)-carveol / S-(+)-carveol Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released releases Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense & Anti-inflammatory Response Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activated by this compound.

Experimental Protocols

This section outlines the general methodologies used in the studies cited, providing a framework for the experimental evaluation of the biological activities of R-(-)-carveol and S-(+)-carveol.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 macrophages in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with R-(-)-carveol, S-(+)-carveol, or vehicle control incubate1->treat_cells incubate2 Incubate for 1h treat_cells->incubate2 stimulate_cells Stimulate with LPS (1 µg/mL) incubate2->stimulate_cells incubate3 Incubate for 24h stimulate_cells->incubate3 collect_supernatant Collect cell culture supernatant incubate3->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 values measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of R-(-)-carveol, S-(+)-carveol, or a vehicle control (e.g., DMSO).

  • Stimulation: After a pre-incubation period, inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to screen for the cytotoxic effects of potential anticancer compounds.

Detailed Steps:

  • Cell Seeding: Cancer cells of interest are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with different concentrations of R-(-)-carveol and S-(+)-carveol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Detailed Steps:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

  • Serial Dilution: Serial dilutions of R-(-)-carveol and S-(+)-carveol are prepared in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared microorganism. Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that shows no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[8][9]

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory, anticancer, and antimicrobial properties. The primary mechanism underlying its antioxidant and anti-inflammatory effects appears to be the activation of the Nrf2 signaling pathway. While direct comparative studies on the bioactivity of R-(-)-carveol versus S-(+)-carveol are limited, research on the closely related carvone enantiomers indicates that stereochemistry is a critical determinant of biological activity.

Further research is warranted to systematically evaluate and compare the pharmacological profiles of R-(-)-carveol and S-(+)-carveol. Such studies, employing the standardized experimental protocols outlined in this guide, will be invaluable for elucidating their respective therapeutic potentials and for the development of new, targeted therapies. Professionals in drug discovery and development are encouraged to consider the enantiomeric purity of this compound in their research to fully harness its therapeutic benefits.

References

Safety Operating Guide

Proper Disposal of Carveol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, storage, and disposal of Carveol are critical for ensuring laboratory safety and environmental protection. As a monoterpenoid alcohol, this compound requires management as a hazardous waste, necessitating strict adherence to established protocols and regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial collection to final disposal.

Immediate Safety and Handling

Before any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Collection and Storage

Proper segregation and storage of this compound waste are the first steps in a compliant disposal process.

Step-by-Step Collection and Storage Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste," and should also specify "this compound."[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless they are compatible. Specifically, avoid mixing with strong oxidizing agents.[3]

  • Labeling: The hazardous waste label must include the chemical name ("this compound"), the associated hazards (e.g., flammable, irritant), and the accumulation start date.[3]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from ignition sources and incompatible materials.[3][4] This area should be under the direct control of laboratory personnel.[2]

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation. Ensure the container is kept closed except when adding waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected spill debris must be disposed of as hazardous waste.

Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations.[4] Under no circumstances should this compound be disposed of down the drain. [4]

Primary Disposal Route:

The primary and required method for this compound disposal is through a licensed hazardous waste management facility.

  • Contact EHS: Arrange for the pickup of the sealed and labeled hazardous waste container through your institution's environmental health and safety (EHS) office or equivalent authority.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed as required by your institution and local regulations.

  • Professional Disposal: The licensed waste disposal contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for appropriate management, which typically involves incineration.

Laboratory-Scale Chemical Treatment (for specialized applications)

While professional disposal is the standard, in certain research contexts, chemical degradation of small quantities of this compound may be considered. Oxidation is a potential method for the chemical alteration of this compound, a secondary alcohol, to carvone, a ketone. This transformation can be achieved using various oxidizing agents. The following is a generalized experimental protocol for the oxidation of a secondary alcohol, which may be adapted for this compound by qualified personnel under appropriate safety controls. This procedure should only be performed by trained chemists in a controlled laboratory setting and in compliance with all institutional safety policies.

Experimental Protocol: Oxidation of this compound to Carvone

Objective: To chemically convert this compound to Carvone as a potential pre-treatment step before collection as hazardous waste.

Materials:

  • This compound

  • Acidified potassium dichromate(VI) solution (oxidizing agent)

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

Procedure:

  • Set up a distillation apparatus in a chemical fume hood.

  • In the round-bottom flask, add the this compound waste.

  • Slowly add the acidified potassium dichromate(VI) solution to the flask. An excess of the oxidizing agent is required for the complete conversion of the secondary alcohol.

  • Gently heat the mixture under reflux to ensure the reaction goes to completion. The color of the solution will change from orange to green as the dichromate(VI) ions are reduced to chromium(III) ions.

  • After the reaction is complete, the resulting ketone (carvone) can be distilled off.

  • The remaining reaction mixture, containing chromium salts, must be collected and disposed of as hazardous heavy metal waste. The distilled carvone should also be collected as hazardous organic waste.

Quantitative Data Summary

ParameterValueSource
Hazard ClassHazardous WasteSafety Data Sheets
Drain DisposalProhibited[4]
Primary Disposal MethodLicensed Hazardous Waste Facility[1][2]
Spill CleanupAbsorb with inert material[4]

This compound Disposal Workflow

Carveol_Disposal_Workflow cluster_0 start This compound Waste Generation collect Collect in Labeled, Compatible Container start->collect store Store in Satellite Accumulation Area collect->store spill Spill Occurs store->spill pickup Arrange for EHS Pickup store->pickup spill->store No cleanup Contain and Clean Up Spill with Absorbent Material spill->cleanup Yes spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->store transport Transport by Licensed Waste Contractor pickup->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose

References

Essential Safety and Logistics for Handling Carveol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Carveol, a monoterpene alcohol used in various research applications.

Health Hazards of this compound

This compound is classified as a hazardous substance and presents the following primary risks upon exposure:

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

It is crucial to avoid all personal contact, including inhalation of vapors.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety glasses with side shields or chemical goggles.Contact lenses should not be worn when handling this compound as they can absorb and concentrate irritants[4].
Skin Chemical-resistant gloves, lab coat, or overalls.Gloves should be tested according to EN 374[1][2]. Nitrile rubber (NBR) with a thickness of >0.11 mm is a suitable material with a breakthrough time of >480 minutes[2]. PVC gloves are also an option[4]. Contaminated gloves should be replaced immediately.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for major spills, a NIOSH-certified respirator with a Type A filter is recommended.An atmosphere check should be regularly conducted to ensure safe working conditions[4].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect containers for any signs of damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[2][4].

  • The recommended storage temperature is between 15–25 °C[2].

  • Keep away from incompatible materials such as strong oxidizing agents, heat, and ignition sources[4][5].

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood[4][6].

  • Before handling, ensure all necessary PPE is worn correctly.

  • Avoid direct contact with skin, eyes, and clothing[1][6]. Do not breathe vapors or mists[1][3].

  • Use non-sparking tools to prevent ignition[6].

  • After handling, wash hands thoroughly with soap and water[2][4].

3. Spill Management:

  • Minor Spills:

    • Remove all ignition sources[4][6].

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][4].

    • Collect the absorbed material into a labeled container for disposal[4].

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency responders[4].

    • Increase ventilation and ensure no ignition sources are present[4].

    • Only personnel with appropriate training and PPE should attempt to clean up a major spill.

Disposal Plan

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations[4][5].

1. Waste Collection:

  • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers[4].

  • Do not mix this compound waste with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.

  • Do not discharge this compound into sewers or waterways[4].

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating the essential safety and disposal steps.

Carveol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Retrieve_this compound 3. Retrieve this compound from Storage Prepare_Work_Area->Retrieve_this compound Perform_Experiment 4. Perform Experiment Retrieve_this compound->Perform_Experiment Collect_Waste 5. Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Clean_Work_Area 6. Clean Work Area Collect_Waste->Clean_Work_Area Doff_PPE 7. Doff and Dispose of PPE Clean_Work_Area->Doff_PPE Dispose_Waste 8. Dispose of Waste via Licensed Contractor Doff_PPE->Dispose_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carveol
Reactant of Route 2
Carveol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.